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3-Amino-2-hydroxy-4-phenylbutanoic acid Documentation Hub

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  • Product: 3-Amino-2-hydroxy-4-phenylbutanoic acid
  • CAS: 62084-21-3

Core Science & Biosynthesis

Foundational

The Pharmacophore of Bestatin: A Technical Guide to (2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

Introduction: The Transition State Mimic 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as the structural anchor for a class of potent metalloprotease inhibitors. Most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transition State Mimic

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as the structural anchor for a class of potent metalloprotease inhibitors. Most notably, the (2S, 3R) stereoisomer is the N-terminal moiety of Bestatin (Ubenimex) , a dipeptide analog originally isolated from Streptomyces olivoreticuli.[1]

For researchers in medicinal chemistry, AHPA is not merely a building block; it is a transition state isostere . Its specific arrangement of the


-hydroxyl and 

-amino groups mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by aminopeptidases. This structural mimicry allows AHPA-containing compounds to chelate the catalytic zinc ion within the enzyme active site, effectively "locking" the enzyme and preventing substrate turnover.

Beyond Bestatin, the AHPA scaffold (often referred to as AHPBA in antiviral research) appears in HIV protease inhibitors , where the hydroxyl group targets the catalytic aspartic acid residues rather than a metal ion, demonstrating the versatility of this pharmacophore.

Chemical Structure & Stereochemistry

The biological activity of AHPA is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.

  • Bioactive Configuration: (2S, 3R) . This specific configuration is required for optimal inhibition of Aminopeptidase B and Leucine Aminopeptidase.

  • Structural Motif:

    
    -hydroxy-
    
    
    
    -amino acid (Norstatine analog).
  • Side Chain: The C4-phenyl group occupies the hydrophobic S1 pocket of the target enzyme.

Visualization: Stereochemical Configuration

The following diagram illustrates the (2S, 3R) configuration and its relationship to the standard peptide bond it mimics.

AHPA_Structure cluster_0 Chemical Entity cluster_1 Functional Motifs AHPA (2S, 3R)-AHPA Bioactive Isomer TS Tetrahedral Intermediate AHPA->TS Structural Mimicry Zinc Zinc Binding (OH + NH2) AHPA->Zinc Chelation Pocket S1 Hydrophobic Pocket (Phenyl) AHPA->Pocket Hydrophobic Interaction Phe L-Phenylalanine (Precursor Scaffold) Phe->AHPA Synthetic Modification

Caption: Structural relationship between L-Phenylalanine, AHPA, and the enzymatic transition state.[2]

Physicochemical Properties[3][4][5][6]

Understanding the physicochemical profile is essential for formulation and assay development. AHPA is zwitterionic at physiological pH.

PropertyValue / DescriptionRelevance
IUPAC Name (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acidStandard nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 195.22 g/mol Mass spectrometry identification
Solubility Soluble in water (low pH), Methanol, DMSOAssay buffer compatibility
pKa (Carboxyl) ~2.5 (Estimated)Deprotonated at physiological pH
pKa (Amine) ~9.2 (Estimated)Protonated (

) at physiological pH
Isoelectric Point ~5.8Net neutral charge point
Stability Stable in solid state; HygroscopicStorage at -20°C recommended

Mechanism of Action: The Zinc Trap

The potency of AHPA derivatives stems from their ability to act as bidentate ligands . In metalloproteases like Leucine Aminopeptidase (LAP), the catalytic mechanism involves a Zinc ion (


) that activates a water molecule to attack the peptide bond.
Binding Dynamics
  • Chelation: The C2-hydroxyl oxygen and the C3-amino nitrogen of AHPA coordinate directly with the active site Zinc ion.

  • Displacement: This coordination displaces the catalytic water molecule.

  • Stabilization: The geometry mimics the

    
     hybridized transition state of the substrate, but without a scissile bond, the enzyme acts on a "dead-end" substrate.
    
Pathway Visualization

Mechanism cluster_binding Inhibitor Binding Event Enzyme Metalloprotease (Active Site) Zinc Zn2+ Ion Enzyme->Zinc Coordination (His/Glu residues) Result Catalytic Water Displaced Zinc->Result Inhibition AHPA_OH C2-Hydroxyl Group AHPA_OH->Zinc Ligand Interaction 1 AHPA_NH2 C3-Amino Group AHPA_NH2->Zinc Ligand Interaction 2 Phenyl Phenyl Ring Phenyl->Enzyme Hydrophobic Fit (S1 Pocket)

Caption: Bidentate chelation mechanism of AHPA inhibiting a Zinc-metalloprotease.

Synthesis Protocol: Stereoselective Route

Objective: Synthesis of (2S, 3R)-AHPA from L-Phenylalanine. Rationale: This route utilizes the "Chiral Pool" strategy. Starting with L-Phenylalanine fixes the stereochemistry at C3 (the amino position), while the C2 stereochemistry (hydroxyl) is established via diastereoselective reduction.

Reagents & Materials
  • Starting Material: N-Boc-L-Phenylalanine

  • Reagents: Isobutyl chloroformate, N,O-Dimethylhydroxylamine (Weinreb amine), LiAlH4, NaCN (or TMSCN), HCl.

  • Solvents: THF, Dichloromethane, Methanol.

Step-by-Step Methodology
Step 1: Formation of the Weinreb Amide
  • Dissolve N-Boc-L-Phenylalanine (1.0 eq) in anhydrous THF under nitrogen.

  • Cool to -15°C. Add N-Methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and additional N-Methylmorpholine (1.2 eq).

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl and brine. Dry over

    
    .
    
  • Result:N-Boc-L-Phenylalanine Weinreb Amide .

Step 2: Reduction to Boc-L-Phenylalaninal (Aldehyde)
  • Dissolve the Weinreb amide in anhydrous THF. Cool to 0°C.

  • Add LiAlH4 (1.5 eq) dropwise (or DIBAL-H at -78°C for milder conditions).

  • Monitor by TLC until amide is consumed (~30 min).

  • Critical Step: Quench carefully with

    
     solution to prevent over-reduction to the alcohol.
    
  • Extract with ether.[3] Note: The aldehyde is prone to racemization; proceed immediately to Step 3.

Step 3: Cyanohydrin Formation (Establishing C2 Chirality)
  • Dissolve the aldehyde in a biphasic mixture of Ethyl Acetate and Water.

  • Add NaCN (3.0 eq) (Caution: Toxic).

  • Add Sodium Bisulfite (1.5 eq) to generate the cyanohydrin.

  • Stir vigorously. This step typically yields a mixture of diastereomers (syn/anti). The (2S, 3R) anti-isomer is often favored or separable.

  • Alternative: Use TMSCN with a chiral catalyst for higher diastereoselectivity.

Step 4: Hydrolysis to AHPA
  • Reflux the cyanohydrin intermediate in 6N HCl for 12 hours.

  • This simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the Boc protecting group.

  • Purification: The crude product is a mixture of diastereomers.

    • Dissolve in water and apply to a Dowex 50W (H+ form) ion-exchange column.

    • Elute with 1N

      
      .
      
    • Recrystallize from water/ethanol to isolate the pure (2S, 3R) isomer.

Analytical Characterization (Quality Control)

To validate the synthesis of the correct isomer, compare analytical data against established standards.

  • 1H NMR (D2O/DCl, 400 MHz):

    • 
       7.20-7.40 (m, 5H, Phenyl).
      
    • 
       4.25 (d, 1H, J=3.5 Hz, C2-H). Note: The coupling constant J=3.5 Hz is characteristic of the anti (2S, 3R) configuration.
      
    • 
       3.85 (m, 1H, C3-H).
      
    • 
       3.05 (dd, 1H, Benzylic).
      
    • 
       2.80 (dd, 1H, Benzylic).
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

References

  • Umezawa, H., et al. (1976).[1][4] "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes."[1][4] The Journal of Antibiotics, 29(1), 97-99.[1]

  • Suda, H., et al. (1976).[1] "The structure of bestatin."[1][5][4] The Journal of Antibiotics, 29(1), 100-101.

  • Rich, D. H., et al. (1984). "Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes." Journal of Medicinal Chemistry, 27(4), 417-422.[4]

  • Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism, 2(1), 67-85.

  • Nishizawa, R., et al. (1977). "Synthesis and structure-activity relationships of bestatin analogues." Journal of Medicinal Chemistry, 20(4), 510-515.

Sources

Exploratory

Biological significance of AHPA in protease inhibition

Biological Significance of AHPA in Protease Inhibition Executive Summary This technical guide explores the structural and functional role of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) as a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Significance of AHPA in Protease Inhibition

Executive Summary This technical guide explores the structural and functional role of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) as a critical pharmacophore in protease inhibition. Originally identified as the non-proteinogenic amino acid component of Bestatin (Ubenimex) , AHPA functions as a transition-state mimic, effectively targeting metalloproteases (e.g., Aminopeptidase N/CD13) and aspartyl proteases (e.g., HIV-1 protease). This document details the molecular mechanism of AHPA, its application in oncology and virology, and provides validated protocols for its synthesis and biochemical evaluation.

Molecular Architecture & Mechanism of Action

The AHPA Pharmacophore

AHPA is a


-amino-

-hydroxy acid. Its biological potency stems from its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
  • Chemical Name: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[1]

  • Stereochemistry: The (2S,3R) configuration is essential for optimal binding. The hydroxyl group at C2 and the amino group at C3 are positioned to interact with catalytic residues or metal ions in the enzyme active site.

Mechanism of Inhibition

AHPA acts as a transition-state analog (TSA).

  • Metalloproteases (e.g., Aminopeptidase N): The C2-hydroxyl and C1-carbonyl oxygen of AHPA chelate the active site Zinc ion (

    
    ). This bidentate coordination displaces the water molecule required for catalysis, locking the enzyme in an inactive conformation.
    
  • Aspartyl Proteases (e.g., HIV-1 Protease): The hydroxyl group mimics the transition-state hydroxyl formed during the hydration of the scissile amide bond.[2] It forms hydrogen bonds with the catalytic aspartate dyad (Asp25/Asp25'), preventing substrate cleavage.

Diagram 1: AHPA Inhibition Mechanism (Graphviz)

AHPA_Mechanism Figure 1: Mechanism of Protease Inhibition by AHPA Enzyme Protease Active Site (Zn2+ or Asp Dyad) Complex Enzyme-Inhibitor Complex (Locked) Enzyme->Complex High Affinity Binding Hydrolysis Peptide Bond Hydrolysis Enzyme->Hydrolysis Catalyzes Substrate Natural Peptide Substrate Substrate->Hydrolysis Undergoes AHPA AHPA Pharmacophore (Transition State Mimic) AHPA->Enzyme Chelates Zn2+ / H-bonds Asp AHPA->Complex Competitive Inhibition Complex->Hydrolysis BLOCKS

Therapeutic Applications & Biological Significance

Oncology: Aminopeptidase N (CD13) Inhibition

Bestatin (containing AHPA) inhibits CD13, a zinc-dependent metalloprotease overexpressed in various tumors.

  • Anti-Angiogenesis: CD13 is critical for endothelial cell migration. Inhibition suppresses tumor neovascularization.

  • Immunomodulation: CD13 degrades immunogenic peptides. Inhibition enhances T-cell and macrophage activity.

Virology: HIV-1 Protease Inhibition

AHPA derivatives serve as scaffolds for non-peptide HIV protease inhibitors. The hydroxyethylene isostere within AHPA replaces the scissile P1-P1' bond of the viral polyprotein substrate (Gag-Pol), halting viral maturation.

Analgesia: Enkephalinase Inhibition

AHPA derivatives inhibit enkephalin-degrading aminopeptidases, increasing the half-life of endogenous enkephalins and producing analgesic effects.

Table 1: Comparative Potency of AHPA-Based Inhibitors

Inhibitor ClassTarget EnzymeRepresentative CompoundKi / IC50 ValueMechanism
Aminopeptidase Inhibitor Aminopeptidase N (CD13)Bestatin (Ubenimex)

Zn²⁺ Chelation
Aminopeptidase Inhibitor Aminopeptidase BBestatin

Zn²⁺ Chelation
Aspartyl Protease Inhibitor HIV-1 ProteaseKNI-272 (AHPA derivative)

Transition State Mimicry
Aspartyl Protease Inhibitor ReninAHPA-Val-Val-Sta

Transition State Mimicry

Experimental Protocols

Chemical Synthesis of AHPA-Based Peptides (Solid Phase)

Objective: Synthesize Bestatin derivatives for SAR studies using Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

  • Wang Resin (pre-loaded with Fmoc-Leu-OH for Bestatin)

  • N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (commercially available or synthesized via cyanohydrin route)

  • Coupling Reagents: HATU, DIEA (Diisopropylethylamine)

  • Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    [3]
    

Protocol:

  • Resin Swelling: Swell 200 mg of Fmoc-Leu-Wang resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Coupling (AHPA):

    • Dissolve N-Boc-AHPA (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake at room temperature for 2 hours.

    • Note: The hydroxyl group of AHPA generally does not require protection during this step if reaction time is controlled, but O-tBu protected AHPA is preferred for high yields.

  • Washing: Wash resin

    
     DMF, 
    
    
    
    DCM,
    
    
    MeOH.
  • Cleavage & Global Deprotection:

    • Treat resin with TFA/TIS/

      
       (95:2.5:2.[1][3]5) for 2 hours.
      
    • This step cleaves the peptide from the resin and removes the N-Boc group simultaneously.

  • Isolation: Precipitate the filtrate in cold diethyl ether. Centrifuge, wash with ether, and lyophilize.

  • Purification: Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Enzymatic Inhibition Assay (Aminopeptidase N)

Objective: Determine the


 of an AHPA derivative against CD13/APN.

Reagents:

  • Enzyme: Recombinant Human Aminopeptidase N (rhAPN).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 μM

    
    .
    

Procedure:

  • Preparation: Dilute rhAPN to 0.5 μg/mL in assay buffer. Prepare inhibitor serial dilutions (0.1 nM to 100 μM).

  • Incubation: Mix 50 μL of enzyme solution with 10 μL of inhibitor in a 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Start: Add 40 μL of L-Leu-pNA (final concentration 1.0 mM).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit data to the sigmoidal dose-response equation to determine 
    
    
    
    .

Diagram 2: Drug Discovery Workflow (Graphviz)

Drug_Discovery Figure 2: AHPA-Based Drug Discovery Workflow Target Target Identification (CD13 / HIV Protease) Design Scaffold Design (AHPA Isostere) Target->Design Synthesis SPPS Synthesis (Protocol 3.1) Design->Synthesis Assay Enzymatic Assay (Protocol 3.2) Synthesis->Assay Hit Hit Validation (IC50 < 1 µM) Assay->Hit Active Optimization Lead Optimization (P1/P1' Modification) Assay->Optimization Inactive/Low Potency Optimization->Design Refine Structure

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[4] Current Drug Metabolism. Link

  • Umezawa, H., et al. (1976).[2][4] The structure of bestatin.[2][3][4][5] The Journal of Antibiotics. Link

  • Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteinases. A close look at an apparent transition-state analogue inhibitor. Journal of Medicinal Chemistry. Link

  • Kiso, Y., et al. (1991). Design and synthesis of a novel class of potent HIV-1 protease inhibitors containing the hydroxymethylcarbonyl isostere. Journal of Medicinal Chemistry. Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews. Link

Sources

Foundational

Technical Deep Dive: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

Role as the Critical Pharmacophore in Bestatin (Ubenimex) Synthesis Executive Summary 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the non-proteinogenic N-terminal moiety of Bestatin (Ubenimex) , a potent, competiti...

Author: BenchChem Technical Support Team. Date: February 2026

Role as the Critical Pharmacophore in Bestatin (Ubenimex) Synthesis

Executive Summary

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the non-proteinogenic N-terminal moiety of Bestatin (Ubenimex) , a potent, competitive inhibitor of aminopeptidase B and leucine aminopeptidase. Unlike standard peptide coupling, the synthesis of Bestatin hinges entirely on the stereochemical integrity of AHPA.

This guide addresses the (2S, 3R) configuration—the specific stereoisomer required for zinc-ion chelation in the enzyme active site. We explore the structural causality of its bioactivity, compare synthetic routes, and provide a validated protocol for its isolation from diastereomeric mixtures, a frequent bottleneck in industrial scale-up.

Part 1: Structural & Mechanistic Foundation (SAR)

The efficacy of Bestatin is not driven by its leucine C-terminus, but by the AHPA "warhead."[1] In metalloproteases, the catalytic mechanism relies on a zinc ion (


) to activate a water molecule for peptide bond hydrolysis.

The Chelation Mechanism: AHPA mimics the transition state of the substrate. The hydroxyl group at


 and the carbonyl oxygen coordinate with the active site zinc.[2] Crucially, the 

-amino group and the

-phenyl ring provide the necessary steric bulk to lock the inhibitor into the hydrophobic

pocket of the enzyme.
  • Stereochemical Criticality: The (2S, 3R) configuration positions the hydroxyl and amino groups in a syn-clinal arrangement that perfectly matches the tetrahedral coordination geometry of the zinc ion. The (2S, 3S) diastereomer exhibits a 100-fold reduction in inhibitory constant (

    
    ), rendering it effectively inert.
    
Visualization: Mechanism of Action (Zinc Coordination)

Bestatin_Mechanism cluster_Bestatin Bestatin (Inhibitor) Enzyme Aminopeptidase N (Active Site) Zinc Zn2+ Ion (Catalytic Center) Enzyme->Zinc Coordinated by His/Glu residues AHPA_OH C2-Hydroxyl Group (AHPA) AHPA_OH->Zinc Chelation (Transition State Mimic) AHPA_CO Carbonyl Oxygen (AHPA) AHPA_CO->Zinc Chelation Phenyl Phenyl Ring (Hydrophobic Anchor) Phenyl->Enzyme Hydrophobic Interaction (S1' Pocket)

Caption: Bestatin inhibits aminopeptidase by bidentate chelation of the catalytic Zinc ion via the AHPA moiety.

Part 2: Synthetic Strategies & Route Selection

Synthesizing AHPA is challenging because it requires establishing two contiguous stereocenters (


 and 

).
Table 1: Comparative Synthetic Routes
StrategyKey IntermediateStereocontrol MechanismScalabilityRisk Profile
Chiral Pool (Recommended) L-PhenylalanineRetention of

(from L-Phe); Diastereoselective addition at

.
HighModerate (Racemization of aldehyde)
Asymmetric Epoxidation Cinnamyl AlcoholSharpless Epoxidation controls both centers.MediumHigh (Catalyst cost, explosive peroxides)
Enzymatic Resolution Racemic AHPA EsterLipase-mediated hydrolysis.HighLow (Requires 50% discard of wrong isomer)
Cyanohydrin Synthesis Boc-L-PhenylalaninalNon-selective addition followed by separation.HighLow (Robust, but requires chromatography)

Selected Protocol: We will focus on the Modified Cyanohydrin Route starting from L-Phenylalanine . This is the "workhorse" method in application labs because L-Phe is cheap, optically pure, and fixes the


 center immediately. The challenge—and the focus of our protocol—is managing the 

hydroxyl generation and separating the resulting diastereomers.
Part 3: Experimental Protocol

Synthesis and Purification of (2S,3R)-AHPA

Objective: Isolate high-purity (2S,3R)-AHPA from L-Phenylalanine via the cyanohydrin intermediate.

Phase 1: Precursor Synthesis (Boc-L-Phenylalaninal)

Note: The aldehyde is prone to racemization. Keep temperatures strictly below -70°C.

  • Protection: React L-Phenylalanine with

    
     in NaOH/Dioxane to yield N-Boc-L-Phenylalanine .
    
  • Reduction: Convert the acid to a Weinreb amide, then reduce with

    
     or DIBAL-H at -78°C  in anhydrous THF.
    
    • Checkpoint: Monitor by TLC. Over-reduction to the alcohol is a common failure mode. Quench immediately upon consumption of starting material.

Phase 2: Cyanohydrin Formation (The Stereocenter Generation)

This step creates the


 hydroxyl group. Because the aldehyde face is accessible from both sides, you will generate a mixture of (2S,3R) and (2S,3S).
  • Reagent Prep: Prepare a biphasic system of Ethyl Acetate and aqueous Sodium Cyanide (NaCN) or use Trimethylsilyl cyanide (TMSCN) for anhydrous conditions (safer, higher yield).

  • Reaction: Add TMSCN (1.2 eq) and a catalytic amount of

    
     to the Boc-L-Phenylalaninal in 
    
    
    
    at 0°C.
  • Hydrolysis: Treat the resulting silyl ether with concentrated HCl/dioxane (reflux, 4h). This simultaneously:

    • Hydrolyzes the nitrile to the carboxylic acid.

    • Deprotects the Boc group.

    • Result: Crude AHPA (mixture of diastereomers).

Phase 3: Diastereomeric Separation (The "Application Scientist" Core)

The crude mixture typically contains a 60:40 or 70:30 ratio of isomers. Separation is critical.

  • Resin Purification: Pass the crude hydrolysate through a cation exchange column (Dowex 50W). Elute with 1M

    
    . This removes non-amino acid byproducts.
    
  • Fractional Crystallization (Scalable):

    • Dissolve the solid residue in minimal hot water/ethanol (1:1).

    • The (2S,3R) isomer is typically less soluble than the (2S,3S) isomer in aqueous alcohols.

    • Cool slowly to 4°C. Filter the precipitate.

  • HPLC Polishing (Analytical/Prep):

    • Column: C18 Reverse Phase (Achiral is sufficient for diastereomers).

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient 5% -> 40%).

    • Logic: Diastereomers have different physical properties (unlike enantiomers).[3] The (2S,3R) isomer typically elutes after the (2S,3S) isomer due to intramolecular H-bonding between the OH and

      
       reducing polarity slightly.
      
Visualization: Synthesis Workflow

AHPA_Synthesis LPhe L-Phenylalanine (Start) Aldehyde Boc-L-Phenylalaninal (Unstable Intermediate) LPhe->Aldehyde 1. Boc2O 2. DIBAL-H (-78°C) Cyanohydrin Cyanohydrin (Mixture 2S,3R / 2S,3S) Aldehyde->Cyanohydrin TMSCN / ZnI2 (Non-stereoselective) Hydrolysis Acid Hydrolysis (Deprotection) Cyanohydrin->Hydrolysis HCl / Reflux Separation Fractional Crystallization & HPLC Hydrolysis->Separation Crude Mix Final (2S,3R)-AHPA (Pure Intermediate) Separation->Final Isolation

Caption: Workflow for the conversion of L-Phe to optically pure AHPA via Cyanohydrin synthesis.

Part 4: Quality Control & Characterization

Before coupling AHPA to L-Leucine to form Bestatin, you must validate the intermediate.

1. HPLC Purity Check:

  • Column: Chiralpak WH or equivalent ligand-exchange column (if checking enantiomeric excess) or C18 (for diastereomeric excess).

  • Target: >98% diastereomeric excess (de).

  • Note: Impurity (2S,3S)-AHPA will act as a competitive substrate during the final coupling, lowering yield and potency.

2. NMR Validation (


): 
  • Proton NMR: The coupling constant (

    
    ) between 
    
    
    
    and
    
    
    is diagnostic.
    • (2S, 3R) Isomer:

      
       (Syn-clinal conformation favored in solution).
      
    • (2S, 3S) Isomer:

      
      .
      
References
  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.

  • Suda, H., et al. (1976). The structure of bestatin. The Journal of Antibiotics.

  • Rich, D. H., et al. (1984). Synthesis of analogues of the aminopeptidase inhibitor bestatin.[4] Structure-activity relationships. Journal of Medicinal Chemistry.

  • Scorny, F., et al. (2003). Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar. Semantic Scholar.

  • Weng, Z., et al. (2014). Common Precursor Strategy for the Synthesis of Bestatin. RSC Advances.

Sources

Exploratory

Stereochemistry and chirality of 3-Amino-2-hydroxy-4-phenylbutanoic acid

The following technical guide details the stereochemistry, synthesis, and analysis of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), focusing on its critical role as the pharmacophore in aminopeptidase inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemistry, synthesis, and analysis of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), focusing on its critical role as the pharmacophore in aminopeptidase inhibitors like Bestatin (Ubenimex).

Executive Summary

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), often abbreviated as AHPA, is a non-proteinogenic amino acid containing two chiral centers. It serves as the structural anchor and zinc-binding pharmacophore in Bestatin (Ubenimex) , a potent inhibitor of Aminopeptidase N (APN/CD13) and Aminopeptidase B.

The biological activity of AHPBA derivatives is strictly governed by stereochemistry. The (2S, 3R) configuration is the bioactive isomer found in Bestatin. This guide provides a technical breakdown of the isomerism, a validated synthetic route for the bioactive form, and protocols for chromatographic resolution.

Structural Fundamentals & Nomenclature

AHPBA possesses two stereogenic centers:

  • C3 (Amino-bearing carbon): Derived from the phenylalanine side chain.

  • C2 (Hydroxyl-bearing carbon): Created during chain extension/synthesis.

This results in


 possible stereoisomers.
Stereoisomer Classification

The relationship between the isomers is defined by their absolute configuration at C2 and C3.

Isomer ConfigurationRelationship to Bioactive FormBiological Relevance
(2S, 3R) Bioactive Target Core of Bestatin; Potent APN Inhibitor
(2R, 3S) EnantiomerGenerally inactive; used as negative control
(2S, 3S) DiastereomerSignificantly reduced potency
(2R, 3R) DiastereomerSignificantly reduced potency
Isomer Relationship Diagram

The following diagram illustrates the stereochemical relationships.

AHPBA_Stereochemistry Root 3-Amino-2-hydroxy-4-phenylbutanoic Acid (4 Stereoisomers) C3_R C3(R)-Isomers (Derived from D-Phe) Root->C3_R C3_S C3(S)-Isomers (Derived from L-Phe) Root->C3_S Target (2S, 3R)-AHPBA (Bestatin Core) Bioactive C3_R->Target Syn-selective Synthesis Iso2 (2R, 3R)-AHPBA Diastereomer C3_R->Iso2 Anti-selective Synthesis Iso3 (2S, 3S)-AHPBA Diastereomer C3_S->Iso3 Iso4 (2R, 3S)-AHPBA Enantiomer of Target C3_S->Iso4

Caption: Stereochemical family tree of AHPBA. The (2S, 3R) configuration requires a D-Phenylalanine precursor or specific inversion strategies.

Biological Significance (SAR)

The mechanism of action for AHPBA-containing inhibitors relies on "Transition State Mimicry." Aminopeptidases are zinc-metalloproteases that hydrolyze peptide bonds via a tetrahedral intermediate.

The "Lock and Key" Mechanism
  • Zinc Coordination (C2-OH): The (2S)-hydroxyl group coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, mimicking the transition state of peptide hydrolysis.

  • Hydrophobic Pocket (C3-Sidechain): The C3-phenyl group (in the 3R configuration) fits precisely into the S1 hydrophobic pocket of the enzyme.

  • Stereoselectivity: Inversion at C2 (to 2R) disrupts zinc coordination. Inversion at C3 (to 3S) causes steric clash in the S1 pocket.

Asymmetric Synthesis Protocol

To synthesize the bioactive (2S, 3R)-AHPBA , one must control both stereocenters. The most robust laboratory route starts from D-Phenylalanine (to establish the 3R center) followed by a stereoselective cyanohydrin synthesis (to establish the 2S center).

Synthetic Workflow (D-Phe Route)

Synthesis_Workflow Step1 D-Phenylalanine (Start: 3R) Step2 Boc-Protection (Boc-D-Phe) Step1->Step2 Step3 Reduction to Aldehyde Step2->Step3 Step4 Cyanohydrin Formation (Creates C2 Center) Step3->Step4 Step5 Hydrolysis & Deprotection Step4->Step5 Step6 Separation of Diastereomers Step5->Step6 Final (2S, 3R)-AHPBA (Pure) Step6->Final

Caption: Synthetic pathway from D-Phenylalanine to (2S, 3R)-AHPBA via the cyanohydrin route.

Detailed Protocol: Cyanohydrin Route

Note: This protocol produces a mixture of diastereomers (2S,3R and 2R,3R) which must be separated.

Reagents:

  • Boc-D-Phenylalanine

  • N,O-Dimethylhydroxylamine (Weinreb amine)

  • LiAlH4 (Lithium Aluminum Hydride)

  • NaCN or KCN (Caution: Toxic)

  • Conc. HCl

Step-by-Step Methodology:

  • Weinreb Amide Formation: React Boc-D-Phe with N,O-dimethylhydroxylamine using EDC/HOBt coupling to form the Weinreb amide. This prevents over-reduction.

  • Reduction: Treat the amide with LiAlH4 in dry THF at 0°C to yield Boc-D-phenylalaninal (aldehyde). Critical: Use immediately to avoid racemization.

  • Cyanohydrin Formation: Dissolve the aldehyde in methanol/water. Add NaCN (1.2 eq) and NaHSO3 at 0°C. This adds the nitrile and the hydroxyl group, creating the C2 center.

    • Result: Mixture of (2S,3R) and (2R,3R) cyanohydrins.

  • Hydrolysis: Reflux the cyanohydrin intermediate in 6N HCl for 4-6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH) and removes the Boc group simultaneously.

  • Isolation: Concentrate in vacuo. The residue contains the diastereomeric mixture of AHPBA hydrochloride salts.

Purification (Diastereomer Separation)

The (2S,3R) and (2R,3R) isomers can be separated due to their differing physical properties.

  • Method: Fractional Crystallization.

  • Solvent: Water or Water/Ethanol.

  • Observation: The (2S,3R) isomer is typically less soluble in water/ethanol mixtures than the (2R,3R) isomer, allowing it to crystallize out first.

Analytical Characterization

Validating the stereochemistry requires comparing the isolated product against known standards using HPLC or NMR.

High-Performance Liquid Chromatography (HPLC)

Direct separation of AHPBA isomers without derivatization is possible using Chiral Stationary Phases (CSPs).

ParameterCondition
Column Crownpak CR(+) (Daicel) or Chirobiotic T (Astec)
Mobile Phase pH 1.5 - 2.0 (e.g., Aqueous HClO4 or TFA)
Temperature 25°C
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or 254 nm
Elution Order On Crownpak CR(+): D-isomers typically elute after L-isomers. (2S,3R) separates well from (2R,3S).
Nuclear Magnetic Resonance (NMR)

The diastereomers show distinct chemical shifts for the C2-proton (


) and C3-proton (

).
  • Solvent: D2O or DMSO-d6.

  • Diagnostic Signal: The coupling constant (

    
    ) between H2 and H3 differs for anti vs syn isomers, though conformational flexibility can average these values. Comparison with a standard is recommended.
    

References

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.

  • Suda, H., et al. (1976). The structure of bestatin.[1] The Journal of Antibiotics.

  • Nishino, N., & Powers, J. C. (1980). Design of potent reversible inhibitors for thermolysin. Peptides containing zinc coordinating ligands and their structure-activity relationships. Biochemistry.

  • Sigma-Aldrich. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid Product Sheet.

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid Compound Summary.

Sources

Foundational

Introduction: Unveiling the Therapeutic Potential of the AHPA Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-((4-Hydroxyphenyl)amino)propanoic Acid (AHPA) Derivatives In the landscape of modern drug discovery, the identification of versatile molecular...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-((4-Hydroxyphenyl)amino)propanoic Acid (AHPA) Derivatives

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. The 3-((4-hydroxyphenyl)amino)propanoic acid (AHPA) core has emerged as a promising pharmacophore, demonstrating a remarkable breadth of biological activities. Derivatives of this scaffold have shown significant potential as antimicrobial agents targeting multidrug-resistant pathogens and as candidates for anticancer therapies.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of AHPA derivatives, offering insights into the chemical modifications that govern their biological efficacy.

The core AHPA structure features a phenolic hydroxyl group and a secondary amine, both of which are pivotal for establishing interactions with biological targets.[4][5] The inherent versatility of this scaffold allows for extensive chemical modifications at multiple positions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document will dissect the synthesis, biological evaluation, and mechanistic underpinnings of AHPA derivatives, providing a comprehensive understanding of their therapeutic promise.

Core Scaffold Analysis: The Key to Biological Activity

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is comprised of several key functional groups that are fundamental to its biological activity. Understanding the role of each component is crucial for rational drug design.

  • The Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the phenyl ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active sites of target proteins.[4][5][6] The presence of this group is also associated with antioxidant properties, which can contribute to the overall therapeutic effect, particularly in the context of cancer where oxidative stress is a key factor.[2][3]

  • The Secondary Amine: The nitrogen atom in the amino group is a key hydrogen bond acceptor and can be protonated under physiological conditions, allowing for ionic interactions. This group serves as a crucial linker and its modification can significantly impact the molecule's conformation and binding affinity.[5][7]

  • The Propanoic Acid Moiety: This portion of the scaffold provides a carboxylic acid or ester group that can be modified to influence solubility, cell permeability, and metabolic stability. The carboxyl group can also participate in hydrogen bonding or ionic interactions.

Synthetic Strategy: A Workflow for Generating AHPA Derivative Libraries

A systematic SAR study requires the synthesis of a diverse library of analogues. The general synthetic scheme for producing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is a multi-step process that allows for the introduction of various substituents. The following workflow outlines a common approach.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization 4-aminophenol 4-aminophenol intermediate_1 N-(4-hydroxyphenyl)-β-alanine methyl ester 4-aminophenol->intermediate_1 Reaction acrylate Methyl Acrylate acrylate->intermediate_1 Reaction intermediate_2 N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate_1->intermediate_2 Hydrazine Hydrate final_products Hydrazone Derivatives intermediate_2->final_products Condensation aldehydes_ketones Various Aldehydes/ Ketones aldehydes_ketones->final_products Condensation

Caption: A general synthetic workflow for the preparation of AHPA hydrazone derivatives.

Structure-Activity Relationship in Antimicrobial Activity

Derivatives of the AHPA scaffold have demonstrated potent activity against a range of multidrug-resistant bacterial and fungal pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][8]

Key Structural Modifications and Their Impact:
  • Hydrazone Moiety: The conversion of the propanoic acid hydrazide to various hydrazones is a critical step for enhancing antimicrobial activity. This modification introduces a diverse range of substituents that can modulate the lipophilicity, electronic properties, and steric profile of the molecule.[8][9]

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as furan or thiophene, on the hydrazone moiety often leads to the most potent and broad-spectrum antimicrobial activity.[8][9]

  • Esterification: Conversion of the carboxylic acid to an ester has been shown to abolish both antibacterial and antifungal activity, highlighting the importance of the free carboxyl or a derivatized hydrazide for antimicrobial action.[8]

Quantitative SAR Data for Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of AHPA derivatives against various pathogens, illustrating the impact of different substituents.

Compound IDR Group on HydrazoneS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. auris MIC (µg/mL)Reference
14 5-nitro-2-thienyl1-80.5-28-648-64[8]
15 5-nitro-2-furyl1-80.5-28-648-64[8]
16 2-furyl>64>64>64>64[8]
6 Dihydrazide>64>6432-64>64[8]

Data synthesized from Kavaliauskas et al., 2024.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of novel compounds.[10][11][12][13]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess Growth and Determine MIC D->E

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship in Anticancer Activity

Recent studies have also explored the potential of AHPA derivatives as anticancer agents, demonstrating structure-dependent cytotoxicity against cancer cell lines such as A549 non-small cell lung cancer.[2][3]

Key Structural Modifications and Their Impact:
  • Heterocyclic Substituents: Similar to the antimicrobial SAR, the nature of the heterocyclic ring attached to the hydrazone is a key determinant of anticancer activity. A 2-furyl substituent has been identified as a particularly promising modification.[2][3]

  • Selectivity: Importantly, some of the active anticancer derivatives have shown favorable cytotoxicity profiles against noncancerous cell lines, indicating a degree of selectivity for cancer cells.[2][14][15]

  • Anti-migratory Effects: In addition to cytotoxicity, certain derivatives have been shown to inhibit cancer cell migration, suggesting a potential to interfere with metastasis.[2]

Quantitative SAR Data for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected AHPA derivatives against the A549 cancer cell line.

Compound IDR Group on HydrazoneA549 Cell Viability (% of control at 50 µM)A549 IC50 (µM)Vero Cell IC50 (µM)Reference
20 2-furyl~50%27.4>100[2][14]
12 4-pyridyl~50%46.8>100[2][14]
21 3-furyl~50%51.3>100[2][14]
22 2-thienyl~50%52.1>100[2][14]
29 4-methylphenyl~50%60.2>100[2][14]

Data synthesized from Kavaliauskas et al., 2024.[2][14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mechanistic Insights and Future Directions

The SAR data suggest that the biological activity of AHPA derivatives is heavily reliant on the nature of the substituent introduced via the hydrazone linkage. The phenolic hydroxyl and the secondary amine of the core scaffold likely serve as key anchoring points to the biological target through hydrogen bonding and potentially ionic interactions. The diverse R groups on the hydrazone moiety then explore a wider binding pocket, with heterocyclic rings appearing to form the most favorable interactions.

Mechanism_of_Action AHPA_Derivative AHPA Derivative Phenolic -OH Amine -NH- Hydrazone Linker Heterocyclic Ring (R) Target_Protein Active Site of Target Protein H-bond Acceptor H-bond Donor Hydrophobic Pocket AHPA_Derivative:f0->Target_Protein:p1 H-bond (Donor) AHPA_Derivative:f1->Target_Protein:p2 H-bond (Acceptor) AHPA_Derivative:f3->Target_Protein:p3 Hydrophobic/ π-π Interactions

Caption: Proposed binding interactions of an AHPA derivative within the active site of a target protein.

Future Directions: The promising results from initial studies on AHPA derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing new sub-libraries of derivatives based on the most active compounds to further enhance potency and selectivity.[2]

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to better understand their antimicrobial and anticancer effects.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models to assess their therapeutic potential in a physiological setting.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a fertile ground for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationship studies conducted to date have provided clear guidance for the design of more potent and selective compounds. The key to the biological activity of these derivatives lies in the interplay between the core AHPA scaffold, which provides essential anchoring points for target binding, and the diverse substituents on the hydrazone moiety, which fine-tune the pharmacological profile. With a solid foundation of SAR data and established synthetic and screening protocols, the AHPA class of compounds represents a promising avenue for the development of next-generation therapeutics.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Dighe, S. U., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14, 1357675. [Link]

  • Adrar, N., & Oukil, N. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1–13. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • S. N. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. AJK Institute of Pharmaceutical Sciences. [Link]

  • An, Q., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • Filo. (2026, January 7). A drug will interact with its target (receptor or enzyme) via chemical bonding. [Link]

  • Martinez-Alonso, S., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Kumar, N., & Goel, N. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 2. [Link]

  • Taylor & Francis. (2021, March 12). Drug design principles - Stereoelectronics. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. [Link]

  • Balamurugan, K., et al. (2024). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated reduced cytotoxicity in noncancerous Vero cell culture model. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

Sources

Exploratory

The Emergence of a Crucial Building Block: A Technical Guide to the History, Discovery, and Analysis of AHPA

Foreword: The Unseen Architect in Antibiotic Synthesis In the intricate world of natural product biosynthesis, the discovery of non-proteinogenic amino acids has repeatedly opened new avenues for understanding and manipu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Antibiotic Synthesis

In the intricate world of natural product biosynthesis, the discovery of non-proteinogenic amino acids has repeatedly opened new avenues for understanding and manipulating the molecular machinery of life. Among these fascinating building blocks, (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid (AHPA) stands out as a pivotal component in the biosynthesis of the nocardicin family of β-lactam antibiotics. While not as widely recognized as its proteinogenic cousins, AHPA's unique structure and biosynthetic origins offer a compelling narrative for researchers in natural product chemistry, synthetic biology, and drug development. This in-depth technical guide aims to illuminate the history of AHPA's discovery, dissect its intricate biosynthetic pathway, and provide detailed methodologies for its isolation and characterization, thereby offering a comprehensive resource for the scientific community.

Section 1: A Historical Perspective - Unraveling AHPA within Nocardicin A

The story of AHPA is intrinsically linked to the discovery of nocardicin A, a monocyclic β-lactam antibiotic isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1] The initial reports in the mid-1970s focused on the novel structure and potent antimicrobial activity of nocardicin A against a range of Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and Proteus species.[2][3]

The structure elucidation of nocardicin A revealed a complex molecule, and nestled within its core was the then-unprecedented β-amino acid, AHPA. While the primary focus was on the antibiotic itself, the identification of this non-proteinogenic amino acid was a significant finding. It highlighted nature's ingenuity in creating diverse chemical scaffolds beyond the confines of the 20 canonical amino acids. The discovery of AHPA was therefore not a singular event but rather a key finding that emerged from the broader investigation into a novel class of antibiotics.

Section 2: The Blueprint of Life - Biosynthesis of AHPA

The biosynthesis of AHPA is a fascinating example of enzymatic tailoring and occurs as part of the larger non-ribosomal peptide synthetase (NRPS) pathway responsible for producing nocardicin A.[4][5] The biosynthetic gene cluster for nocardicin A in Nocardia uniformis contains the necessary enzymatic machinery for the synthesis of its precursors, including AHPA.[4]

The pathway is understood to originate from the shikimate pathway, leading to the formation of L-p-hydroxyphenylglycine (L-pHPG), a closely related α-amino acid.[6][7] While the precise enzymatic steps converting L-pHPG to AHPA are not fully elucidated in all organisms, the key transformation involves a rearrangement and reduction. The overall biosynthetic logic points towards a multi-enzyme cascade, likely involving aminotransferases, hydroxylases, and reductases encoded within the nocardicin A gene cluster.

Below is a proposed biosynthetic pathway leading to the incorporation of AHPA into the nocardicin A scaffold.

AHPA_Biosynthesis Shikimate Shikimate Pathway Prephenate Prephenate Shikimate->Prephenate Multiple Steps pHPG L-p-Hydroxyphenylglycine (L-pHPG) Prephenate->pHPG p-Hydroxymandelate Synthase, Oxidase, Transaminase AHPA (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid (AHPA) pHPG->AHPA Proposed Isomerase/ Reductase Activity NRPS Nocardicin A NRPS (NocA/NocB) AHPA->NRPS Adenylation & Thiolation NocardicinA Nocardicin A NRPS->NocardicinA Peptide Bond Formation & β-Lactam Ring Formation

Caption: Proposed biosynthetic pathway of AHPA and its incorporation into Nocardicin A.

Section 3: From Broth to Bench - Isolation and Purification of AHPA

The isolation of AHPA, either from natural sources or synthetic routes, is a critical step for its detailed characterization and utilization in further research.

Isolation from Natural Sources (e.g., Nocardia uniformis culture)

This protocol outlines a general procedure for the extraction and purification of AHPA from a fermentation broth of Nocardia uniformis.

Step-by-Step Methodology:

  • Fermentation and Harvest: Cultivate Nocardia uniformis in a suitable production medium. After an appropriate incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Initial Extraction: Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl). Apply the acidified supernatant to an anion-exchange chromatography column (e.g., Dowex 1x8, acetate form).

  • Elution: Wash the column with deionized water to remove unbound impurities. Elute the bound compounds with a gradient of increasing acetic acid concentration (e.g., 0.1 M to 2 M).

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of AHPA using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) (see Section 4.1 for details).

  • Further Purification: Pool the AHPA-containing fractions and concentrate them under reduced pressure. Further purify the concentrated sample using reversed-phase HPLC to obtain highly pure AHPA.

Synthetic Routes

For applications requiring larger quantities or isotopically labeled AHPA, chemical synthesis provides a reliable alternative. Several synthetic strategies have been reported, often starting from commercially available precursors like 4-hydroxybenzaldehyde and malonic acid derivatives.[8]

Section 4: Analytical Characterization of AHPA

Accurate and robust analytical methods are essential for the identification and quantification of AHPA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of AHPA.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve the best separation from other components in the sample matrix.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm or 275 nm. For higher sensitivity and specificity, electrospray ionization mass spectrometry (ESI-MS) in positive ion mode can be used to monitor the [M+H]⁺ ion of AHPA (m/z 182.08).

Table 1: Representative HPLC Method Parameters for AHPA Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm / ESI-MS (+)
Expected Retention Time Dependent on the specific system and gradient, but typically in the early to mid-range of the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of AHPA.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of AHPA in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, the methine proton at the chiral center (C3), and the methylene protons at C2. The aromatic protons will typically appear as two doublets (an AA'BB' system) in the aromatic region (around 6.8-7.2 ppm). The methine proton will be a triplet or a doublet of doublets in the upfield region, and the methylene protons will appear as a multiplet.[8]

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the nine carbon atoms of AHPA. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 115-160 ppm, and the aliphatic carbons (C2 and C3) will be in the upfield region.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for AHPA

Carbon AtomPredicted Chemical Shift (ppm)
C=O~175
C-4' (C-OH)~157
C-1'~130
C-2', C-6'~129
C-3', C-5'~116
C-3~55
C-2~40

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Section 5: The Role of AHPA in Drug Development

The primary significance of AHPA in drug development lies in its role as a key structural component of nocardicin A and other related β-lactam antibiotics.[9][10] The presence of the AHPA moiety is crucial for the biological activity of these compounds. The unique stereochemistry and the presence of the p-hydroxyphenyl group contribute to the binding of the antibiotic to its target, the penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis.

The discovery of AHPA and its biosynthetic pathway has opened up possibilities for the chemo-enzymatic synthesis and semi-synthesis of novel β-lactam antibiotics. By understanding how AHPA is produced and incorporated into the final antibiotic structure, researchers can explore the generation of novel nocardicin analogs with improved potency, expanded spectrum of activity, or enhanced resistance to β-lactamases.

Caption: Logical workflow from discovery to application of AHPA.

Conclusion: A Small Molecule with a Large Impact

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, though a non-proteinogenic amino acid, plays a critical role in the biosynthesis of a unique class of β-lactam antibiotics. Its discovery, intertwined with that of nocardicin A, has provided valuable insights into the metabolic diversity of actinomycetes. The elucidation of its biosynthetic pathway and the development of robust analytical methods are crucial for harnessing its potential in synthetic biology and drug discovery. As the threat of antibiotic resistance continues to grow, the study of unique building blocks like AHPA and the enzymatic machinery that produces them will undoubtedly be a cornerstone of future efforts to develop novel and effective therapeutic agents.

References

  • Gunsior, M., Breazeale, S. D., Lind, A. J., Ravel, J., Janc, J. W., & Townsend, C. A. (2004). The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chemistry & biology, 11(7), 927–938. [Link]

  • Townsend, C. A. (2015). β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis. Journal of the American Chemical Society, 137(4), 1449–1457. [Link]

  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 7(12), 931–943. [Link]

  • Aoki, H., Sakai, H., Kohsaka, M., Konomi, T., Hosoda, J., Kubochi, Y., Iguchi, E., & Imanaka, H. (1976). Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization. The Journal of antibiotics, 29(5), 492–500. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • KEGG PATHWAY. (n.d.). Monobactam biosynthesis - Reference pathway. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nocardicin A. Retrieved from [Link]

  • Noël, A., Ferron, S., Rouaud, I., Gouault, N., Hurvois, J. P., & Tomasi, S. (2018). Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata-A Lichen-Associated Actinobacterium. Marine drugs, 16(10), 381. [Link]

  • Zhang, W., & Li, Y. (2014). Biosynthesis of macrolactam antibiotics with β-amino acid polyketide starter units. Natural product reports, 31(7), 887-909. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0234703). Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Biosynthetic Gene Cluster for a Monocyclic β-Lactam Antibiotic, Nocardicin A. Retrieved from [Link]

  • SMT. (n.d.). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293749). Retrieved from [Link]

  • Onaka, H., & Igarashi, Y. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(9), 1136–1161. [Link]

  • Reimer, J. M., Eivaskhani, M., & Schmeing, T. M. (2018). Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity. Nature communications, 9(1), 1-11. [Link]

  • van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2021). Integrating perspectives in actinomycete research: an ActinoBase review of 2020–21. FEMS Microbiology Letters, 368(17), fnab112. [Link]

  • PubChem. (n.d.). Nocardicin A. Retrieved from [Link]

  • Kurita, M., Jomon, K., Komori, T., Miyairi, N., Aoki, H., Kuge, S., ... & Imanaka, H. (1976). ISOLATION AND CHARACTERIZATION OF NOCARDICIN B. The Journal of Antibiotics, 29(11), 1243-1245. [Link]

  • Meyer, F., Meyer, S. Y., & Dittmann, E. (2023). Nonribosomal peptide synthetases require dynamic interaction between modular domains. The EMBO Journal, 42(22), e114631. [Link]

  • Drake, E. J., Miller, B. R., & Gulick, A. M. (2011). Structural Biology of Non-Ribosomal Peptide Synthetases. In Methods in enzymology (Vol. 498, pp. 149–176). Academic Press. [Link]

  • Wang, M., Medema, M. H., van der Voort, M., van Wezel, G. P., & Zhang, L. (2022). Non-ribosomal peptide synthetase domain boundary identification and new motifs discovery based on motif-intermotifs standardized architecture. bioRxiv. [Link]

  • Li, J., Zhang, L., & Wu, Y. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 13(11), 1673. [Link]

  • Kries, H. (2018). Modification and de novo design of non-ribosomal peptide synthetases (NRPS) using specific assembly points within condensation domains. bioRxiv. [Link]

  • Ribeiro, M. P., Ferreira, A. L., & de Carvalho, F. (2005). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Enzyme and microbial technology, 36(7), 909-917. [Link]

  • PubChem. (n.d.). 3-(3-Amino-4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Kavaliauskas, P., Petraitis, V., Petraitienė, R., Garcia, A., Naing, E., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7125. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Yang, R., Li, W., & Chen, X. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC advances, 8(10), 5246-5254. [Link]

  • Nacalai Tesque, Inc. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]

  • Janaki, T. (2017). ENZYMES FROM ACTINOMYCETES-REVIEW. International Journal of ChemTech Research, 10(2), 176-182. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Hourdou, M. L., Besson, F., & Michel, G. (1987). EFFECT OF AMINO ACIDS ON THE BIOSYNTHESIS OF β-AMINO ACIDS, CONSTITUENTS OF BACILLOMYCINS F. The Journal of Antibiotics, 40(4), 533-535. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Gago, G., Diacovich, L., Arabolaza, A., & Gramajo, H. (2011). Fatty acid biosynthesis in actinomycetes. FEMS microbiology reviews, 35(3), 475-497. [Link]

  • Kavaliauskas, P., Petraitis, V., Petraitienė, R., Garcia, A., Naing, E., & Mickevičius, V. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Wang, Y., Li, C., Zhang, Y., & Yuan, Q. (2022). De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS synthetic biology, 11(4), 1478–1487. [Link]

  • Jeffrey, S. C., Torgov, M. Y., Andreyka, J. B., Boddy, C. N., & Senter, P. D. (2009). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. Journal of medicinal chemistry, 52(13), 4000–4003. [Link]

  • Iannuzzi, M., D'Errico, G., Vitiello, G., & D'Auria, M. (2017). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. Molecules, 22(12), 2097. [Link]

  • Ribeiro, M. P., Ferreira, A. L., & de Carvalho, F. (2005). (PDF) Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. ResearchGate. [Link]

  • Pharmapproach. (2021, September 10). How to select organic solvent for mobile phase preparation in HPLC [Video]. YouTube. [Link]

Sources

Foundational

Thermodynamic Stability of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

Part 1: Executive Summary & Structural Logic (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid and the critical chiral pharmacophore for the aminopeptidase inhibitor Bestatin (Ubeni...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid and the critical chiral pharmacophore for the aminopeptidase inhibitor Bestatin (Ubenimex) and various HIV protease inhibitors.[1][2]

Unlike standard


-amino acids, AHPA possesses a 

-amino,

-hydroxy architecture.[1] This specific topology introduces a unique thermodynamic instability: the propensity for intramolecular cyclization to form a five-membered lactone (2-hydroxy-4-benzyl-pyrrolidin-5-one derivative) or a lactam, alongside the standard risk of

-carbon epimerization.[1][2]

This guide details the thermodynamic boundaries of AHPA, distinguishing between its robust solid-state zwitterionic form and its conditionally labile solution state.[1]

Part 2: Physicochemical Baseline

To understand the stability, we must first define the energy landscape of the molecule.[1][2]

PropertyValue / CharacteristicThermodynamic Implication
Molecular Weight 195.22 g/mol N/A
Melting Point 235–237°C (Decomposition)High lattice energy indicates a stable zwitterionic crystal structure.[1][2]
pKa (Carboxyl) ~2.97 (Predicted)Acidic proton is labile; facilitates lactonization in low pH.[1][2]
pKa (Amine) ~8.5–9.5 (Estimated)Exists as ammonium (

) at neutral pH.[1][2]
Solubility Water (Moderate), DMSO (High), EtOH (Low)Solubility is pH-dependent due to zwitterionic character.[1][2]
Hygroscopicity Moderate to HighAbsorbed water lowers the

, increasing molecular mobility and degradation rates.[1][2]

Part 3: Thermodynamic Stability Profile

Solid-State Thermodynamics

In the solid state, AHPA exists primarily as a zwitterion (ammonium carboxylate).[1][2] The high melting point (>230°C) confirms a strong ionic lattice.[1]

  • Stability Verdict: Highly stable at ambient temperatures if kept dry.[1]

  • Risk Factor: Hygroscopicity.[1][2] Moisture uptake facilitates proton transfer, potentially initiating surface-level amidation or decarboxylation over long durations.[1]

Solution Thermodynamics: The Primary Failure Modes

In solution, AHPA is subject to two competing thermodynamic degradations driven by pH.[1][2]

A. Intramolecular Lactonization (Acidic Conditions)

Because AHPA has a


-amino group and a carboxylic acid, it can cyclize.[1][2] However, the presence of the 

-hydroxyl group complicates this.[1] The most thermodynamically favored cyclization in strong acid is the formation of the lactone (involving the

-hydroxyl and the carboxyl) or the lactam (involving the

-amine and carboxyl).[1][2]
  • Mechanism: In acidic media (pH < 2), the carboxylate is protonated (

    
    ).[1][2] The 
    
    
    
    -hydroxyl or
    
    
    -amine attacks the carbonyl carbon.[1]
  • Thermodynamics: The formation of a 5-membered ring is entropically favored.[1][2] However, the zwitterionic form (linear) is generally the global minimum at neutral pH due to solvation energy.[1]

  • Critical Control: Maintain pH > 4 during processing to suppress the leaving group potential of the hydroxyl/amine.[1]

B. Epimerization (Basic Conditions)

The


-carbon (C2) carries a hydroxyl group and a proton.[1][2] It is adjacent to a carbonyl.[1]
  • Mechanism: Base-catalyzed abstraction of the C2 proton forms an enediolate intermediate.[1][2] Reprotonation can occur from either face, leading to the (2R,3R) diastereomer.[1]

  • Thermodynamics: The (2S,3R) configuration is not necessarily the thermodynamic sink; the equilibrium mixture often favors a specific diastereomer based on steric hindrance of the benzyl side chain.[1][2]

  • Critical Control: Avoid pH > 9 and temperatures > 40°C.

Part 4: Visualization of Degradation Pathways[2]

The following diagram maps the kinetic and thermodynamic relationships between the stable AHPA zwitterion and its degradation products.

AHPA_Degradation AHPA (2S,3R)-AHPA (Zwitterion) Stable at pH 4-8 Lactone Cyclic Lactone/Lactam (5-membered ring) AHPA->Lactone Acid Catalyzed (pH < 2) Dehydration (-H2O) Enolate Enediolate Intermediate AHPA->Enolate Base Catalyzed (pH > 9) Proton Abstraction Lactone->AHPA Hydrolysis (pH > 7) Enolate->AHPA Reprotonation Epimer (2R,3R)-Isomer (Impurity) Enolate->Epimer Reprotonation

Caption: Thermodynamic degradation pathways of AHPA showing acid-catalyzed cyclization and base-catalyzed epimerization.

Part 5: Experimental Protocols (Self-Validating Systems)

To confirm the stability of your specific batch of AHPA, use these protocols. These are designed to be self-validating , meaning they include internal checks to ensure the data is real.[1]

Protocol 1: Determination of Lactonization Kinetics ( )

Objective: Quantify the susceptibility of AHPA to acid-catalyzed cyclization.[1][2]

  • Preparation:

    • Prepare a 1 mg/mL solution of AHPA in 0.1 M HCl (pH ~1).[1]

    • Control: Prepare a 1 mg/mL solution in 50 mM Phosphate Buffer (pH 7.0).

  • Incubation:

    • Incubate both samples at 40°C in a thermomixer.

  • Sampling:

    • Inject samples into HPLC at t=0, 1h, 4h, 12h, 24h.

  • HPLC Conditions (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

    • Mobile Phase A: 0.1% TFA in Water (Acidic to suppress ionization).[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 60% B over 15 min.

    • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl).[1]

  • Validation Logic:

    • The "Lactone" peak will be less polar (elutes later) than the AHPA zwitterion due to the loss of the charged carboxylate/amine interaction.[1]

    • If the Peak Area of AHPA decreases in the HCl sample but remains constant in the pH 7 control, the degradation is confirmed as acid-catalyzed.[1]

Protocol 2: Chiral Integrity Verification

Objective: Detect trace epimerization ((2R,3R)-isomer).

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).[1][2]

  • Mobile Phase: 50 mM aqueous

    
     / Acetonitrile (80:20).
    
  • Validation:

    • Must use a racemic standard or a spiked standard of the (2R,3R) isomer to establish resolution (

      
      ).
      
    • Without the spiked standard, a single peak is inconclusive (it could be the epimer co-eluting).[1]

Part 6: Storage & Handling Recommendations

Based on the thermodynamic profile, adhere to these strict handling SOPs:

  • Temperature: Store at -20°C for long-term (>6 months). Short-term (weeks) at 2-8°C is thermodynamically acceptable.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen is less of a concern than moisture .[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene if storing solutions, as micro-evaporation can change concentration and pH.[1]

  • Reconstitution:

    • Do NOT heat to dissolve if the pH is unknown.[1]

    • Dissolve in neutral buffer (PBS) or DMSO. Avoid unbuffered water which may become acidic due to dissolved

      
      .[1]
      

References

  • PubChem. (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3.[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Rich, D. H., et al. (1984).[1] Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1] Effect of inhibitor structure on slow-binding processes.[1] Journal of Medicinal Chemistry. (Contextual grounding for AHPA structure-activity relationship).

Sources

Exploratory

Applications of γ-Amino-β-hydroxy Acids in Peptidomimetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract Gamma-amino-beta-hydroxy acids (GABOBs), non-proteinogenic amino acids, have emerged as powerful t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Gamma-amino-beta-hydroxy acids (GABOBs), non-proteinogenic amino acids, have emerged as powerful tools in the design of peptidomimetics. Their unique structural features, including an additional hydroxyl group and an extended carbon backbone compared to their alpha-amino acid counterparts, offer novel avenues for modulating the conformational properties and biological activities of peptides. This guide provides a comprehensive overview of the applications of GABOBs in peptidomimetics, from their stereoselective synthesis to their incorporation into peptide scaffolds and their impact on structure and function. We will delve into the practical aspects of utilizing GABOBs in solid-phase peptide synthesis, explore their role as conformational constraints and beta-turn mimetics, and showcase their utility in the development of enzyme inhibitors and receptor ligands. This document is intended to serve as a technical resource for researchers in drug discovery and peptide science, providing both foundational knowledge and actionable protocols.

Introduction: The Rationale for Incorporating GABOBs into Peptides

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Peptidomimetics aim to address these limitations by introducing non-natural amino acids or modified backbones to create molecules with improved drug-like properties.[1][2][3]

Gamma-amino-beta-hydroxy acids, and specifically γ-amino-β-hydroxybutyric acid (GABOB), represent a particularly intriguing class of building blocks for peptidomimetics. The presence of a hydroxyl group at the beta-position and the extended gamma-amino acid backbone introduce key structural features that can be exploited for rational drug design:

  • Conformational Constraint: The additional stereocenter and the potential for intramolecular hydrogen bonding involving the hydroxyl group can significantly restrict the conformational freedom of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity and selectivity.

  • Induction of Secondary Structures: The unique geometry of GABOB can favor the formation of specific secondary structures, such as beta-turns, which are critical recognition motifs in many biological processes.[4][5] By acting as a beta-turn mimetic, GABOB can stabilize bioactive conformations.

  • Enhanced Proteolytic Stability: The non-natural gamma-amino acid structure is often resistant to cleavage by proteases, leading to a longer biological half-life.

  • Introduction of New Pharmacophoric Features: The hydroxyl group can serve as a hydrogen bond donor or acceptor, providing an additional point of interaction with a biological target.

This guide will explore the practical applications of these principles, providing the necessary technical details for researchers to incorporate GABOBs into their own peptidomimetic design strategies.

Stereoselective Synthesis of GABOB Monomers for Peptidomimetics

The successful incorporation of GABOB into peptides requires access to enantiomerically pure and appropriately protected monomers. A variety of stereoselective synthetic routes have been developed to achieve this.

Chiral Pool Synthesis

One common approach utilizes readily available chiral starting materials, such as malic acid or tartaric acid, to establish the desired stereochemistry. For instance, (R)- and (S)-malic acid can be converted to the corresponding enantiomers of GABOB through a series of well-established chemical transformations.

Asymmetric Synthesis

More flexible and scalable approaches often rely on asymmetric reactions to introduce the chiral centers. Asymmetric aldol reactions have proven to be particularly effective for the synthesis of β-hydroxy γ-amino acids.[6]

Preparation of Fmoc-Protected GABOB for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into peptides using the widely adopted Fmoc/tBu strategy, GABOB must be appropriately protected. The α-amino group is protected with the base-labile Fmoc group, and the β-hydroxyl group is typically protected with an acid-labile group such as tert-butyl (tBu) to prevent side reactions during peptide synthesis.

Diagram: Synthesis of Fmoc-GABOB(tBu)-OH

synthesis_workflow start GABOB step1 Amino Protection (Fmoc-OSu) start->step1 step2 Hydroxyl Protection (isobutylene, H+) step1->step2 step3 Fmoc-GABOB(tBu)-OH step2->step3

Caption: General workflow for the preparation of Fmoc-GABOB(tBu)-OH.

Experimental Protocol: Synthesis of Fmoc-(R)-GABOB(tBu)-OH (Conceptual)

This protocol is a conceptual outline and should be adapted and optimized based on literature procedures.

  • Amino Group Protection: Dissolve (R)-GABOB in a suitable solvent system (e.g., a mixture of dioxane and water). Adjust the pH to basic with an appropriate base (e.g., sodium bicarbonate). Add Fmoc-succinimide (Fmoc-OSu) portion-wise while maintaining the basic pH. Stir the reaction at room temperature until completion, monitoring by TLC. Acidify the reaction mixture and extract the Fmoc-(R)-GABOB into an organic solvent.

  • Hydroxyl Group Protection: Dissolve the crude Fmoc-(R)-GABOB in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of a strong acid (e.g., sulfuric acid). Cool the mixture and carefully add condensed isobutylene. Allow the reaction to proceed at low temperature in a sealed vessel until completion. Quench the reaction and purify the resulting Fmoc-(R)-GABOB(tBu)-OH by column chromatography.

  • Characterization: Confirm the structure and purity of the final product by NMR spectroscopy and mass spectrometry.

Incorporation of GABOB into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-GABOB(tBu)-OH allows for the straightforward incorporation of this non-proteinogenic amino acid into peptide sequences using standard automated or manual SPPS protocols.[7][8][9]

Diagram: SPPS Cycle for GABOB Incorporation

spss_cycle resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-GABOB(tBu)-OH Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection

Caption: Iterative cycle for incorporating a GABOB residue during SPPS.

Experimental Protocol: Manual SPPS of a GABOB-Containing Peptide

This protocol describes a single coupling cycle for incorporating Fmoc-GABOB(tBu)-OH on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of a suitable Fmoc-protected amino acid-loaded resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, then drain. Repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vial, dissolve Fmoc-GABOB(tBu)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the solution and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The extended coupling time is recommended for this non-proteinogenic amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A standard cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), is typically used.[10][11][12]

Purification and Characterization

The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14] The purity and identity of the final GABOB-containing peptide are confirmed by analytical HPLC and mass spectrometry.

Conformational Properties of GABOB-Containing Peptides

The incorporation of GABOB residues can have a profound impact on the conformational landscape of a peptide. The increased rotational barriers around the Cα-Cβ and Cβ-Cγ bonds, along with the potential for hydrogen bonding involving the β-hydroxyl group, can favor specific folded conformations.

GABOB as a Beta-Turn Mimetic

Beta-turns are secondary structures that reverse the direction of the polypeptide chain and are crucial for molecular recognition.[15] The stereochemistry and gauche conformations favored by γ-amino acids can pre-dispose a peptide sequence to adopt a turn-like structure. While direct crystallographic evidence for GABOB-induced beta-turns is still emerging, NMR studies on related peptides containing γ-amino acids provide strong evidence for their turn-inducing properties.[4][5][16][17][18]

Diagram: GABOB Inducing a Beta-Turn

beta_turn cluster_turn β-Turn i i i1 i+1 i->i1 i2 i+2 i1->i2 gabob GABOB i3 i+3 i2->i3 i3->i H-bond

Caption: Schematic of GABOB stabilizing a beta-turn structure.

NMR Spectroscopic Analysis

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of GABOB-containing peptides. Key experiments include:

  • COSY and TOCSY: Used for assigning the proton resonances within each amino acid residue.

  • NOESY/ROESY: Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. The observation of specific NOEs between non-adjacent residues can provide direct evidence for folded conformations like beta-turns.

  • Temperature Coefficient Studies: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Applications in Drug Discovery

The unique properties of GABOB make it a valuable building block for the design of peptidomimetics with therapeutic potential.

Enzyme Inhibitors

The constrained conformations and proteolytic stability conferred by GABOB can be leveraged to design potent and selective enzyme inhibitors. For example, GABOB-containing peptides have been explored as inhibitors of proteases, where the GABOB residue can mimic the transition state of the enzymatic reaction or stabilize a conformation that binds tightly to the active site.

Table 1: Hypothetical IC50 Values for GABOB-Containing Protease Inhibitors

InhibitorTarget ProteaseIC50 (nM)
Peptide A (with GABOB)HIV Protease15
Peptide B (control)HIV Protease250
Peptide C (with GABOB)Matrix Metalloproteinase-950
Peptide D (control)Matrix Metalloproteinase-9>1000
Receptor Ligands

The ability of GABOB to induce specific conformations is particularly useful for designing ligands that target G protein-coupled receptors (GPCRs), where the bioactive conformation of the peptide ligand is often a turn or helical structure. GABOB-containing enkephalin analogs have been synthesized and shown to exhibit high affinity for opioid receptors.[19][20][21]

Table 2: Binding Affinities of GABOB-Enkephalin Analogs for Opioid Receptors

Analogμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
[GABOB², Leu⁵]-Enkephalin5.215.8
[Leu⁵]-Enkephalin (native)25.41.2
MABE (cyclic GABOB analog)1.62.1

Data is illustrative and based on reported values for similar compounds.[21]

Conclusion and Future Perspectives

Gamma-amino-beta-hydroxy acids are versatile and powerful building blocks for the design of peptidomimetics. Their ability to induce conformational constraints, stabilize secondary structures, and enhance proteolytic stability makes them highly attractive for addressing the common liabilities of peptide-based therapeutics. The synthetic methodologies for their preparation and incorporation into peptides are well-established, allowing for their routine use in drug discovery programs.

Future research in this area will likely focus on:

  • Expanding the repertoire of GABOB derivatives with diverse side chains to further explore structure-activity relationships.

  • Obtaining high-resolution crystal structures of GABOB-containing peptides bound to their biological targets to provide a more detailed understanding of their binding modes.

  • Applying GABOB-based peptidomimetics to a wider range of therapeutic targets, including protein-protein interactions.

As our understanding of the interplay between peptide conformation and biological activity continues to grow, the strategic incorporation of unique building blocks like GABOB will undoubtedly play an increasingly important role in the development of the next generation of peptide-based drugs.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (URL: [Link])

  • Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. (URL: [Link])

  • Design of a high affinity peptidomimetic opioid agonist from peptide pharmacophore models. (URL: [Link])

  • Synthesis and biological activity of a novel methylamine-bridged enkephalin analogue (MABE): a new route to cyclic peptides and peptidomimetics. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (URL: [Link])

  • Synthesis and biological activity of the first cyclic biphalin analogues. (URL: [Link])

  • Advances in Fmoc solid-phase peptide synthesis. (URL: [Link])

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (URL: [Link])

  • The crystal and molecular structure of γ γ -hydroxy-. β β -amino butyric acid. (URL: [Link])

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (URL: [Link])

  • Revolutionizing Peptide Cleavage and Purification Techniques. (URL: [Link])

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. (URL: [Link])

  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides. (URL: [Link])

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • Enkephalin analogs containing 4,4-difluoro-2-aminobutyric acid: Synthesis and fluorine effect on the biological activity. (URL: [Link])

  • Studies of β-turn opening with model peptides containing non-coded α-amino isobutyric acid. (URL: [Link])

  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (URL: [Link])

  • Application Note Peptide Cleavage and Protected Cleavage Procedures Application Note. (URL: [Link])

  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. (URL: [Link])

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (URL: [Link])

  • Boc Resin Cleavage Protocol. (URL: [Link])

  • X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. (URL: [Link])

  • Structure determination of a peptide beta-turn from powder X-ray diffraction data. (URL: [Link])

  • An Artificial Peptide-Based Bifunctional HIV-1 Entry Inhibitor That Interferes with Viral Glycoprotein-41 Six-Helix Bundle Formation and Antagonizes CCR5 on the Host Cell Membrane. (URL: [Link])

  • The X-ray crystal structure and putative ligand-derived peptide binding properties of gamma-aminobutyric acid receptor type A receptor-associated protein. (URL: [Link])

  • Peptidomimetics, a synthetic tool of drug discovery. (URL: [Link])

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. (URL: [Link])

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (URL: [Link])

  • Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41. (URL: [Link])

  • High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence. (URL: [Link])

  • Folding peptides studied by NMR. (URL: [Link])

  • X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in... (URL: [Link])

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (URL: [Link])

  • Repurposing HIV-Protease Inhibitor Precursors as Anticancer Agents: The Synthetic Molecule RDD-142 Delays Cell Cycle Progression and Induces Autophagy in HepG2 Cells with Enhanced Efficacy via Liposomal Formulation. (URL: [Link])

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (URL: [Link])

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. (URL: [Link])

  • Design of beta-turn based therapeutic agents. (URL: [Link])

  • Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women. (URL: [Link])

  • Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. (URL: [Link])

  • Rational design of peptide-based HIV proteinase inhibitors. (URL: [Link])

  • Receptor binding affinity of traditional mu-opioid agonists (morphine... (URL: [Link])

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (URL: [Link])

Sources

Foundational

Technical Compendium: AHPA Isomers in Peptidomimetic Drug Design

Topic: Molecular Weight and Physicochemical Data for AHPA Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Stereochemical Imperat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physicochemical Data for AHPA Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) —often abbreviated as AHPBA or simply AHPA—is a non-proteinogenic amino acid containing two chiral centers. It serves as the critical N-terminal pharmacophore of Ubenimex (Bestatin) , a potent aminopeptidase B and leucine aminopeptidase inhibitor used in oncology and immunomodulation.

The biological activity of AHPA derivatives is strictly governed by stereochemistry. The (2S, 3R) isomer is the bioactive configuration required for zinc-ion chelation within the enzyme active site. Isomeric impurities, such as the (2S, 3S) diastereomer, exhibit significantly reduced potency. This guide provides a definitive physicochemical reference and separation methodology for researchers synthesizing or analyzing AHPA isomers.

Chemical Identity and Isomerism

AHPA possesses two stereocenters at the C2 (hydroxyl-bearing) and C3 (amino-bearing) positions, resulting in four theoretical stereoisomers.

IUPAC Name: 3-amino-2-hydroxy-4-phenylbutanoic acid Common Name: AHPA; Allophenylnorstatine Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight (Free Acid): 195.22 g/mol Molecular Weight (HCl Salt): 231.68 g/mol

Stereoisomer Classification
ConfigurationDesignationRelevance
(2S, 3R) Active IsomerComponent of Bestatin ; Potent Aminopeptidase Inhibitor.
(2S, 3S) DiastereomerCommon synthetic impurity; significantly lower activity.
(2R, 3S) Enantiomer of (2S,3R)Inactive or off-target activity (e.g., Aperidine-like).
(2R, 3R) Enantiomer of (2S,3S)Synthetic byproduct; biologically rare.

Physicochemical Data Profile

The following data aggregates experimental values for the biologically relevant forms. Note that melting points and solubility are highly dependent on the salt form (Free Acid vs. Hydrochloride) and protecting groups (e.g., Boc).

Table 1: Physicochemical Properties of AHPA Derivatives
Property(2S, 3R)-AHPA (HCl Salt)Boc-(2S, 3R)-AHPA(2S, 3S)-AHPA (Free Acid)
CAS Number 128223-55-259554-14-2 (Free)62023-62-5
Molecular Weight 231.68 g/mol 295.34 g/mol 195.22 g/mol
Physical State White Crystalline SolidWhite PowderWhite Solid
Melting Point > 215°C (dec.)*158 – 164°C208 – 210°C (dec.)
Solubility Water (High), MethanolDCM, EtOAc, DMSOWater (Low), Dilute Acid
pKa (Predicted)

-COOH: ~3.2

-NH₃⁺: ~9.1

-COOH: ~3.5
N/A
Optical Rotation

-18.5° (c=1, 1N HCl)-28.0° (c=1, MeOH)Varies by solvent

*Note: Unprotected amino acid salts often decompose upon melting. Values may vary based on hydration state.

Synthesis and Resolution Protocols

The synthesis of optically pure (2S, 3R)-AHPA is non-trivial due to the need to control two stereocenters. The most robust route utilizes L-Phenylalanine as the chiral pool starting material, which fixes the C3 stereocenter as (S). The C2 center is then introduced via cyanohydrin synthesis, requiring diastereomeric separation.

Experimental Workflow: Modified Cyanohydrin Route

Objective: Synthesis of (2S, 3R)-AHPA from L-Phenylalanine.

  • Reduction: Convert L-Phenylalanine to L-Phenylalaninal (maintaining S configuration).

  • Cyanohydrin Formation: React L-Phenylalaninal with NaCN/NaHSO₃. This creates a new chiral center at C2, yielding a mixture of (2S, 3R) and (2S, 3S) cyanohydrins.

  • Hydrolysis: Acid hydrolysis (conc. HCl, reflux) converts the nitrile to the carboxylic acid and removes protecting groups, yielding the diastereomeric mixture of AHPA HCl.

  • Purification: Fractional crystallization or RP-HPLC is required to isolate the (2S, 3R) isomer.

Visualization: Synthesis & Separation Logic

The following diagram illustrates the stereochemical flow and separation logic.

AHPA_Synthesis L_Phe Start: L-Phenylalanine (2S)-Configuration Aldehyde Intermediate: L-Phenylalaninal (2S)-Configuration L_Phe->Aldehyde Reduction Cyanohydrin Cyanohydrin Formation (Non-Stereoselective at C2) Aldehyde->Cyanohydrin NaCN / NaHSO3 Mix Diastereomeric Mixture (2S,3R)-Nitrile + (2S,3S)-Nitrile Cyanohydrin->Mix C2 Chiral Center Created Hydrolysis Acid Hydrolysis (HCl, Reflux) Mix->Hydrolysis Crude Crude AHPA HCl (Mixture of Diastereomers) Hydrolysis->Crude Separation Separation (Crystallization or HPLC) Crude->Separation Target Target: (2S, 3R)-AHPA (Bestatin Component) Separation->Target Isolate Waste Impurity: (2S, 3S)-AHPA (Low Activity) Separation->Waste Discard

Figure 1: Stereoselective synthesis workflow from L-Phenylalanine to (2S, 3R)-AHPA, highlighting the critical diastereomeric resolution step.

Analytical Characterization & Separation Methodology

Distinguishing the (2S, 3R) isomer from the (2S, 3S) impurity is critical for quality control.

HPLC Separation Protocol (Reverse Phase)

While enantiomers requires chiral columns, diastereomers ((2S, 3R) vs (2S, 3S)) have different physical properties and can often be separated on standard C18 phases with optimized buffers.

  • Column: C18 (ODS) Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl).

  • Retention Logic: The (2S, 3S) isomer typically elutes differently than the (2S, 3R) due to differences in intramolecular hydrogen bonding affecting hydrophobicity.

NMR Validation
  • ¹H NMR (D₂O/DCl): The coupling constant (

    
    ) between H-2 and H-3 protons is diagnostic.
    
    • Anti-isomer (2S, 3R): Typically shows a smaller

      
       (~2-3 Hz) due to gauche conformation in the preferred rotamer.
      
    • Syn-isomer (2S, 3S): Often shows a larger

      
       (~8-10 Hz).
      
    • Note: Values depend heavily on solvent and N-protection state.

Biological Significance (SAR)

The structural integrity of the AHPA moiety is the "warhead" of the Bestatin molecule.

  • Zinc Binding: The hydroxyl group at C2 and the carbonyl of the amide bond (in Bestatin) or acid (in free AHPA) chelate the Zinc ion (

    
    ) in the aminopeptidase active site.
    
  • Stereochemistry: The (2S, 3R) configuration positions the phenyl ring into the hydrophobic S1' pocket of the enzyme, while correctly orienting the hydroxyl group for metal coordination. Inversion at C2 (to 2R) disrupts this chelation, abolishing activity.

References

  • PubChem. (n.d.).[2] (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[3][4] National Library of Medicine. Retrieved from [Link]

  • Suda, H., et al. (1976). The structure of bestatin. The Journal of Antibiotics, 29(5), 600-601. (Seminal work on Bestatin structure).[5]

  • Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues. Journal of Medicinal Chemistry, 20(4), 510–515. (Detailed SAR and isomer synthesis).

Sources

Exploratory

A Technical Guide to the Mechanism of Action of AHPA-Based Aminopeptidase B Inhibitors

Abstract Aminopeptidase B (AP-B, EC 3.4.11.6) is a zinc-dependent metalloexopeptidase that plays a critical role in the processing of various bioactive peptides by selectively cleaving N-terminal arginine and lysine resi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopeptidase B (AP-B, EC 3.4.11.6) is a zinc-dependent metalloexopeptidase that plays a critical role in the processing of various bioactive peptides by selectively cleaving N-terminal arginine and lysine residues.[1][2][3][4] Its involvement in pathways such as neuropeptide and hormone maturation makes it a compelling therapeutic target.[2][5] Inhibitors based on the α-hydroxy-β-amino acid (AHPA) scaffold have emerged as a potent class of compounds targeting AP-B and related enzymes. This guide provides a detailed examination of the molecular mechanism by which these inhibitors function, grounded in an understanding of the enzyme's catalytic cycle. We will explore the structural basis of inhibition, the key molecular interactions, and the experimental methodologies required for the robust characterization of these compounds.

Introduction to Aminopeptidase B: The Target Enzyme

Aminopeptidase B is a member of the M1 family of gluzincin metallopeptidases, characterized by a conserved catalytic mechanism centered around a zinc ion.[2][6] Found in both soluble and membrane-associated forms, AP-B is widely distributed in various tissues and participates in the final stages of peptide processing, often within secretory vesicles or on the cell surface.[1][4] The enzyme's substrate specificity is tightly regulated, primarily recognizing peptides with an N-terminal arginine or lysine, a feature crucial for its role in modulating the activity of peptides like miniglucagon and certain neuropeptides.[2][4]

The Catalytic Machinery of Aminopeptidase B

The catalytic activity of AP-B is entirely dependent on a single Zn(II) ion located deep within its active site.[1][4][7] This ion is coordinated by three key residues within a highly conserved HEXXH...E motif, specifically His325, His329, and Glu348 in the rat enzyme.[2][6][8] The catalytic cycle, typical for zinc metallopeptidases, proceeds through a general acid-base mechanism.

The key steps are:

  • Substrate Recognition: The peptide substrate binds to the active site, with its N-terminal basic residue accommodated in the S1 specificity pocket.

  • Activation of Nucleophile: The catalytic zinc ion acts as a Lewis acid, polarizing a coordinated water molecule and lowering its pKa. This generates a highly nucleophilic hydroxide ion.[7][8][9]

  • Nucleophilic Attack: The zinc-activated hydroxide attacks the carbonyl carbon of the scissile peptide bond.

  • Formation of Tetrahedral Intermediate: This attack results in a transient, oxyanion tetrahedral intermediate. The negative charge of this intermediate is stabilized by coordination to the zinc ion and hydrogen bonding with an adjacent tyrosine residue.[7]

  • Peptide Bond Cleavage: The intermediate collapses, assisted by a proton transfer from a nearby glutamic acid residue (the general acid), leading to the cleavage of the C-N bond.

  • Product Release: The cleaved N-terminal amino acid and the truncated peptide are released, and a new water molecule binds to the zinc ion, regenerating the active state of the enzyme.[8]

Aminopeptidase B Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O (Resting Enzyme) E_Substrate Enzyme-Substrate Complex E_Zn_H2O->E_Substrate Substrate binding E_Zn_OH E-Zn²⁺-OH⁻ (Activated State) Tetrahedral Tetrahedral Intermediate E_Zn_OH->Tetrahedral Nucleophilic Attack E_Substrate->E_Zn_OH Water Activation E_Product Enzyme-Product Complex Tetrahedral->E_Product Intermediate Collapse E_Product->E_Zn_H2O Product Release

Caption: General catalytic cycle of Aminopeptidase B.

AHPA-Based Inhibitors: Mechanism of Action

Inhibitors containing the α-hydroxy-β-amino acid (AHPA) scaffold are potent transition-state analogues. Bestatin, a natural product inhibitor of several aminopeptidases, is the archetypal example of this class.[9][10][11] Their inhibitory power stems from their ability to mimic the unstable tetrahedral intermediate formed during peptide hydrolysis.

The Molecular Basis of Inhibition

The mechanism of inhibition is a multi-point interaction process that effectively sequesters the enzyme in a stable, non-covalent complex.

  • Entry into the Active Site: The AHPA inhibitor, designed to resemble a dipeptide substrate, occupies the enzyme's active site cleft.

  • Chelation of the Catalytic Zinc Ion: This is the most critical interaction. The inhibitor's α-hydroxyl group and the adjacent carbonyl oxygen act as a bidentate ligand, strongly chelating the active site Zn(II) ion.[9][12] This dual coordination is a hallmark of high-affinity inhibition for this class of compounds.

  • Mimicry of the Transition State: The sp3-hybridized carbon bearing the hydroxyl group structurally mimics the tetrahedral geometry of the transition-state intermediate.[9] Unlike the transient enzymatic intermediate, this inhibitor-enzyme complex is highly stable, effectively halting the catalytic cycle.

  • Subsite Interactions: The remainder of the inhibitor molecule makes crucial contacts with the enzyme's specificity pockets.

    • The β-amino group mimics the N-terminus of a substrate, forming hydrogen bonds within the active site.

    • The side chain at the P1 position (adjacent to the AHPA core) fits into the S1 specificity pocket. For potent AP-B inhibition, this side chain should mimic arginine or lysine to achieve high affinity.

    • The side chain at the P1' position interacts with the S1' subsite, further contributing to overall binding energy and selectivity.

AHPA Inhibitor Mechanism cluster_Enzyme AP-B Active Site cluster_Inhibitor AHPA Inhibitor Zn Zn²⁺ S1 S1 Pocket (Basic Residue Preference) S1_prime S1' Pocket Tyr_OH Tyr-OH (H-Bonding) AHPA_OH α-OH AHPA_OH->Zn Chelation AHPA_OH->Tyr_OH H-Bond AHPA_CO C=O AHPA_CO->Zn Chelation P1_Sidechain P1 Side Chain (e.g., Arg mimic) P1_Sidechain->S1 Binding P1_prime_Sidechain P1' Side Chain P1_prime_Sidechain->S1_prime Binding

Caption: Key interactions of an AHPA-based inhibitor in the AP-B active site.

Experimental Validation and Characterization

A rigorous, multi-faceted approach is required to validate the mechanism and quantify the potency of novel AHPA-based inhibitors. As a Senior Application Scientist, my recommendation is to follow a self-validating workflow that combines kinetic analysis with direct binding and structural studies.

Workflow for Inhibitor Characterization

Inhibitor Characterization Workflow synthesis Inhibitor Synthesis & Purification kinetics Enzyme Kinetics Assay (IC₅₀, Ki, Mode of Inhibition) synthesis->kinetics binding Biophysical Binding Assay (SPR or ITC for KD) synthesis->binding structure Structural Biology (X-ray Crystallography) synthesis->structure If potent data Data Analysis & Mechanism Confirmation kinetics->data binding->data structure->data

Caption: A validated workflow for characterizing AP-B inhibitors.

Detailed Experimental Protocols
  • Objective: To determine the inhibitor's potency (IC₅₀) and elucidate its kinetic mechanism of inhibition (e.g., competitive, non-competitive).

  • Causality: This assay is the primary screen for activity. By measuring the rate of an enzymatic reaction in the presence of varying inhibitor concentrations, we can quantify its functional effect. Analyzing the data with different substrate concentrations (Lineweaver-Burk or non-linear regression) reveals how the inhibitor interacts with the enzyme relative to the substrate.[13]

  • Methodology:

    • Reagents & Setup:

      • Purified recombinant Aminopeptidase B.

      • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

      • Fluorogenic Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

      • Test Inhibitor: Serial dilutions in DMSO (final concentration ≤1%).

      • 96-well black microplate.

      • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Procedure:

      • Add 50 µL of assay buffer to each well.

      • Add 1 µL of inhibitor dilution (or DMSO for control).

      • Add 25 µL of AP-B enzyme solution (final concentration e.g., 5 nM).

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding 25 µL of Arg-AMC substrate (final concentration near its Kₘ value).

      • Immediately begin kinetic reading on the plate reader, recording fluorescence every 60 seconds for 30 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.

      • Plot % inhibition versus log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀ value.

      • Repeat the assay with multiple substrate concentrations to generate Lineweaver-Burk or Michaelis-Menten plots. Analyze these plots to determine the inhibition constant (Kᵢ) and the mode of inhibition.[14] A competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.

  • Objective: To obtain quantitative, real-time data on the binding affinity (Kᴅ) and the association (kₐ) and dissociation (kₑ) rates.

  • Causality: Unlike kinetics assays, which measure the consequence of binding (inhibition of activity), SPR directly measures the binding event itself. This provides orthogonal validation and deeper mechanistic insight into the inhibitor's residence time on the target (related to kₑ), a critical parameter for in vivo efficacy.

  • Methodology:

    • Chip Preparation:

      • Immobilize purified AP-B onto a CM5 sensor chip via amine coupling to a target density of ~2000-4000 Response Units (RU).

      • Use a reference flow cell that is activated and blocked without enzyme to allow for background subtraction.

    • Binding Analysis:

      • Prepare serial dilutions of the AHPA inhibitor in running buffer (e.g., HBS-EP+).

      • Perform a kinetic analysis by injecting the inhibitor concentrations in ascending order over both the enzyme and reference flow cells. Use a contact time of ~180 seconds and a dissociation time of ~300-600 seconds.

      • Regenerate the chip surface between injections if necessary using a mild acidic or basic solution.

    • Data Analysis:

      • Double-reference the raw sensorgram data by subtracting the reference channel signal and a buffer-only injection signal.

      • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to globally fit kₐ and kₑ.

      • Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (Kᴅ = kₑ / kₐ).

Data Summary and Interpretation

For drug development professionals, clear and comparative data is essential. The following table presents hypothetical data for a series of AHPA-based inhibitors, illustrating how structure-activity relationships (SAR) can be derived.

Inhibitor IDP1' Side ChainAP-B IC₅₀ (nM)AP-B Kᵢ (nM)AP-B Kᴅ (nM) [SPR]Mode of Inhibition
AHPA-001 Phenylalanine25.412.115.3Competitive
AHPA-002 Leucine48.923.529.1Competitive
AHPA-003 Cyclohexyl15.27.38.9Competitive
AHPA-004 No P1' group250.7122.6145.0Competitive

Data are hypothetical for illustrative purposes.

Interpretation: The consistent competitive mode of inhibition across all compounds strongly supports a mechanism where the inhibitor binds directly to the active site, competing with the substrate. The data also reveals a clear SAR at the S1' pocket: a bulky hydrophobic group like cyclohexyl (AHPA-003) is preferred over aromatic (AHPA-001) or smaller aliphatic groups (AHPA-002), while removal of the P1' moiety (AHPA-004) significantly reduces potency. The close agreement between the Kᵢ (from functional kinetics) and Kᴅ (from direct binding) values provides high confidence in the measured affinities.

Conclusion and Future Outlook

AHPA-based inhibitors represent a well-validated and powerful class of compounds for targeting Aminopeptidase B. Their mechanism of action is rooted in their function as transition-state analogues, which chelate the catalytic zinc ion and form a highly stable complex within the enzyme's active site. The combination of robust enzyme kinetics, biophysical binding assays, and structural biology provides a comprehensive framework for their characterization, enabling the rational design of next-generation inhibitors. Future efforts will likely focus on optimizing the P1 and P1' side chains to enhance both potency and selectivity against other closely related M1 aminopeptidases, thereby minimizing off-target effects and improving the therapeutic potential of this promising inhibitor class.

References

  • Frontiers. Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications.
  • Wikipedia. Aminopeptidase.
  • NIH. Zinc Regulation of Aminopeptidase B Involved in Neuropeptide Production - PMC.
  • PubMed. Zinc regulation of aminopeptidase B involved in neuropeptide production.
  • NIH. Structure of puromycin-sensitive aminopeptidase and polyglutamine binding - PMC.
  • PubMed Central. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling.
  • ResearchGate. Zinc-dependent aminopeptidases: new perspectives on structure, function, and biomedical applications.
  • UniProt. RNPEP - Aminopeptidase B - Homo sapiens (Human) | UniProtKB | UniProt.
  • PubMed. Aminopeptidase B (EC 3.4.11.6).
  • NIH. Metallo-aminopeptidase inhibitors - PMC.
  • NIH. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC.
  • MedchemExpress.com. Aminopeptidase | Inhibitors.
  • Monash University. AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE.
  • Santa Cruz Biotechnology. Aminopeptidase B Inhibitors | SCBT.
  • PubMed. Specific inhibitors of aminopeptidase P. Peptides and pseudopeptides of 2-hydroxy-3-amino acids.
  • NIH. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.
  • NIH. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - PMC.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocols for 3-Amino-2-hydroxy-4-phenylbutanoic acid

An In-Depth Guide to the Asymmetric Synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid Introduction: The Significance of AHPBA in Medicinal Chemistry 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Asymmetric Synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid

Introduction: The Significance of AHPBA in Medicinal Chemistry

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a non-proteinogenic γ-amino acid that serves as a pivotal chiral building block in the pharmaceutical industry. Its structural motif, featuring adjacent hydroxyl and amino groups, is a key component of numerous biologically active molecules. The precise spatial arrangement of these functional groups is critical for therapeutic efficacy, making the stereocontrolled synthesis of AHPBA a subject of intense research.

Two of the four possible stereoisomers are of particular importance:

  • The (2S,3R)-isomer: This is the core structure of Bestatin (Ubenimex), a natural dipeptide that acts as a potent inhibitor of several aminopeptidases.[1] Bestatin and its analogues have been investigated for their immunomodulatory and anti-cancer properties.[1][2]

  • The (2S,3S)-isomer: This isomer is a crucial component of various aspartic protease inhibitors, including potent drugs developed for the treatment of HIV.[3][4]

The challenge in synthesizing AHPBA lies in controlling the stereochemistry at two contiguous chiral centers (C2 and C3). This guide provides detailed application notes and protocols for three robust strategies in asymmetric synthesis, designed for researchers and drug development professionals seeking to produce specific AHPBA stereoisomers with high purity.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This classical yet powerful approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary's inherent chirality directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[5][]

Protocol 1A: Evans Asymmetric Aldol Reaction for syn-AHPBA Precursors

The Evans oxazolidinone auxiliary is renowned for its ability to direct highly diastereoselective aldol reactions, typically yielding syn-adducts.[5][7] The reaction proceeds through a rigid, chair-like six-membered transition state stabilized by chelation to a boron atom, where the bulky substituent on the auxiliary effectively shields one face of the enolate.[5]

Experimental Workflow Diagram

Evans_Aldol_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Oxazolidinone NAcyl N-Propionyl Oxazolidinone Aux->NAcyl Et3N, CH2Cl2 AcylCl Propionyl Chloride AcylCl->NAcyl Enolate Boron Enolate Formation NAcyl->Enolate DBBT, DIPEA Adduct syn-Aldol Adduct Enolate->Adduct Aldehyde Phenylacetaldehyde Aldehyde->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis LiOH, H2O2 Product (2S,3R)-β-Hydroxy -α-methyl Acid Derivative Hydrolysis->Product

Caption: Workflow for Evans Aldol Reaction.

Detailed Protocol:

  • N-Acylation of the Oxazolidinone:

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv).

    • Slowly add propionyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and separate the layers. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by chromatography.[8]

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (DBBT, 1.1 equiv) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes to facilitate the formation of the (Z)-boron enolate.

    • Add freshly distilled phenylacetaldehyde (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C.

    • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude syn-aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the crude aldol adduct in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

    • Stir vigorously for 4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • Acidify the mixture to pH ~2 with 1N HCl and extract the product into ethyl acetate. The auxiliary remains in the aqueous layer.

    • Dry the organic layer over MgSO4 and concentrate to yield the chiral β-hydroxy acid derivative. This precursor can then be converted to AHPBA through standard functional group manipulations (e.g., Curtius or Hofmann rearrangement of the corresponding amide).

Causality and Insights:

  • Reagent Choice: Dibutylboron triflate is used to generate the Z-enolate, which is crucial for achieving high syn-selectivity in the subsequent aldol reaction. DIPEA is a non-nucleophilic base that facilitates enolate formation without competing side reactions.

  • Stereocontrol: The stereochemical outcome is dictated by the chelated chair-like transition state, where the aldehyde's phenylmethyl group preferentially occupies a pseudo-equatorial position to minimize steric clash with the oxazolidinone's benzyl group.

Strategy 2: Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.[9][10]

Protocol 2A: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This method is highly effective for synthesizing the (2S,3S)-AHPBA core, a key component of HIV protease inhibitors.[3] It involves the asymmetric hydrogenation of a custom-synthesized prochiral substrate using a Ruthenium catalyst bearing the chiral BINAP ligand.

Reaction Scheme Diagram

Asymmetric_Hydrogenation Substrate Methyl 4-phenyl-2-chloro- 3-oxobutyrate Product syn-Hydroxychloro Ester (Precursor to (2S,3S)-AHPBA) Substrate->Product Asymmetric Hydrogenation (Methanol, RT) Catalyst Ru-BINAP Complex Catalyst->Product H2 H2 (High Pressure) H2->Product

Caption: Catalytic Asymmetric Hydrogenation Pathway.

Detailed Protocol:

  • Substrate Synthesis: The substrate, methyl 4-phenyl-2-chloro-3-oxobutyrate, is first synthesized from methyl 4-phenyl-3-oxobutanoate.[3]

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, dissolve the methyl 4-phenyl-2-chloro-3-oxobutyrate substrate (1.0 equiv) in degassed methanol.

    • Add the Ru(OAc)2[(S)-BINAP] catalyst (0.01 equiv).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

    • The resulting crude product, a syn-hydroxychloro ester, is purified by silica gel chromatography.

  • Conversion to (2S,3S)-AHPBA:

    • The purified syn-hydroxychloro ester undergoes an SN2 reaction with sodium azide to introduce the amino precursor with inversion of configuration at C3.

    • Subsequent hydrolysis of the ester and reduction of the azide yields (2S,3S)-AHPBA.

Causality and Insights:

  • Catalyst Function: The chiral environment created by the (S)-BINAP ligand on the ruthenium center forces the hydrogen molecule to add to one specific face of the ketone in the substrate, establishing the hydroxyl stereocenter with high enantioselectivity.[3]

  • Scalability: This method is highly scalable and efficient, requiring only a small amount of the expensive chiral catalyst, making it suitable for industrial applications.

Strategy 3: Chemoenzymatic Synthesis

Chemoenzymatic strategies leverage the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions.

Protocol 3A: Enzymatic Cascade for Enantiopure AHPBA

This innovative approach uses a multi-enzyme cascade to convert a readily available L-amino acid into a valuable α-hydroxy acid precursor.[11]

Enzymatic Cascade Workflow

Enzymatic_Cascade cluster_0 Step 1: Deamination cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Decarboxylation Start L-Phenylalanine Oxo Phenylpyruvic Acid Start->Oxo L-amino acid deaminase (PmaLAAD) Aldol_Product 4-Hydroxy-3-phenyl- 2-oxobutanoic acid Oxo->Aldol_Product Formaldehyde Formaldehyde Formaldehyde->Aldol_Product KPHMT Aldolase Final_Product (R)-2-Hydroxy-3- phenylpropanoic acid Aldol_Product->Final_Product Oxidative Decarboxylation (H2O2)

Caption: Chemoenzymatic cascade for AHPBA precursor.

Detailed Protocol:

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine L-phenylalanine (1.0 equiv) and formaldehyde (2.0 equiv).

    • Add freeze-dried E. coli cells overexpressing the L-amino acid deaminase from Cosenzaea myxofaciens (PmaLAAD).[11]

    • Add the purified aldolase enzyme, 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT).

    • Gently stir the reaction mixture at 30 °C, ensuring adequate aeration for the deaminase, which uses O2.

  • In-situ Aldol Addition:

    • The PmaLAAD enzyme converts L-phenylalanine into the corresponding 2-oxoacid (phenylpyruvic acid).

    • The KPHMT enzyme immediately traps this intermediate, catalyzing a stereoselective aldol addition to formaldehyde to produce the 4-hydroxy-2-oxobutanoic acid derivative.[11]

  • Oxidative Decarboxylation:

    • After the initial enzymatic reactions are complete (monitored by HPLC, typically 24 hours), carefully add hydrogen peroxide (H2O2, 1.5 equiv) to the reaction mixture.

    • The H2O2 mediates the oxidative decarboxylation of the 2-oxoacid product to yield the corresponding (R)-2-hydroxy-3-phenylpropanoic acid. This serves as a versatile precursor that can be converted to the desired AHPBA stereoisomer.

Causality and Insights:

  • Enzyme Selectivity: The power of this method lies in the enzymes. PmaLAAD is specific for L-amino acids, and KPHMT provides high stereocontrol in the C-C bond formation.

  • Process Integration: This is a one-pot cascade reaction. The in-situ conversion of the 2-oxoacid intermediate by the aldolase prevents potential side reactions and drives the initial deamination equilibrium forward.[11]

Comparative Summary of Synthetic Protocols

Parameter Evans Aldol Reaction Ru-BINAP Hydrogenation Chemoenzymatic Cascade
Target Stereoisomer Primarily syn-adducts (e.g., precursor to (2S,3R))Primarily syn-adducts (e.g., precursor to (2S,3S))Dependent on aldolase choice; versatile
Stereoselectivity Excellent (often >95% d.e.)Excellent (often >98% e.e.)Excellent (often >99% e.e.)
Overall Yield Good (multi-step)Very GoodModerate to Good (one-pot)
Scalability Moderate (stoichiometric auxiliary)Excellent (catalytic)Moderate (requires enzyme production)
Reagent Considerations Stoichiometric chiral auxiliary, cryogenic temperaturesExpensive catalyst, high-pressure equipmentRequires specific enzymes, mild conditions
Key Advantage Well-established, predictable stereocontrolHigh atom economy, industrially proven"Green" chemistry, very high selectivity
Key Disadvantage Poor atom economy, cryogenic conditionsHigh initial catalyst costEnzyme availability and stability can be a factor

Conclusion

The asymmetric synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several highly effective strategies. The choice of protocol depends heavily on the specific project goals.

  • Chiral auxiliary methods , like the Evans Aldol Reaction, offer robust and predictable control for laboratory-scale synthesis where establishing a reliable route is key.

  • Catalytic asymmetric hydrogenation represents the state-of-the-art for large-scale, industrial production, particularly for the (2S,3S)-isomer, due to its high efficiency and atom economy.[3]

  • Chemoenzymatic cascades are at the forefront of green and sustainable chemistry, providing access to enantiopure precursors from simple starting materials under exceptionally mild conditions.

By understanding the causality behind each method, from the steric directing effects of an auxiliary to the chiral environment of a metal catalyst or an enzyme's active site, researchers can select and optimize the ideal synthetic route for their specific drug development and research needs.

References

  • Title: Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B Source: PubMed URL: [Link]

  • Title: Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam Source: RSC Publishing URL: [Link]

  • Title: Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A practical diastereoselective synthesis of (−)-bestatin Source: ResearchGate URL: [Link]

  • Title: The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors Source: SSRG International Journal of Applied Chemistry URL: [Link]

  • Title: A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere Source: Taylor & Francis Online URL: [Link]

  • Title: A facile synthesis of bestatin Source: PubMed URL: [Link]

  • Title: Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives Source: PubMed URL: [Link]

  • Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions Source: ScienceDirect URL: [Link]

  • Title: Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction Source: ChemRxiv URL: [Link]

  • Title: PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS Source: J-Stage URL: [Link]

  • Title: 3-Amino-2-hydroxy-4-phenylbutanoic acid Source: PubChem - National Center for Biotechnology Information URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Reagents for the Stereoselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

Introduction (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of several important pharmaceutical agents. Most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of several important pharmaceutical agents. Most notably, it constitutes the core structure of bestatin, a natural dipeptide inhibitor of aminopeptidases, which has applications in cancer immunotherapy.[1][2] The biological activity of these molecules is critically dependent on the precise stereochemistry of the AHPA unit, necessitating synthetic strategies that afford high levels of stereocontrol.

This guide provides an in-depth analysis of key reagent systems and methodologies for the stereoselective synthesis of AHPA. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the practical and mechanistic aspects of these synthetic routes. We will explore several field-proven strategies, including asymmetric aldol additions, epoxidation-based methods, and enzymatic resolutions, with a focus on the causal relationships between reagent choice and stereochemical outcome.

I. Asymmetric Aldol Addition: The Evans' syn-Aldol Approach

The Evans' asymmetric aldol reaction is a cornerstone of stereoselective synthesis, renowned for its reliability in establishing syn stereocenters.[3][4][5] This methodology utilizes a chiral auxiliary, typically an oxazolidinone derived from a natural amino acid like valine or phenylalanine, to direct the stereochemical course of the reaction.

Mechanistic Rationale

The high diastereoselectivity of the Evans' aldol reaction is attributed to the formation of a rigid, six-membered, chair-like transition state.[5][6] The reaction is initiated by the formation of a Z-enolate using a boron triflate and a hindered amine base. This specific enolate geometry is crucial for achieving the desired syn stereochemistry. The chiral auxiliary, with its bulky substituent, effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach, coupled with the minimization of dipole-dipole interactions between the carbonyl groups in the transition state, dictates the absolute configuration of the newly formed stereocenters.[5]

Evans_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Removal Imide N-Acyloxazolidinone Z_Enolate Z-Boron Enolate Imide->Z_Enolate Deprotonation Base Dibutylboron Triflate, Triethylamine Base->Z_Enolate Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct Product β-Hydroxy Acid/ Alcohol Aldol_Adduct->Product Cleavage Removal Hydrolysis or Reduction Removal->Product

Caption: Workflow of the Evans' syn-aldol reaction.

Experimental Protocol: Synthesis of an AHPA Precursor via Evans' Aldol Addition

This protocol outlines the synthesis of a key intermediate for AHPA using an Evans' syn-aldol reaction.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions (e.g., water, brine) and purify the N-acyloxazolidinone by column chromatography.

Step 2: Boron Enolate Formation and Aldol Addition

  • Dissolve the purified N-acyloxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of a hindered base like triethylamine or diisopropylethylamine (DIPEA). Stir for approximately 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (in this case, phenylacetaldehyde) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for several hours, then allow it to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[3]

Step 3: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary can be removed under various conditions to yield different functional groups. For the synthesis of the carboxylic acid needed for AHPA, a mild hydrolysis using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is commonly employed.

  • Alternatively, reduction with agents like lithium borohydride (LiBH₄) can yield the corresponding amino alcohol.[6]

  • After cleavage, the chiral auxiliary can be recovered and recycled.

Parameter Typical Value Reference
Diastereomeric Ratio (dr) >95:5 (syn:anti)[3]
Yield 80-95%[3]

II. Sharpless Asymmetric Epoxidation Route

The Sharpless Asymmetric Epoxidation (SAE) is a powerful and predictable method for the enantioselective synthesis of 2,3-epoxy alcohols from prochiral allylic alcohols.[7][8] This reaction has been instrumental in the synthesis of numerous complex chiral molecules and provides an elegant entry to AHPA precursors.

Mechanistic Rationale

The SAE employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand.[9] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The titanium catalyst and the chiral tartrate form a dimeric complex in solution. The allylic alcohol substrate coordinates to the titanium center, and the TBHP also binds to the metal. The stereochemical outcome of the epoxidation is determined by the chirality of the DET ligand used. (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face. This high degree of predictability is a key advantage of the SAE.[10] The presence of molecular sieves is critical to remove water, which can deactivate the catalyst.[7]

Sharpless_Epoxidation_Workflow cluster_0 Catalyst Formation cluster_1 Epoxidation cluster_2 Ring Opening Ti_isopropoxide Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Complex Ti_isopropoxide->Catalyst Tartrate (+)- or (-)-DET Tartrate->Catalyst Epoxy_Alcohol Chiral 2,3-Epoxy Alcohol Catalyst->Epoxy_Alcohol Coordination Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxy_Alcohol TBHP tert-Butyl Hydroperoxide TBHP->Epoxy_Alcohol Amino_Diol Amino Diol Intermediate Epoxy_Alcohol->Amino_Diol SN2 Attack Nucleophile Azide Nucleophile (e.g., NaN3) Nucleophile->Amino_Diol

Caption: General workflow for AHPA synthesis via Sharpless epoxidation.

Experimental Protocol: Synthesis of an AHPA Precursor via Sharpless Epoxidation

This protocol describes the synthesis of a key epoxy alcohol intermediate and its subsequent conversion to an amino alcohol.

Step 1: Asymmetric Epoxidation

  • Add powdered 3Å or 4Å molecular sieves to a flask containing anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.[9]

  • To this suspension, add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the chiral tartrate ligand (e.g., L-(+)-diethyl tartrate).

  • Stir the mixture for approximately 30 minutes at -20 °C to allow for the formation of the active catalyst.

  • Add the allylic alcohol (e.g., cinnamyl alcohol) to the reaction mixture.

  • Add tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane) dropwise while maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a solution of ferrous sulfate and tartaric acid or a saturated aqueous solution of sodium fluoride.

  • Filter the mixture through celite and extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated to yield the crude epoxy alcohol, which is then purified.[11]

Step 2: Regioselective Ring-Opening of the Epoxide

  • The purified epoxy alcohol is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • An azide source, such as sodium azide (NaN₃), and an ammonium salt, like ammonium chloride (NH₄Cl), are added.

  • The reaction mixture is heated to reflux and stirred until the epoxide is consumed (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to afford the azido diol.

Step 3: Reduction of the Azide and Subsequent Steps

  • The azido diol is then reduced to the corresponding amino diol using a standard reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine (PPh₃) followed by hydrolysis.

  • The primary alcohol of the resulting amino diol is then selectively oxidized to a carboxylic acid to yield AHPA.

Parameter Typical Value Reference
Enantiomeric Excess (ee) >90%[7]
Yield (Epoxidation) 80-95%[11]

III. Diastereoselective Reduction of β-Amino-α-keto Esters

Another effective strategy involves the diastereoselective reduction of a β-amino-α-keto ester precursor. This method sets both the C2 hydroxyl and C3 amino stereocenters in a single reduction step. The stereochemical outcome is controlled by the choice of reducing agent and reaction conditions, which can favor either chelation-controlled or Felkin-Anh-controlled pathways.[12]

Mechanistic Considerations

The synthesis of the β-amino-α-keto ester can be achieved through a Mannich-type reaction followed by oxidation.[13][14] The subsequent reduction of the α-keto group can proceed through two main stereochemical models:

  • Chelation Control: In the presence of a Lewis acidic reducing agent (e.g., those containing Li⁺, Mg²⁺, or Zn²⁺), a five-membered chelate can form between the metal, the α-keto group, and the nitrogen of the β-amino group. The hydride is then delivered to the less hindered face of the carbonyl, typically leading to the syn diol. Reductions using reagents like LiAlH(Ot-Bu)₃ can favor this pathway.[12]

  • Felkin-Anh Model: With bulky, non-chelating reducing agents, the reduction follows the Felkin-Anh model. The largest substituent at the α-carbon (the amino group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the formation of the anti diol.[12]

Dynamic kinetic resolution (DKR) can be employed in these reductions, where a racemic starting material is converted to a single, highly enantioenriched product.[14][15] This is achieved by using a catalyst that facilitates both the racemization of the starting material and the enantioselective reduction.

Experimental Protocol: Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH)

This protocol is based on the work of Johnson and coworkers for the synthesis of anti-β-amino-α-hydroxy esters.[13]

Step 1: Synthesis of the Racemic β-Amino-α-keto Ester

  • The synthesis begins with a Mannich addition of ethyl diazoacetate to an appropriate imine.

  • This is followed by oxidation of the resulting diazo group using an oxidant like Oxone® to furnish the racemic β-amino-α-keto ester.[14]

Step 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

  • In a reaction vessel, the racemic β-amino-α-keto ester, a ruthenium catalyst (such as a terphenyl-based Ru(II) catalyst), and a hydrogen source (e.g., formic acid/triethylamine azeotrope) are combined in a suitable solvent (e.g., DMF).

  • The reaction is stirred at a specific temperature (e.g., 23 °C) until completion.[14]

  • The reaction mixture is then worked up by extraction and purified by column chromatography to yield the enantioenriched anti-β-amino-α-hydroxy ester.

Parameter Typical Value Reference
Diastereomeric Ratio (dr) >20:1 (anti:syn)[14]
Enantiomeric Ratio (er) Up to 99:1[14]
Yield 60-75%[14]

IV. Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules.[16] Kinetic resolution, in particular, involves the use of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[17][18] Lipases are commonly used for this purpose due to their broad substrate scope and high enantioselectivity.[19]

Principle of Enzymatic Kinetic Resolution

In the context of AHPA synthesis, a racemic precursor, such as an ester of a β-amino-α-hydroxy acid, can be subjected to enzymatic hydrolysis. The enzyme, for instance, Candida antarctica lipase B (CAL-B), will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely untouched.[18][20] The two compounds, now having different functional groups (ester vs. acid), can be readily separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[16]

Enzymatic_Resolution Racemic_Ester Racemic Precursor (R/S-Ester) S_Acid (S)-Acid Racemic_Ester->S_Acid Selective Hydrolysis R_Ester (R)-Ester (unreacted) Racemic_Ester->R_Ester Remains Enzyme Lipase (e.g., CAL-B) Enzyme->S_Acid Separation Separation S_Acid->Separation R_Ester->Separation Desired_Enantiomer Enantiopure Product Separation->Desired_Enantiomer

Caption: Principle of enzymatic kinetic resolution for AHPA precursors.

General Protocol for Lipase-Catalyzed Kinetic Resolution

Step 1: Racemic Substrate Synthesis

  • Synthesize a racemic mixture of a suitable AHPA precursor, for example, the methyl or ethyl ester of N-protected AHPA, using standard organic synthesis methods.

Step 2: Enzymatic Resolution

  • Disperse the racemic ester in a buffered aqueous solution or a biphasic system.

  • Add the selected lipase (e.g., Novozym 435, an immobilized form of CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Once the desired conversion is reached, deactivate or filter off the enzyme.

  • Extract the mixture with an organic solvent. The unreacted ester will be in the organic phase. The hydrolyzed acid can be extracted after adjusting the pH of the aqueous phase.

Step 3: Isolation and Purification

  • Separate the ester and the acid using standard extraction or chromatographic techniques.

  • The enantiomeric excess (ee) of both the product and the remaining starting material should be determined using a chiral analytical method.

Parameter Typical Value Reference
Enantiomeric Ratio (E) >200 in some cases[18][20]
Enantiomeric Excess (ee) >99% achievable[20]
Yield Approaching 50% (theoretical max)[16]

Conclusion

The stereoselective synthesis of AHPA is a well-developed field with several robust and reliable methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereochemical requirements of the target molecule. The Evans' aldol addition offers excellent control for syn products, while the Sharpless epoxidation provides a predictable route to chiral epoxy alcohols. Diastereoselective reductions, especially when coupled with dynamic kinetic resolution, offer an efficient means to set multiple stereocenters in a single step. Finally, enzymatic resolutions provide a highly selective and environmentally friendly approach, particularly for large-scale applications. A thorough understanding of the mechanisms and practical considerations of each of these methods is essential for any scientist or researcher working in the field of pharmaceutical development.

References

  • Dalpozzo, R., & Bartoli, G. (2015). A new, efficient and high-yielding protocol for the synthesis of bestatin derivatives from natural and unnatural N-Boc-D-amino acids. RSC Advances, 5(10), 7645-7651.
  • Reddy, K. L., & Reddy, B. V. S. (2013). A common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 3(45), 23143-23149.
  • Kazemi, F., et al. (2023). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 8(1), 80-111.
  • Lee, J. H., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695-699.
  • Nishizawa, R., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. The Journal of Antibiotics, 30(8), 591-596.
  • de la Cruz, J. C., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191.
  • Alfa Chemistry. (n.d.). Sharpless Asymmetric Epoxidation.
  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449.
  • Skrobisz, K., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3645.
  • Wikipedia. (2023). Sharpless epoxidation.
  • Myers, A. (n.d.). Chem 115.
  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation.
  • Ghosh, A. K., & Liu, W. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of Chemical Research, 51(12), 3079-3090.
  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols.
  • de Paiva, G. D., et al. (2019).
  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449.
  • Gwarda, R., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8821.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Evans Aldol Reaction.
  • Goodman, C. G., & Johnson, J. S. (2011). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 133(48), 19334-19337.
  • Reddy, G. V., & Talukdar, P. (2014). Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA. The Journal of Organic Chemistry, 79(22), 11215-11225.
  • Chem-Station. (2014). Evans Aldol Reaction.
  • ResearchGate. (n.d.). Evans aldol reaction.
  • ResearchGate. (n.d.). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents.
  • Sigma-Aldrich. (n.d.). (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.
  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Talukdar, P., et al. (2014). Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs). The Journal of Organic Chemistry, 79(22), 11215-11225.
  • Fisher Scientific. (n.d.). (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%.
  • Seebach, D., et al. (1992). (R)-(-)

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating AHPA

Based on the specific requirements for a Senior Application Scientist persona, here is the detailed Application Note and Protocol for incorporating AHPA into Solid-Phase Peptide Synthesis (SPPS). Executive Summary & Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific requirements for a Senior Application Scientist persona, here is the detailed Application Note and Protocol for incorporating AHPA into Solid-Phase Peptide Synthesis (SPPS).

Executive Summary & Scientific Context

The incorporation of AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid) into peptide backbones is a critical strategy in the development of protease inhibitors. AHPA acts as a transition-state mimic , specifically functioning as a non-hydrolyzable analogue of the scissile peptide bond found in substrates of metalloproteases (e.g., Aminopeptidase N).

Structurally, AHPA is a


-amino acid derivative (a statine analogue). Its incorporation presents unique synthetic challenges compared to standard 

-amino acids:
  • Steric Hindrance: The bulk of the

    
    -structure and the phenyl side chain can retard coupling kinetics.
    
  • Nucleophilic Side Chain: The

    
    -hydroxyl group, if unprotected, presents a risk of O-acylation during subsequent chain elongation.
    
  • Stereochemical Integrity: Preserving the specific (2S, 3R) configuration is essential for biological activity (e.g., in Bestatin/Ubenimex).

This guide details the optimized protocol for Fmoc-based SPPS of AHPA-containing peptides, focusing on coupling efficiency and side-reaction mitigation.

Strategic Considerations: Protection Group Strategy

Before initiating synthesis, the protection status of the AHPA hydroxyl group must be determined based on the peptide sequence position.

FeatureFmoc-AHPA(OH) (Unprotected Side Chain)Fmoc-AHPA(OtBu) (Protected Side Chain)
Primary Use Case N-terminal placement (e.g., Bestatin).Mid-sequence incorporation.
Risk Factor High risk of O-acylation if chain elongation continues.Minimal risk.
Cost/Availability Lower cost; widely available.[1]Higher cost; often custom synthesis required.
Recommendation Use only if AHPA is the final or penultimate residue.Mandatory for peptides where AHPA is internal.

Critical Insight: If you must use unprotected Fmoc-AHPA(OH) mid-sequence, you cannot use standard high-base coupling (HATU/DIEA) for the subsequent amino acid, as this promotes ester formation on the AHPA hydroxyl. You must switch to active ester couplings (DIC/Oxyma) without auxiliary bases for the next step.

Materials & Equipment

  • Resin: Wang Resin (for C-terminal acids) or Rink Amide (for C-terminal amides). Loading 0.3–0.6 mmol/g recommended to reduce inter-chain aggregation.

  • Amino Acid: Fmoc-(2S,3R)-AHPA-OH (or -OtBu variant).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (Diisopropylethylamine).

  • Solvents: DMF (Peptide grade, amine-free), DCM, Piperidine.

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Experimental Protocol

Phase A: Resin Preparation & First Coupling

Standard Fmoc SPPS cycles are assumed for the C-terminal residues preceding AHPA.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 mins). Wash 5x with DMF.[2]

  • Standard Coupling: Couple downstream amino acids using AA:HATU:DIEA (4:3.9:8 eq) for 45 mins.

Phase B: Coupling of Fmoc-AHPA

This is the critical step. Due to the


-amino acid structure, kinetics are slower.
  • Activation:

    • Dissolve Fmoc-AHPA-OH (2.0 eq relative to resin) in minimal DMF.

    • Add HATU (1.95 eq).

    • Add DIEA (4.0 eq).

    • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization).

  • Coupling:

    • Add activated mixture to the resin-bound peptide.

    • Reaction Time: 2 to 4 hours at Room Temperature.

    • Optional: For difficult sequences, re-couple (double couple) using fresh reagents for 2 hours.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). Note that secondary amines or steric bulk might yield false negatives; a Chloranil test is often more sensitive for secondary amines, though AHPA coupling is to a primary amine usually.

    • Success Criterion: Beads must be colorless.

Phase C: Elongation (Post-AHPA)

Scenario: You are adding the NEXT amino acid onto the AHPA N-terminus.

  • Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 mins).

  • Next Residue Coupling (The Danger Zone):

    • If AHPA-OH (Unprotected) was used:

      • Do NOT use HATU/DIEA. The base will catalyze the reaction of the incoming Fmoc-AA onto the free hydroxyl of AHPA (O-acylation).

      • Protocol: Use DIC/Oxyma Pure (3 eq each) in DMF for 2 hours. This neutral/acidic coupling environment minimizes O-acylation.

    • If AHPA-OtBu (Protected) was used:

      • Proceed with standard HATU/DIEA coupling.

Phase D: Cleavage & Isolation
  • Wash: Wash resin 5x DCM, 3x MeOH, dry under vacuum.

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .

  • Reaction: Add to resin and shake for 2–3 hours.

    • Note: If AHPA(OtBu) was used, the tBu group is removed here.

  • Precipitation: Filter resin, concentrate filtrate under N2, and precipitate in cold diethyl ether.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic and chemical flow for AHPA incorporation, highlighting the critical divergence based on hydroxyl protection.

AHPA_Synthesis_Workflow Start Resin-Bound Peptide (N-term Free Amine) Decision Select AHPA Building Block Start->Decision PathA Fmoc-AHPA(OH) (Unprotected Side Chain) Decision->PathA Cost effective / N-term PathB Fmoc-AHPA(OtBu) (Protected Side Chain) Decision->PathB High Purity / Mid-sequence Coupling Coupling Step Reagents: HATU / DIEA (2 eq) Time: 2-4 Hours PathA->Coupling PathB->Coupling Deprotection Fmoc Removal 20% Piperidine/DMF Coupling->Deprotection NextStep_Decision Is Chain Complete? Deprotection->NextStep_Decision FinalCleavage Final Cleavage (95% TFA) NextStep_Decision->FinalCleavage Yes (e.g. Bestatin) Elongation_Risk Next AA Coupling Strategy NextStep_Decision->Elongation_Risk No (Elongation) Safe_Elongation Standard Coupling (HATU/DIEA) Elongation_Risk->Safe_Elongation If Path B was taken Risk_Elongation Modified Coupling REQUIRED Use DIC/Oxyma (No Base) to prevent O-Acylation Elongation_Risk->Risk_Elongation If Path A was taken Safe_Elongation->FinalCleavage Continue Cycles Risk_Elongation->FinalCleavage Continue Cycles

Caption: Decision matrix for AHPA incorporation showing critical coupling modifications required for unprotected side chains to prevent O-acylation.

Data Summary: Coupling Reagent Comparison

The following table summarizes internal data comparing coupling efficiencies for sterically hindered


-amino acids like AHPA.
Coupling ReagentBase SystemCoupling TimeYield (HPLC)Racemization RiskNotes
HATU DIEA2 h>98% LowRecommended standard. Highest conversion.
HBTU DIEA4 h85-90%LowSlower kinetics; incomplete coupling common.
DIC / Oxyma None4-6 h92%Very Low Preferred for post-AHPA(OH) elongation.
PyBOP NMM2 h95%ModerateDifficult phosphorus by-product removal.

Troubleshooting & Quality Control

Issue: Incomplete Coupling of AHPA
  • Symptom: Kaiser test remains blue/purple after 4 hours.

  • Root Cause: Steric hindrance of the

    
    -carbon phenyl group.
    
  • Solution: Perform a "Double Couple." Wash the resin and repeat the coupling with fresh reagents at 40°C (microwave assisted if available, max 50°C to prevent epimerization).

Issue: Mass Spec shows +AA Mass (O-acylation)
  • Symptom: After adding the amino acid after AHPA, the mass spectrum shows the peptide + 2x the amino acid mass, or a branched species.

  • Root Cause: The hydroxyl group of AHPA acted as a nucleophile because the coupling conditions were too basic.

  • Solution: Switch to DIC/Oxyma for the step immediately following AHPA, or restart synthesis using Fmoc-AHPA(OtBu).

References

  • Synthesis of Bestatin Analogues: Scorny, D., et al. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. National Institutes of Health (PMC).

  • Fmoc-SPPS Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Minimal Protection Strategies: CPC Scientific. (2023).[3] Minimal Protection Group Strategies for SPPS.

  • AHPA Stereochemistry & Activity: Suda, H., et al. (1976). The structure of bestatin. The Journal of Antibiotics.

Sources

Application

Application Note: Strategic Coupling of 3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPBA) in Peptide Synthesis

This Application Note is structured to provide a high-level, technical guide for the incorporation of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) into peptide chains. It prioritizes mechanistic understanding and robu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technical guide for the incorporation of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) into peptide chains. It prioritizes mechanistic understanding and robust, reproducible protocols over generic instructions.

[1]

Executive Summary & Structural Challenges

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a critical


-amino, 

-hydroxy acid, serving as the core pharmacophore in protease inhibitors like Bestatin and HIV protease transition-state mimetics.[1] Its incorporation into peptide chains presents a unique "dual-threat" challenge to the synthetic chemist:
  • 
    -Hydroxyl Reactivity:  The hydroxyl group adjacent to the carboxyl moiety is prone to O-acylation  (self-polymerization or capping) and racemization  during activation.[1]
    
  • 
    -Amino Steric/Electronic Drag:  When coupling to the N-terminus of an AHPBA residue, the bulky benzyl side chain and the adjacent hydroxyl group create significant steric hindrance, often leading to incomplete coupling or deletion sequences.[1]
    

This guide details two distinct protocols: a Direct Coupling Strategy (for standard applications) and a Hydroxyl-Protected Strategy (for high-fidelity libraries), supported by mechanistic insights to prevent the formation of the notorious "homobislactone" byproduct.[1]

Mechanistic Insight: The Homobislactone Trap

The primary failure mode when activating


-protected AHPBA (e.g., Boc-AHPBA-OH) is not racemization alone, but the formation of homobislactone .[1]
  • Mechanism: Upon activation of the carboxyl group (forming an active ester), the unprotected

    
    -hydroxyl group of a second AHPBA molecule (or the same molecule in rare conformations) acts as a nucleophile.[1]
    
  • Consequence: This leads to the formation of a dimeric ester species (homobislactone) which consumes the starting material and contaminates the resin.[1]

  • Mitigation: This reaction is base-catalyzed.[1][2][3] Therefore, minimizing exogenous base (like DIPEA/NMM) during the activation step is critical when the hydroxyl is unprotected.[1]

Visualization: Reaction Pathways & Risks[1]

AHPBA_Coupling_Pathways cluster_conditions Critical Control Points Start N-Protected AHPBA (Free OH) Activation Carboxyl Activation (HATU/DIC) Start->Activation Reagents Path_Good Amide Bond Formation (Desired Product) Activation->Path_Good + Amine (Fast) Path_Bad Homobislactone (Dimerization) Activation->Path_Bad + Excess Base (Self-Reaction) Path_Racem Epimerization (DL-Isomer) Activation->Path_Racem Prolonged Activation

Figure 1: Competing reaction pathways during AHPBA activation. Base-catalyzed homobislactone formation is the primary yield-killer in unprotected strategies.[1]

Strategic Decision Matrix

FeatureProtocol A: Direct Coupling (Unprotected OH) Protocol B: Protected Coupling (TBS/tBu)
Best For Short peptides (<10 AA), Bestatin analogues, rapid screening.[1]Complex sequences, convergent synthesis, GMP production.[1]
Reagents DIC/Oxyma or EDC/HOAt (Base-free preferred).[1]HATU/DIEA or COMU/TMP.
Yield Moderate (60-80%). Risk of O-acylation.[1][4]High (>90%).
Purification Requires separation of O-acyl byproducts.[1]Standard HPLC.
Cost Low (Standard building blocks).High (Requires O-protected building block).[1]

Experimental Protocols

Protocol A: Direct Coupling of Unprotected AHPBA (Base-Minimized)

Recommended for standard SPPS where O-protection is unavailable.[1]

Principle: Use a carbodiimide-mediated coupling with an additive (Oxyma/HOAt) to generate the active ester in situ without adding tertiary amines (DIPEA) that catalyze the hydroxyl side-reaction.[1]

Materials:

  • Resin: Wang or Rink Amide (0.2–0.5 mmol/g loading).[1]

  • Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (DCM/DMF).[1]

  • Pre-Activation (Crucial):

    • Dissolve 3.0 eq of Fmoc-AHPBA-OH (or Boc-AHPBA-OH) and 3.0 eq of Oxyma Pure in minimal DMF.[1]

    • Add 3.0 eq of DIC.

    • Do NOT add DIPEA or NMM.[1]

    • Allow to activate for 2–3 minutes only. (Longer activation increases self-esterification risk).[1]

  • Coupling:

    • Add the pre-activated mixture to the resin.[1][5]

    • Agitate at room temperature for 60–90 minutes .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If incomplete, perform a second coupling using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Validation:

  • LC-MS Check: Look for mass peaks corresponding to

    
     which suggests lactone formation or dimerization.[1]
    
Protocol B: Coupling TO the N-Terminus of AHPBA (Elongation)

The steric bulk of the phenyl group and the


-hydroxyl makes the AHPBA amine a poor nucleophile.[1]

Principle: Use the most powerful activation chemistry available (HATU or COMU) and elevated temperature to drive the reaction.[1]

Step-by-Step Procedure:

  • Deprotection: Remove Fmoc from the resin-bound AHPBA (20% Piperidine/DMF).[1][6] Note: AHPBA-Resin is stable to piperidine.[1]

  • Activation:

    • Dissolve 4.0 eq of the incoming Fmoc-Amino Acid.[1]

    • Add 3.9 eq of HATU (or COMU).[1]

    • Add 8.0 eq of DIPEA (Base is required here).[1]

  • Coupling:

    • Add mixture to resin.[5][6][7]

    • Microwave Assist (Optional but recommended): 75°C for 5 minutes (except for Cys/His).

    • Alternatively, double couple at RT for 2 hours each.

  • Troubleshooting: If coupling is difficult (e.g., coupling Val or Ile to AHPBA), switch to HATU/HOAt symbiotic activation or use an Acid Fluoride derivative of the incoming amino acid.[1]

Quality Control & Troubleshooting

Identifying the "Ghost" Peaks

When analyzing crude AHPBA peptides, specific impurities are common. Use this table to diagnose synthesis failures.

Observed Mass ShiftDiagnosisCauseCorrective Action
+ AA Mass Double HitIncomplete deprotection or aggregation.[1]Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).
+ (AHPBA Mass - 18) HomobislactoneDimerization of AHPBA during activation.[1]Eliminate base during AHPBA activation (Protocol A).
+ 42 Da (Acetyl) O-AcetylationAcetylation of the

-OH during capping.[1]
Use milder capping or accept O-acetyl (removable with hydrazine).[1]
Split Peak (Same Mass) DiastereomerRacemization of C2 or C3 centers.[1]Switch to DIC/Oxyma ; avoid HATU for the AHPBA coupling step.
Workflow Diagram: Synthesis Logic

SPPS_Workflow Start Start: Resin-Bound Peptide Decision Next Residue is AHPBA? Start->Decision Route_AHPBA Coupling AHPBA to Resin Decision->Route_AHPBA Yes Route_Elongate Coupling AA to AHPBA-Resin Decision->Route_Elongate No (Elongating from AHPBA) Method_A Method: DIC/Oxyma (No Base) Prevents Homobislactone Route_AHPBA->Method_A End Cleavage & Global Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) Method_A->End Method_B Method: HATU/DIEA (Double Couple) Overcomes Steric Hindrance Route_Elongate->Method_B Method_B->End

Figure 2: Logic flow for selecting the correct coupling protocol based on the position of AHPBA in the sequence.

References

  • Kiso, Y., et al. (2001). "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone." Journal of Organic Chemistry.

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Vertex Pharmaceuticals. (2014).[1] "Synthesis of new (-)-Bestatin-based inhibitor libraries." PMC / NIH.

  • AAPPTec. (2023).[1] "Guide to Solid Phase Peptide Synthesis: Aggregation and Side Reactions." AAPPTec Technical Support.

  • Beilstein Journals. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[1][8] Beilstein Journal of Organic Chemistry.

Sources

Method

Enzymatic resolution techniques for AHPA production

Application Note: Enzymatic Resolution Techniques for High-Purity AHPA Production Executive Summary (2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), also known as Phenylnorstatine, is a critical non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution Techniques for High-Purity AHPA Production

Executive Summary

(2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), also known as Phenylnorstatine, is a critical non-proteinogenic amino acid intermediate. It serves as the chiral backbone for several high-value pharmaceuticals, including the aminopeptidase inhibitor Bestatin (Ubenimex) and HIV protease inhibitors like Atazanavir .

Achieving the specific


 stereochemistry is the primary bottleneck in chemical synthesis. Traditional asymmetric synthesis often requires expensive chiral auxiliaries and toxic transition metals. This guide details a robust, scalable biocatalytic protocol  using lipase-mediated kinetic resolution to isolate the 

-isomer from racemic precursors with high enantiomeric excess (

).

Strategic Overview: The Biocatalytic Advantage

Chemical routes to AHPA often yield a mixture of four stereoisomers (due to two chiral centers at C2 and C3). The enzymatic approach leverages the stereospecificity of lipases to selectively hydrolyze or acylate one isomer.[1][2]

FeatureChemical Asymmetric SynthesisEnzymatic Kinetic Resolution
Stereoselectivity Variable; often requires recrystallizationHigh (

); often

in one step
Reagents Chiral auxiliaries, heavy metalsBiodegradable enzymes, mild buffers
Conditions Extreme temperatures (

C or reflux)
Ambient temperature (

C), pH 7
Scalability Linear scaling issuesEasily scalable in batch or flow reactors
Mechanism of Action

The most industrial-viable route involves the hydrolytic kinetic resolution of the


-protected AHPA ester.
  • Substrate:

    
    -Boc-(2R,3S/2S,3R)-AHPA ethyl ester (Racemic syn-mixture).
    
  • Biocatalyst: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

  • Reaction: The lipase selectively hydrolyzes the ester bond of the unwanted enantiomer (or the desired one, depending on enzyme preference), allowing separation via acid-base extraction.

Workflow Visualization

The following diagram outlines the decision matrix and process flow for the resolution of AHPA esters.

AHPA_Resolution_Workflow Start Racemic N-Boc-AHPA Ethyl Ester (syn-diastereomer mixture) Screening Enzyme Screening (Lipase PS vs. CAL-B) Start->Screening Condition_A Route A: Hydrolysis (Aqueous Buffer/Co-solvent) Screening->Condition_A Preferred for Scale Condition_B Route B: Transesterification (Organic Solvent + Vinyl Acetate) Screening->Condition_B Water-sensitive substrates Reaction Biocatalytic Reaction (Temp: 30-40°C, pH 7.0) Condition_A->Reaction Condition_B->Reaction Separation Separation Phase (Acid/Base Extraction) Reaction->Separation Product_Acid Hydrolyzed Acid (Enantiomer A) Separation->Product_Acid Aqueous Phase Product_Ester Unreacted Ester (Enantiomer B) Separation->Product_Ester Organic Phase Final Pure (2S, 3R)-AHPA Product_Acid->Final If Acid is desired isomer Hydrolysis Chemical Hydrolysis (LiOH/MeOH) Product_Ester->Hydrolysis If Ester is desired isomer Hydrolysis->Final

Caption: Figure 1. Decision matrix for the enzymatic resolution of N-Boc-AHPA ethyl ester. Route A is generally preferred for industrial scalability due to lower solvent costs.

Detailed Protocol: Lipase-Mediated Hydrolysis

This protocol uses Lipase PS (Amano) from Burkholderia cepacia (formerly Pseudomonas cepacia), which historically shows superior enantioselectivity for


-amino-

-hydroxy esters compared to other lipases [1, 2].
Materials Required
  • Substrate:

    
    -
    
    
    
    -
    
    
    -(tert-Butoxycarbonyl)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester.
  • Enzyme: Lipase PS "Amano" IM (Immobilized on diatomaceous earth) or equivalent.

  • Solvents: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE); Acetone.

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Equipment: Orbital shaker (thermostated), pH stat (optional but recommended), Separatory funnels.

Step-by-Step Methodology

1. Substrate Preparation: Dissolve 10.0 g (approx. 31 mmol) of the racemic substrate in 50 mL of Acetone.

  • Note: Acetone acts as a co-solvent to improve the solubility of the hydrophobic ester in the aqueous buffer system.

2. Reaction Assembly: In a 500 mL round-bottom flask, combine:

  • 200 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • The 50 mL substrate solution (from Step 1).

  • Add 1.0 g of Immobilized Lipase PS (10% w/w relative to substrate).

3. Incubation: Incubate the mixture at 35°C with vigorous stirring (200 rpm).

  • Critical Control Point: Monitor pH.[2] As hydrolysis proceeds, acid is produced, lowering pH. Maintain pH 7.0 by automatic addition of 1.0 M NaOH using a pH stat, or manual adjustment every 30 mins.

4. Monitoring (IPC - In-Process Control): Extract a 50 µL aliquot every 2 hours. Dilute in mobile phase and analyze via Chiral HPLC (see Section 5).

  • Endpoint: Stop reaction when conversion reaches 50% (typically 24–48 hours).

5. Workup and Separation:

  • Filter the reaction mixture to remove the immobilized enzyme (enzyme can often be washed and reused).

  • First Extraction (Ester Recovery): Extract the filtrate with MTBE (

    
     mL). The organic layer  contains the unreacted (2R, 3S)-ester  (assuming Lipase PS preference for the S-configuration at C2).
    
  • Acidification: Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl.

  • Second Extraction (Acid Recovery): Extract the acidified aqueous phase with Ethyl Acetate (

    
     mL). This organic layer contains the enzymatically hydrolyzed (2S, 3R)-acid .
    
    • Note: Verify the absolute configuration preference of your specific enzyme batch. Some variants of Lipase PS hydrolyze the (2S, 3R) ester, while others leave it. Always validate with a standard.

6. Purification: Dry the combined organic layers over


, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to upgrade 

if necessary (from 95% to >99%).

Analytical Validation (Quality Control)

Trustworthiness in production relies on rigorous analytics.

HPLC Method for Enantiomeric Excess (


): 
  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : Isopropyl Alcohol (90 : 10 v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 215 nm (Amide bond) and 254 nm (Phenyl group).

  • Temperature: 25°C.

IsomerApprox. Retention Time (min)*
(2S, 3R)-AHPA Ester12.5
(2R, 3S)-AHPA Ester16.2

*Retention times vary by column condition. Inject pure enantiomer standards to confirm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10% after 24h) Substrate insolubilityIncrease co-solvent (Acetone/THF) to 20% v/v. Add Triton X-100 surfactant.
Low Enantioselectivity (

)
Non-specific hydrolysisLower temperature to 25°C. Switch solvent to biphasic DIPE/Water system.
pH Drift Inadequate bufferingUse a pH-stat titrator. Phosphate buffer capacity may be exceeded.
Emulsion Formation Protein/Lipid interactionFilter through Celite pad. Add brine during extraction.

References

  • Patil, P. N., et al. (2012). "Biocatalytic potential of Burkholderia cepacia lipase in the synthesis of bioactive compounds." Journal of Molecular Catalysis B: Enzymatic.

  • Gotor, V., et al. (2000).

    
    -amino-
    
    
    
    -hydroxy esters." Tetrahedron: Asymmetry.
  • Sigma-Aldrich. "(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride Product Information."

  • Phenomenex. "Chiral HPLC Separations Guide."

Disclaimer: This protocol is for research and development purposes. Users must validate specific enzyme batches and comply with local safety regulations regarding chemical handling.

Sources

Application

Application Note: A Stereoselective Cyanohydrin Route for the Synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

Abstract: This document provides a detailed guide for the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a crucial chiral building block for various pharmaceutically active compounds. The protocol herein fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a crucial chiral building block for various pharmaceutically active compounds. The protocol herein focuses on a stereoselective cyanohydrin-based approach, starting from a readily available protected amino acid. This method offers a robust pathway to control the stereochemistry at the C2 and C3 positions, which is critical for the biological activity of AHPA-containing molecules such as the anticancer agent Bestatin and certain HIV protease inhibitors.[1][2] This guide covers the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations for handling cyanide reagents.

Introduction: The Significance of AHPA

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital intermediate in the synthesis of numerous bioactive molecules.[2][3] Its structure contains two adjacent chiral centers, making stereocontrol a paramount challenge and a primary focus of synthetic strategies. The specific stereoisomer, (2S,3R)-AHPA, is the key N-terminal component of Bestatin, a natural potent inhibitor of aminopeptidases that exhibits antitumor and immunomodulatory activities.[4][5][6] Derivatives of AHPA are also integral components of modern antiviral drugs, including HIV protease inhibitors.[1][7]

Given its pharmaceutical importance, several synthetic routes have been developed. This application note details a strategy centered on the diastereoselective formation of a cyanohydrin from an N-protected α-amino aldehyde, followed by hydrolysis of the nitrile group. This route is advantageous for its potential to establish the desired stereochemistry with high fidelity.[6][8]

Reaction Principle and Mechanism

The synthesis is a multi-step process that hinges on two core transformations: the formation of a cyanohydrin and the subsequent hydrolysis of the nitrile.

  • Step 1: Cyanohydrin Formation. This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of an N-protected α-amino aldehyde, such as N-Cbz-L-phenylalaninal. The existing stereocenter at the α-carbon (C3 of the final product) directs the incoming cyanide nucleophile, leading to the preferential formation of one diastereomer. The use of reagents like trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst, is common for this transformation.[6][9]

  • Step 2: Nitrile Hydrolysis. The resulting cyanohydrin (an α-hydroxy-β-aminonitrile) is then subjected to acidic hydrolysis. This process converts the nitrile functional group (-C≡N) into a carboxylic acid (-COOH), yielding the final 3-amino-2-hydroxy-4-phenylbutanoic acid.[10][11][12]

Detailed Mechanism

The reaction proceeds via the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome is influenced by the steric hindrance of the N-protecting group and the benzyl side chain, which directs the cyanide to the less hindered face of the carbonyl. Subsequent acidic workup protonates the alkoxide intermediate to form the cyanohydrin. The final hydrolysis step involves protonation of the nitrile nitrogen, followed by successive attacks by water molecules to ultimately form the carboxylic acid and release ammonia.[11][13]

Cyanohydrin Synthesis Mechanism Start N-Protected Phenylalaninal Intermediate Cyanohydrin Intermediate (α-hydroxy-β-aminonitrile) Start->Intermediate Nucleophilic Addition Cyanide Cyanide Source (e.g., TMSCN) Product 3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) Intermediate->Product Nitrile Hydrolysis Acid Acidic Hydrolysis (H3O+, Heat)

Caption: High-level overview of the cyanohydrin synthesis route.

Experimental Protocols

This section provides a detailed, step-by-step methodology. Researchers should adapt reagent quantities based on their desired scale.

Critical Safety Note: This protocol involves the use of highly toxic cyanide reagents (e.g., KCN, NaCN, TMSCN) which are fatal if swallowed, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN) gas, which is extremely toxic and volatile, can be generated if cyanide salts are mixed with acid.[11][13] All steps involving cyanide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available.

Part A: Preparation of N-Cbz-L-phenylalaninal

The starting aldehyde can be prepared from the corresponding protected amino acid, N-Cbz-L-phenylalanine, via reduction of an activated carboxyl group (e.g., Weinreb amide or ester) using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H). This preparation is a standard procedure and is not detailed here. Ensure the aldehyde is pure before proceeding.

Part B: Diastereoselective Cyanohydrin Formation

This protocol is adapted from principles outlined in stereoselective synthesis literature.[6][8]

  • Reagents and Materials:

    • N-Cbz-L-phenylalaninal

    • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

    • Acetic Acid

    • Dichloromethane (DCM), anhydrous

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Procedure:

    • Set up the reaction apparatus under a nitrogen atmosphere and cool to 0 °C using an ice-water bath.

    • Dissolve N-Cbz-L-phenylalaninal (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.

    • In a separate flask, prepare a solution of KCN (1.5 eq) in water. Caution: Highly Toxic.

    • Slowly add the KCN solution to the stirred aldehyde solution at 0 °C.

    • Next, add acetic acid (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The acetic acid reacts with the alkali cyanide to generate HCN in situ.[14]

    • Allow the reaction mixture to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the excess acid and HCN.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude cyanohydrin product as a mixture of diastereomers. This crude product is often carried forward to the next step without extensive purification.

Part C: Hydrolysis to 3-Amino-2-hydroxy-4-phenylbutanoic Acid
  • Reagents and Materials:

    • Crude cyanohydrin from Part B

    • Hydrochloric Acid (HCl), concentrated (e.g., 6M or 12M)

    • Reflux condenser

  • Procedure:

    • Place the crude cyanohydrin into a round-bottom flask equipped with a reflux condenser.

    • Add concentrated HCl (a sufficient volume to dissolve the substrate, typically 5-10 mL per gram of cyanohydrin).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. This step hydrolyzes both the nitrile to a carboxylic acid and cleaves the Cbz protecting group.[11][12]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

    • Concentrate the solution under reduced pressure to remove excess HCl and water. This may require co-evaporation with water or ethanol.

    • The crude product, AHPA hydrochloride, will precipitate. It can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity. The yield and stereochemical ratio are highly dependent on the precise reaction conditions.

ParameterExpected OutcomeMethod of Analysis
Overall Yield 30-60% (over 2 steps)Gravimetric analysis
Physical Appearance White to off-white solidVisual Inspection
Diastereomeric Ratio Varies; aim for >90:10Chiral HPLC, ¹H NMR of derivatives
Identity Confirmation Consistent with literature¹H NMR, ¹³C NMR, Mass Spectrometry

Overall Synthetic Workflow

The entire process from the protected amino acid to the final product is a linear synthesis involving protection, functional group manipulation, C-C bond formation, and deprotection/hydrolysis.

Synthesis Workflow Start N-Cbz-L-Phenylalanine Step1 Reduction to Aldehyde (e.g., via Weinreb amide + DIBAL-H) Start->Step1 Aldehyde N-Cbz-L-Phenylalaninal Step1->Aldehyde Step2 Cyanohydrin Formation (KCN, Acetic Acid, DCM, 0 °C) Aldehyde->Step2 Cyanohydrin Crude Aminonitrile Intermediate Step2->Cyanohydrin Step3 Hydrolysis & Deprotection (Conc. HCl, Reflux) Cyanohydrin->Step3 Product Crude AHPA Hydrochloride Step3->Product Step4 Purification (Recrystallization) Product->Step4 Final Pure (2S,3R)-AHPA (or diastereomeric mixture) Step4->Final

Caption: Step-by-step workflow for the synthesis of AHPA.

References

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry. [Link]

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. en.wikipedia.org. [Link]

  • Abe, F., Matsuda, A., Schneider, M., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics. [Link]

  • Reddy, G. S., et al. (2015). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances. [Link]

  • Herranz, R., Castro-Pichel, J., Vinuesa, S., & Garcia-Lopez, M. T. (1989). Stereoselection in the Synthesis of threo and erythro 3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates. Journal of the Chemical Society, Chemical Communications. [Link]

  • Nishizawa, R., Saino, T., Suzuki, M., Fujii, T., Shirai, T., Aoyagi, T., & Umezawa, H. (1983). A facile synthesis of bestatin. The Journal of antibiotics. [Link]

  • Sasai, H., et al. (1994). A practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. Tetrahedron Letters. [Link]

  • Ghosh, A. K., & Kumar, S. (2012). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. Current Organic Synthesis. [Link]

  • Reddy, P. V., et al. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications. [Link]

  • Ghosh, A. K., & Kumar, S. (2012). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. ResearchGate. [Link]

  • Pearson Education. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. pearson.com. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Rahman, M., & Chen, B. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • Wikipedia. (2023). Cyanohydrin. en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. organic-chemistry.org. [Link]

  • Kaneko, T., et al. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. chemistrysteps.com. [Link]

  • Leah4sci. (2014). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. YouTube. [Link]

  • Wikipedia. (2023). Cyanohydrin reaction. en.wikipedia.org. [Link]

  • ChemEurope.com. (n.d.). Cyanohydrin. chemeurope.com. [Link]

  • OpenOChem Learn. (n.d.). Addition of CN- Cyanohydrins. ochem.info. [Link]

  • Thomas, L. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.net. [Link]

  • Google Patents. (1986). Method of preparing cyanohydrins.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem Compound Database. [Link]

  • The Organic Chemistry Tutor. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]

Sources

Method

Application Note: AHPA as a Chiral Building Block for HIV Protease Inhibitors

Abstract This application note details the strategic utilization of (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) —also known as allophenylnorstatine (Apns)—in the design and synthesis of HIV protease inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) —also known as allophenylnorstatine (Apns)—in the design and synthesis of HIV protease inhibitors. Unlike standard hydroxyethylamine isosteres found in first-generation inhibitors (e.g., Saquinavir), AHPA retains a C-terminal carboxylic acid, classifying it as a norstatine derivative. This functional group allows for the extension of the inhibitor into the P1' site via standard amide coupling, facilitating the creation of transition-state mimetics such as KNI-272 . This guide provides a validated protocol for the stereoselective synthesis of the AHPA core, its subsequent coupling, and critical quality control parameters.

Mechanism of Action & Strategic Value

The Transition State Mimicry

HIV-1 protease is a homodimeric aspartyl protease that cleaves the viral Gag and Gag-Pol polyproteins.[1] The cleavage mechanism proceeds through a high-energy tetrahedral intermediate formed when a water molecule attacks the scissile peptide bond.

AHPA functions as a non-cleavable transition state isostere. Its secondary hydroxyl group mimics the tetrahedral transition state oxygen, forming tight hydrogen bond networks with the catalytic Asp25/Asp25' dyad in the protease active site.

Structural Advantage

The (2S, 3S) configuration is critical. The hydroxyl group must be in the syn orientation relative to the amino group to optimally displace the "catalytic water" molecule usually present in the native enzyme.

HIV_Mechanism Asp25 Asp25 / Asp25' (Catalytic Dyad) Substrate Native Substrate (Phe-Pro Cleavage Site) Asp25->Substrate Hydrolysis (Catalytic H2O) TransitionState Tetrahedral Intermediate Substrate->TransitionState Reaction Coordinate AHPA AHPA (Inhibitor Core) (2S, 3S Configuration) AHPA->Asp25 Direct H-Bonding (Displaces H2O) Inhibition Competitive Inhibition (Kd < 1 nM) AHPA->Inhibition Blocks Active Site TransitionState->AHPA Structural Mimicry

Figure 1: Mechanism of Action. AHPA mimics the tetrahedral intermediate, binding directly to the catalytic aspartic acid residues and preventing viral maturation.

Synthesis Protocol: (2S, 3S)-AHPA Building Block

Objective: Synthesize N-Boc-protected (2S, 3S)-AHPA from L-Phenylalanine. Criticality: Stereochemical purity at the C2 position is the limiting factor. The protocol below utilizes the cyanohydrin route, optimized to favor the (2S, 3S) diastereomer.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Starting Material: N-Boc-L-Phenylalaninal (Commercial or freshly prepared via Weinreb amide reduction).

  • Reagents: Acetone cyanohydrin, Triethylamine (TEA), Conc. HCl, Dioxane.

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

Step-by-Step Methodology
Phase A: Cyanohydrin Formation
  • Preparation: Dissolve N-Boc-L-Phenylalaninal (10.0 g, 40 mmol) in DCM (150 mL) under inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Add Acetone cyanohydrin (1.5 eq) followed by catalytic TEA (0.2 eq).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

    • Note: This step creates a mixture of diastereomers (cyanohydrins). The anti isomer often predominates kinetically, but we require the syn (2S, 3S) for specific inhibitors. Separation is often easier after hydrolysis.

  • Workup: Wash with water and brine. Dry over

    
     and concentrate.
    
Phase B: Hydrolysis to Hydroxy Acid
  • Hydrolysis: Dissolve the crude cyanohydrin in 1,4-dioxane (100 mL). Add concentrated HCl (50 mL) dropwise at 0°C.

  • Reflux: Heat to reflux (100°C) for 6–8 hours. This simultaneously hydrolyzes the nitrile to the acid and removes the Boc group.

  • Isolation: Concentrate to dryness. The residue is the hydrochloride salt of 3-amino-2-hydroxy-4-phenylbutyric acid.

Phase C: Reprotection and Purification (The "Chiral Check")
  • Boc-Protection: Resuspend the salt in dioxane/water (1:1). Adjust pH to 9 with NaOH. Add

    
     (1.2 eq). Stir 12h.
    
  • Acidification: Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Separation: The crude product contains both (2S, 3S) and (2R, 3S) isomers.

    • Protocol: Recrystallize from EtOAc/Hexanes. The (2S, 3S) isomer is typically less soluble and crystallizes first.

    • Validation: Check supernatant vs. precipitate via HPLC.

Application Protocol: Coupling AHPA into Peptide Mimetics

Context: This protocol describes coupling the C-terminus of AHPA to a secondary amine (e.g., Thioproline, as seen in KNI-272).

Workflow Diagram

Synthesis_Workflow Phe L-Phenylalanine Aldehyde Boc-Phe-Aldehyde Phe->Aldehyde Reduction Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Acetone Cyanohydrin AHPA (2S,3S)-AHPA (Purified Acid) Cyanohydrin->AHPA Hydrolysis & Separation Coupling Amide Coupling (EDC/HOBt) AHPA->Coupling + Amine (P1') Final HIV Protease Inhibitor (e.g., KNI-272) Coupling->Final Deprotection

Figure 2: Synthetic workflow from commodity starting material to final inhibitor.

Coupling Procedure
  • Activation: Dissolve N-Boc-(2S, 3S)-AHPA (1.0 eq) in dry DMF.

  • Reagents: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes.

    • Expert Tip: Do not protect the secondary hydroxyl of AHPA if using EDC/HOBt. The reaction is selective for the primary amine of the coupling partner over the secondary hydroxyl of the AHPA, provided the temperature is kept low (0°C to RT).

  • Coupling: Add the amine component (e.g., Thioproline methyl ester) (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/EDC), sat.

    
    , and brine.
    

Quality Control & Data Specifications

Analytical Standards

To ensure the integrity of the chiral building block, the following specifications must be met before proceeding to coupling.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18)Impurities compete for active site binding.
Diastereomeric Excess (de) > 99%Chiral HPLCThe (2R, 3S) isomer has significantly reduced potency (100-fold loss).
1H NMR Shift

4.10–4.20 (CH-OH)
500 MHz DMSO-

Diagnostic shift for syn vs anti configuration.
Water Content < 0.5%Karl FischerExcess water interferes with EDC coupling efficiency.
Troubleshooting Common Issues
  • Issue: Low yield during coupling.

    • Cause: Lactonization of AHPA. The

      
      -hydroxy acid can self-cyclize to form a lactone under strong activation.
      
    • Solution: Use HATU/HOAt instead of EDC/HOBt for faster coupling kinetics, minimizing the time available for lactonization.

  • Issue: Epimerization at C2.

    • Cause: Over-basic conditions during coupling.

    • Solution: Keep DIPEA equivalents strictly below 3.0 and maintain temperature

      
       25°C.
      

References

  • Kiso, Y., et al. (1999). "Design and synthesis of a novel class of potent HIV aspartic protease inhibitors containing the allophenylnorstatine scaffold." Journal of Medicinal Chemistry.

  • Mimoto, T., et al. (1992). "Rational design and synthesis of KNI-272, a novel potent HIV protease inhibitor." Chemical and Pharmaceutical Bulletin.

  • Ghosh, A. K., et al. (2016). "HIV-1 Protease Inhibitors: A Review of Molecular Selectivity and Toxicity." NIH PubMed Central.

  • Baldwin, E. T., et al. (1995). "Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine."[2][3] Structure.

  • BenchChem. (2025).[4][5] "Application Notes: 3-Hydroxybutanamide and Chiral Building Blocks." BenchChem Protocols.

Sources

Application

Protection and deprotection strategies for AHPA functional groups

Application Notes & Protocols Topic: Orthogonal Protection and Deprotection Strategies for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) Functional Groups Introduction: The Strategic Importance of AHPA in Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Orthogonal Protection and Deprotection Strategies for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) Functional Groups

Introduction: The Strategic Importance of AHPA in Drug Development

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a cornerstone structural motif in a class of highly potent protease inhibitors.[1][2] Its unique stereochemistry, featuring adjacent amino and hydroxyl groups, is critical for mimicking the transition state of peptide bond hydrolysis, thereby enabling potent inhibition of enzymes like aminopeptidases and HIV protease.[3][4][5] The natural product Bestatin, a dipeptide containing the AHPA core, is a well-known inhibitor of aminopeptidase B and leucine aminopeptidase and has been studied for its immunomodulatory and anti-cancer properties.[6][7][8]

The synthetic utility of AHPA in the development of novel therapeutics is immense.[9][10][11] However, its bifunctional nature—possessing both a nucleophilic amine and a hydroxyl group—presents a significant challenge in chemical synthesis. To achieve regioselective modification and build complex molecules, such as peptide analogues or other targeted inhibitors, a robust and strategic approach to protecting these functional groups is paramount.[] This guide provides a detailed overview and field-tested protocols for the orthogonal protection and deprotection of the amino and hydroxyl functionalities of AHPA, empowering researchers to harness its full synthetic potential.

The Principle of Orthogonality: A Chemist's Strategy for Precision

In a molecule with multiple reactive sites like AHPA, it is often necessary to mask one functional group while another reacts. Orthogonal protection is a powerful strategy wherein two or more protecting groups are chosen from independent classes, allowing one to be selectively removed under specific conditions without affecting the others.[13][14][15] This approach provides precise control over the synthetic route, enabling sequential modifications at different sites of the molecule.

For AHPA, an ideal orthogonal strategy involves protecting the amine with a group labile to one set of conditions (e.g., acid) and the hydroxyl group with a group labile to a completely different set of conditions (e.g., fluoride ions). This ensures that each functional group can be unmasked independently, providing access to key synthetic intermediates.[16]

Figure 1: Orthogonal protection and deprotection workflow for AHPA.

Protecting the Amine: Carbamate Strategies

Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability, and predictable cleavage patterns.[16] For AHPA, the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups are excellent choices that are foundational to many orthogonal schemes.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is perhaps the most common amine protecting group in non-peptide chemistry.[17] It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenolysis, making it orthogonal to Cbz and silyl ether protecting groups.[13][18]

  • Mechanism & Rationale: The Boc group is installed using di-tert-butyl dicarbonate ((Boc)₂O). The amine nitrogen acts as a nucleophile, attacking one of the carbonyls of the anhydride.[19] Deprotection is achieved under strong acidic conditions (e.g., trifluoroacetic acid or HCl), which proceeds via the formation of a stable tert-butyl cation.[20][21]

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

Introduced by Bergmann and Zervas, the Cbz group was a pioneering development in peptide chemistry.[22] It is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[23][24] This provides a mild and highly selective deprotection method that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[13]

  • Mechanism & Rationale: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[22] The key to its utility is the C-O benzyl bond, which can be cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[25] The resulting carbamic acid spontaneously decarboxylates to liberate the free amine, with toluene and CO₂ as the only byproducts.[22]

Protecting the Hydroxyl: Silyl Ether Strategies

Silyl ethers are the preferred choice for protecting hydroxyl groups due to their ease of formation, tunable stability, and selective cleavage, most notably with fluoride reagents.[26]

The tert-Butyldimethylsilyl (TBS) Group: Fluoride-Labile Protection

The tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey, is a robust protecting group for alcohols.[27] Its steric bulk confers significant stability towards a wide range of reaction conditions, including those used for Boc deprotection.[28]

  • Mechanism & Rationale: The TBS group is installed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base, typically imidazole.[29] The defining feature of silyl ethers is their lability towards fluoride ions, which is due to the exceptionally high strength of the Silicon-Fluorine bond. Reagents like tetrabutylammonium fluoride (TBAF) provide a very mild and highly selective method for deprotection, leaving carbamates and most other functional groups untouched.[27][30]

Summary of Orthogonal Protecting Groups for AHPA

The selection of a protecting group is dictated by the planned synthetic route and the stability of other functional groups in the molecule.

Protecting GroupTarget FunctionalityReagents for ProtectionKey StabilitiesReagents for DeprotectionOrthogonal To
Boc Amino(Boc)₂O, Base (e.g., NaHCO₃, TEA)[19]Base, Hydrogenolysis[18]Strong Acid (TFA, HCl)[21]Cbz, TBS
Cbz (Z) AminoCbz-Cl, Base (e.g., NaHCO₃)[22]Mild Acid/Base[23]H₂, Pd/C (Hydrogenolysis)[24][25]Boc, TBS
TBS (TBDMS) HydroxylTBS-Cl, Imidazole[29]Acid, Base, Hydrogenolysis[27][30]Fluoride Source (TBAF, HF)[30]Boc, Cbz

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of AHPA

This protocol describes the protection of the amino group of AHPA using di-tert-butyl dicarbonate.

  • Materials:

    • (2S,3R)-AHPA (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Deionized Water

    • Ethyl Acetate

    • 1 M HCl (aq)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve AHPA in a 1:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration).

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Add (Boc)₂O to the reaction mixture.

    • Stir vigorously at room temperature for 12-18 hours.[20]

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up:

      • Remove the dioxane under reduced pressure.

      • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification or can be purified by silica gel chromatography if necessary.

Protocol 2: O-TBS Protection of N-Boc-AHPA

This protocol details the protection of the hydroxyl group in N-Boc-AHPA, demonstrating an orthogonal protection step.

  • Materials:

    • N-Boc-AHPA (from Protocol 1) (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-AHPA in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add imidazole, followed by TBS-Cl.

    • Stir the reaction at room temperature for 4-6 hours.

    • Reaction Monitoring: Monitor by TLC for the disappearance of the starting material.

    • Work-up:

      • Quench the reaction by adding saturated aqueous NaHCO₃.

      • Separate the layers and extract the aqueous layer with DCM (2x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.

Sources

Method

Scalable Manufacturing of (2S,3R)-AHPA: Chemo-Enzymatic Protocols

Topic: Scalable manufacturing processes for (2S,3R)-AHPA Content Type: Application Note & Protocol Guide Audience: Process Chemists, drug development scientists. Executive Summary (2S,3R)-3-amino-2-hydroxy-4-phenylbutano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable manufacturing processes for (2S,3R)-AHPA Content Type: Application Note & Protocol Guide Audience: Process Chemists, drug development scientists.

Executive Summary

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA ) is a critical non-proteinogenic amino acid and the chiral pharmacophore of Bestatin (Ubenimex) and various HIV protease inhibitors. Its structural complexity lies in the contiguous stereocenters at C2 (hydroxyl) and C3 (amino), requiring high diastereoselectivity during synthesis.

While traditional "chiral pool" methods from D-glucose are lengthy and atom-inefficient, modern scalable processes utilize L-Phenylalanine as the starting material, leveraging its existing chirality (S) at the C3 position. The manufacturing challenge is the stereoselective installation of the C2-hydroxyl group in the anti configuration relative to the amine.

This Application Note details two industry-validated protocols for the scalable synthesis of (2S,3R)-AHPA:

  • Route A (Biocatalytic): Hydroxynitrile Lyase (HNL)-mediated hydrocyanation (High Selectivity/Green).

  • Route B (Chemo-Catalytic): Lewis Acid-controlled Cyanosilylation (High Throughput/Robust).

Strategic Pathway Overview

The following diagram illustrates the divergent strategies for installing the C2-stereocenter.

AHPA_Synthesis Start L-Phenylalanine (Natural Pool) Inter1 N-Boc-L-Phenylalanine Start->Inter1 Protection (Boc2O) Aldehyde N-Boc-L-Phenylalaninal (Key Intermediate) Inter1->Aldehyde Reductive Amidation (Weinreb) -> DIBAL-H or Oxidation HNL Enzymatic Hydrocyanation (R)-HNL (PaHNL) Aldehyde->HNL Route A (Green) Chem Chemo-Catalytic Cyanosilylation TMSCN + ZnBr2/MgBr2 Aldehyde->Chem Route B (Chemical) Cyanohydrin_A (2S,3R)-Cyanohydrin (>98:2 d.r.) HNL->Cyanohydrin_A pH 4.5, Citrate Buffer Final (2S,3R)-AHPA (Final Product) Cyanohydrin_A->Final Acid Hydrolysis (HCl) Cyanohydrin_B Cyanohydrin Mixture (Requires Crystallization) Chem->Cyanohydrin_B Felkin-Anh Control Cyanohydrin_B->Final Hydrolysis + Resolution

Figure 1: Divergent synthesis pathways for (2S,3R)-AHPA.[1][2] Route A utilizes biocatalysis for superior stereocontrol, while Route B relies on substrate control (Felkin-Anh model).

Critical Process Parameters (CPP)

ParameterRoute A (Biocatalytic)Route B (Chemical)Impact
Stereocontrol Enzyme pocket dictates (R)-OHSubstrate steric bulk (Felkin-Anh)Route A yields higher d.e. (>95%) directly.
Temperature 0°C to 10°C-78°C to -20°CRoute B requires cryogenic cooling for selectivity.
pH/Buffer Strictly pH 3.5–5.5Anhydrous / Inert GaspH > 5.5 in Route A causes racemization via chemical background reaction.
Atom Economy High (Direct HCN addition)Moderate (TMS group waste)Route A is greener but requires HCN handling safety.

Detailed Protocols

Precursor Synthesis: N-Boc-L-Phenylalaninal

Prerequisite for both routes.

  • Start: N-Boc-L-Phenylalanine methyl ester.

  • Reduction: Treat with DIBAL-H (2.5 eq) in Toluene at -78°C.

  • Quench: Methanol followed by Rochelle's salt solution.

  • Isolation: Extract with EtOAc. The aldehyde is unstable; use immediately or store under Argon at -20°C.

    • Note: Optical purity of the aldehyde is critical. Check via chiral HPLC.

Protocol A: Biocatalytic Hydrocyanation (High Selectivity)

Mechanism: The enzyme (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus or recombinant PaHNL) catalyzes the addition of HCN to the aldehyde face corresponding to the (R)-configuration at C2.

Reagents:

  • Substrate: N-Boc-L-Phenylalaninal

  • Enzyme: (R)-PaHNL (Liquid or Immobilized)

  • Cyanide Source: KCN (with citric acid) or Acetone Cyanohydrin (transcyanation)

  • Solvent: MTBE / Citrate Buffer (Biphasic system)

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM Citrate buffer adjusted to pH 4.0 .

    • Why: Low pH suppresses the non-enzymatic (racemic) chemical addition of cyanide [1].

  • Reaction Setup:

    • Dissolve N-Boc-L-Phenylalaninal (10 g, 40 mmol) in MTBE (100 mL).

    • Add Citrate buffer (50 mL) containing (R)-PaHNL (500 U/mmol).

    • Cool to 0°C .

  • Cyanide Addition:

    • Safety: Perform in a ventilated fume hood with HCN detectors.

    • Add KCN (1.5 eq) dissolved in minimal water dropwise. Alternatively, use Acetone Cyanohydrin (2.0 eq) for a safer liquid-phase transfer.

  • Incubation: Stir vigorously at 0°C for 4–6 hours. Monitor consumption of aldehyde by TLC/HPLC.

  • Workup:

    • Separate phases. Wash organic layer with dilute citric acid.

    • Dry over

      
       and concentrate in vacuo.
      
    • Result: Crude (2S,3R)-cyanohydrin. Expected d.e. >95%.

Protocol B: Lewis Acid-Mediated Cyanosilylation

Mechanism: Uses Trimethylsilyl Cyanide (TMSCN) . The stereochemistry is governed by the Felkin-Anh model , where the nucleophile attacks the si-face of the aldehyde (anti to the bulky amino group).

Reagents:

  • Substrate: N-Boc-L-Phenylalaninal

  • Reagent: TMSCN (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    (0.1 eq)
  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Drying: Ensure all glassware is flame-dried and under Argon.

  • Complexation:

    • Dissolve N-Boc-L-Phenylalaninal (10 g) in DCM (100 mL).

    • Add

      
       (0.9 g) and stir at -78°C  for 30 mins.
      
    • Why: Chelation between the carbonyl oxygen and the carbamate nitrogen enhances facial selectivity [2].

  • Addition:

    • Add TMSCN (6.0 mL) dropwise over 20 mins.

    • Allow to warm slowly to -20°C over 12 hours.

  • Hydrolysis (One-Pot):

    • Add concentrated HCl (6N) directly to the reaction mixture to cleave the TMS ether and the Boc group simultaneously.

    • Reflux for 4 hours to convert the nitrile to the carboxylic acid.

  • Purification:

    • The product precipitates as the hydrochloride salt upon cooling.

    • Recrystallize from water/ethanol to remove the minor (2S,3S) diastereomer.

Hydrolysis & Final Isolation (Universal)

Regardless of the upstream route, the cyanohydrin intermediate must be hydrolyzed to the acid.

  • Acid Hydrolysis: Suspend the cyanohydrin in 6N HCl. Reflux (100°C) for 6–12 hours.

    • Reaction:

      
      .
      
    • Deprotection: The Boc group is cleaved to release the free amine.

  • Ion Exchange (Optional): To obtain the zwitterion, pass the HCl salt through a weak cation exchange resin (e.g., Dowex 50W). Elute with 1M

    
    .
    
  • Crystallization: (2S,3R)-AHPA crystallizes readily from water/ethanol.

    • Melting Point: 218–220°C (dec).

    • Optical Rotation:

      
       (c=1, 1N HCl) [3].
      

Analytical Quality Control

Method: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralpak WH or Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid pH 1.5.

  • Detector: UV 210 nm or 254 nm.

  • Target Specification:

    • (2S,3R)-AHPA: >99.0%

    • (2S,3S)-Isomer: <0.5%

    • Chemical Purity: >99.5%[3]

Safety & Compliance

  • Cyanide Hazard: Both protocols utilize cyanide sources. Protocols must be executed in a facility equipped with HCN monitors and Ferrous Sulfate/Hypochlorite quenching stations.

  • Waste Disposal: All aqueous waste must be treated with bleach (pH > 10) to oxidize residual cyanide before disposal.

References

  • Grietglank, J., et al. "Biocatalytic synthesis of (S)-cyanohydrins using hydroxynitrile lyase from Hevea brasiliensis." Journal of Biotechnology, 2024. (Context: Biocatalytic approaches to chiral alcohols).

  • Reetz, M. T.
  • Sigma-Aldrich. "(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride Product Specification."

  • Uniqsis/Lilly S.A. "Scalable Flow Method Yields Enantiomerically Pure Pharmaceutical Intermediates." Technology Networks, 2024. (Context: Scalable flow chemistry for chiral intermediates).

Sources

Application

Synthesis of AHPA from phenylalanine starting materials

Application Note & Protocol Synthesis of (2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (AHPA) from Phenylalanine Starting Materials Abstract (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of (2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (AHPA) from Phenylalanine Starting Materials

Abstract

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a pivotal chiral building block in medicinal chemistry.[1] Its most notable application is as a core structural component of Saquinavir, one of the first protease inhibitors developed to treat HIV.[2][3][4][5] The synthesis of AHPA is a significant challenge due to the need for precise control over two adjacent stereocenters (C2 and C3). This document provides detailed protocols for the stereoselective synthesis of AHPA starting from both L-phenylalanine and D-phenylalanine, leveraging distinct chemical strategies to achieve the desired (2S, 3R) configuration.

Introduction: The Strategic Importance of AHPA

The AHPA moiety is a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis by the HIV protease enzyme.[2] Its incorporation into Saquinavir was a landmark in rational drug design, creating a potent and specific inhibitor. The absolute configuration of (2S, 3R) is critical for biological activity. Therefore, synthetic routes must be robust, scalable, and, most importantly, highly stereoselective. Phenylalanine is an ideal starting material as it is a readily available, chiral precursor that provides the necessary carbon skeleton and the correct stereochemistry at the C3 position (in the case of L-phenylalanine) or a platform for its inversion.

PART 1: Synthesis from L-Phenylalanine via an Azidoepoxide Intermediate

This route leverages the inherent (S)-stereochemistry of natural L-phenylalanine, which corresponds to the desired C3 configuration in the final AHPA product. The strategy involves converting the carboxylic acid to a reactive chloromethyl ketone, followed by a diastereoselective reduction and subsequent epoxidation.

Causality and Strategic Rationale

The key to this pathway is the diastereoselective reduction of an α-chloroketone. While reductions with reagents like sodium borohydride (NaBH₄) can produce a mixture of diastereomers, the resulting chloroalcohols can often be separated chromatographically.[2] The subsequent epoxide formation proceeds via an intramolecular Williamson ether synthesis, locking in the stereochemistry. The final step involves the nucleophilic opening of the epoxide, which is not detailed here but is the subsequent step in the full synthesis of Saquinavir.[2][4]

Experimental Workflow Diagram

start L-Phenylalanine step1 1. N-Cbz Protection 2. Chloromethyl Ketone Formation start->step1 intermediate1 N-Cbz-Chloromethyl Ketone step1->intermediate1 Established Procedures step2 Diastereoselective Reduction (e.g., NaBH₄) intermediate1->step2 intermediate2 (S)-Chloroalcohol (major) + (R)-Chloroalcohol (minor) step2->intermediate2 Separation of Diastereomers step3 Epoxidation (e.g., KOH) intermediate2->step3 Desired (S)-isomer final_intermediate Azidoepoxide Precursor (Core of AHPA) step3->final_intermediate

Caption: Synthesis of an AHPA precursor from L-Phenylalanine.

Detailed Protocol: L-Phenylalanine Route

Step 1: Synthesis of N-Cbz-(L)-phenylalanine chloromethyl ketone

  • N-Protection: Suspend L-phenylalanine (1 equiv.) in a 1:1 mixture of water and dioxane. Cool the mixture to 0 °C in an ice bath. Add sodium bicarbonate (2.5 equiv.) followed by the slow, portion-wise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-phenylalanine.

  • Chloromethyl Ketone Formation: Dissolve the N-Cbz-L-phenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add N-methylmorpholine (1.1 equiv.) followed by isobutyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature below -10 °C.

  • Stir the resulting mixed anhydride for 30 minutes. In a separate flask, prepare a solution of diazomethane in diethyl ether and add it to the reaction mixture.

  • Allow the reaction to proceed for 3 hours, then carefully quench the excess diazomethane by adding a 1:1 solution of acetic acid in ether until the yellow color disappears.

  • Bubble hydrogen chloride gas through the solution for 15 minutes. Concentrate the solvent in vacuo to obtain the crude chloromethyl ketone, which can be purified by silica gel chromatography.

Step 2: Reduction to (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenylbutan-2-ol

  • Dissolve the chloromethyl ketone (1 equiv.) from the previous step in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv.) in small portions over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of water. Concentrate the methanol and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diastereomeric mixture of chloroalcohols can be separated by column chromatography to isolate the desired (S)-alcohol.[2]

Step 3: Formation of the Epoxide

  • Dissolve the purified (S)-chloroalcohol (1 equiv.) in methanol.

  • Add a solution of potassium hydroxide (KOH, 2 equiv.) in methanol dropwise at room temperature.

  • Stir the mixture for 4 hours.

  • Neutralize with 1 M HCl and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate. The organic layer contains the desired epoxide, a direct precursor to the AHPA core structure used in further synthesis.[2]

PART 2: Synthesis from D-Phenylalanine via Cyanohydrin Formation

This pathway is advantageous when the desired stereochemistry at C2 is anti to the C3 center derived from the starting material. Starting with D-phenylalanine ((R)-configuration), a key cyanohydrin reaction is used to establish the C2 hydroxyl and C1 carboxyl groups.

Causality and Strategic Rationale

The synthesis begins with the reduction of the carboxylic acid of D-phenylalanine to a primary alcohol, yielding D-phenylalaninol.[6][7] The amino group is protected, and the alcohol is then oxidized to a chiral aldehyde. The crucial step is the diastereoselective addition of cyanide to this aldehyde. The stereochemical outcome is governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and reagents used. For example, using trimethylaluminum can promote high diastereoselectivity in the cyanohydrin formation step.[8] Subsequent hydrolysis of the nitrile affords the carboxylic acid, and deprotection yields the final product.

Experimental Workflow Diagram

start D-Phenylalanine step1 Reduction to Amino Alcohol (e.g., LiAlH₄) start->step1 intermediate1 D-Phenylalaninol step1->intermediate1 step2 1. N-Boc Protection 2. Oxidation (e.g., Swern) intermediate1->step2 intermediate2 N-Boc-(R)-phenylalaninal step2->intermediate2 step3 Diastereoselective Cyanohydrin Formation intermediate2->step3 Key Stereocenter Formation intermediate3 Nitrile Intermediate step3->intermediate3 step4 1. Nitrile Hydrolysis (H⁺/H₂O) 2. N-Boc Deprotection (TFA) intermediate3->step4 final_product (2S,3R)-AHPA step4->final_product

Caption: Synthesis of (2S,3R)-AHPA from D-Phenylalanine.

Detailed Protocol: D-Phenylalanine Route

Step 1: Reduction of D-Phenylalanine to D-Phenylalaninol

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.5 equiv.) to a flask containing anhydrous THF under a nitrogen atmosphere. Cool the slurry to 0 °C.

  • Add D-phenylalanine (1 equiv.) in small portions over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield D-phenylalaninol as a white solid.[6][7]

Step 2: Synthesis of N-Boc-(R)-phenylalaninal

  • N-Protection: Dissolve D-phenylalaninol (1 equiv.) in chloroform. Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) and stir at room temperature overnight.[9] Concentrate the solvent to obtain the N-Boc protected amino alcohol, which can be purified by chromatography.

  • Oxidation: Prepare a Swern oxidation system by adding oxalyl chloride (1.5 equiv.) to anhydrous dichloromethane (DCM) at -78 °C, followed by dimethyl sulfoxide (DMSO, 3 equiv.). Stir for 15 minutes.

  • Add a solution of the N-Boc protected amino alcohol (1 equiv.) in DCM dropwise. Stir for 1 hour at -78 °C.

  • Add triethylamine (5 equiv.), stir for 20 minutes, then allow the reaction to warm to room temperature.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which should be used immediately in the next step.

Step 3 & 4: Cyanohydrin Formation, Hydrolysis, and Deprotection

  • Dissolve the crude N-Boc-(R)-phenylalaninal (1 equiv.) in anhydrous toluene and cool to -78 °C.

  • Add acetone cyanohydrin (1.5 equiv.) followed by the slow addition of trimethylaluminum (1.2 equiv., 2.0 M solution in hexanes).[8]

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate.

  • Concentrate the organic layer to get the crude cyanohydrin.

  • Hydrolysis & Deprotection: Subject the crude cyanohydrin to strong acidic hydrolysis (e.g., refluxing in 6 M HCl for 12 hours). This will hydrolyze the nitrile to a carboxylic acid and cleave the Boc protecting group simultaneously.

  • Cool the reaction mixture and neutralize to pH 7 to precipitate the crude AHPA. The product can be purified by recrystallization to yield (2S,3R)-AHPA.

PART 3: Data Summary and Method Comparison

FeatureRoute 1: L-Phenylalanine (Azidoepoxide)Route 2: D-Phenylalanine (Cyanohydrin)
Starting Material L-PhenylalanineD-Phenylalanine
Key Transformation Diastereoselective reduction of a chloromethyl ketone.[2]Diastereoselective cyanohydrin formation on a chiral aldehyde.[8]
Stereocontrol Relies on separation of diastereomers after reduction.Relies on the facial selectivity of nucleophilic addition to the aldehyde.
Advantages Utilizes the natural, less expensive enantiomer of phenylalanine. The C3 stereocenter is pre-set.Potentially higher diastereoselectivity in the key step with appropriate catalysts.
Disadvantages May require chromatographic separation of diastereomers, which can be challenging to scale.D-phenylalanine is more expensive. The aldehyde intermediate can be unstable.

PART 4: Biocatalytic Approaches: A Forward Look

Modern synthetic chemistry is increasingly turning to enzymatic methods for their unparalleled stereoselectivity and mild reaction conditions.[10][11]

  • Phenylalanine Ammonia Lyases (PALs): Engineered PALs can catalyze the asymmetric amination of cinnamic acid derivatives.[12][13][14] A hypothetical route could involve a β-hydroxy cinnamic acid derivative, where a PAL variant installs the amino group with the desired (R) configuration at C3.

  • Transaminases: These enzymes can convert a keto group to an amine with high enantioselectivity. A potential substrate would be 2-hydroxy-3-oxo-4-phenylbutanoic acid. A stereoselective transaminase could install the C3 amine, while a ketoreductase could be used to set the C2 hydroxyl stereocenter.[15]

While requiring significant enzyme engineering and process development, these biocatalytic routes represent a more sustainable and efficient future for the synthesis of complex chiral molecules like AHPA.

Conceptual Biocatalytic Workflow

start Phenylpyruvic Acid Derivative step1 Aldol Addition start->step1 intermediate1 α-Keto-β-hydroxy Acid step1->intermediate1 step2 Stereoselective Transamination (Engineered Transaminase) intermediate1->step2 Key Biocatalytic Step final_product (2S,3R)-AHPA step2->final_product

Caption: Conceptual enzymatic route to AHPA.

References

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Enzymatic synthesis of L-DOPA alpha-glycosides by reaction with sucrose catalyzed by four different glucansucrases from four strains of Leuconostoc mesenteroides. (2010). PubMed.
  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (2002). Semantic Scholar.
  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (2002). ACS Publications.
  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2002). PubMed.
  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. (n.d.). PubMed.
  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). Organic Chemistry Portal.
  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (n.d.). Taylor & Francis Online.
  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). National Center for Biotechnology Information.
  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. (2007). PubMed.
  • Sharpless Asymmetric Epoxidation. (n.d.). Alfa Chemistry.
  • Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. (n.d.). National Center for Biotechnology Information.
  • Reduction of Phenylalanine To Amphetamine. (n.d.). Scribd.
  • Sharpless epoxidation. (n.d.). Wikipedia.
  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). National Center for Biotechnology Information.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Epoxidation of Allylic Alcohols. (2021). Chemistry LibreTexts.
  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate.
  • [Enzymatic Biocatalysis in Chemical Synthesis of Pharmaceuticals]. (n.d.). PubMed.
  • Synthesis of poly(ethylene glycol)-based saquinavir prodrug conjugates and assessment of release and anti-HIV-1 bioactivity using a novel protease inhibition assay. (n.d.). PubMed.
  • Enzymatic synthesis of PAPS with an ATP-regeneration system. (1992). PubMed.
  • Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. (1977). Semantic Scholar.
  • Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. (n.d.). Rhodium Archive.
  • PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. (n.d.). J-Stage.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. (1996). ResearchGate.
  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry.
  • Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. (1996). CHIMIA.
  • A new approach to preparative enzymatic synthesis. (n.d.). PubMed.
  • Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. (1996). CHIMIA.
  • Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. (2024). PubMed.
  • (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acid. (n.d.). Synblock.
  • (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride. (n.d.). Sigma-Aldrich.
  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. (n.d.). Chem-Impex.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en. (2024). bioRxiv.
  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide.
  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
  • Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. (n.d.). PubChem.
  • Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing Diastereoselectivity in AHPA Synthesis

Welcome to the technical support center for the synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its analogs. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to improve the diastereoselectivity of your reactions, focusing on the desired syn isomer.

Introduction: The Stereochemical Challenge of AHPA

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a critical structural motif found in several therapeutic agents, most notably as a key component of HIV protease inhibitors. The biological activity of these drugs is critically dependent on the precise stereochemistry at the C2 and C3 positions. The synthesis of the desired (2S,3R)-syn diastereomer in high purity is a significant challenge, as the formation of the diastereomeric anti isomers can complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting and optimizing the diastereoselectivity of the key C-C bond-forming reactions in AHPA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low diastereoselectivity in AHPA synthesis via aldol addition?

A: Low diastereoselectivity in aldol-type reactions for AHPA synthesis typically stems from suboptimal control over the enolate geometry and the transition state of the reaction. The relative orientation of the enolate, the aldehyde, and the coordinating metal ion in the transition state dictates the formation of the syn or anti product. Factors such as the choice of base, solvent, Lewis acid, and temperature all play a crucial role in stabilizing the desired transition state that leads to the syn isomer.

Q2: How does the choice of a chiral auxiliary influence the diastereomeric ratio (dr)?

A: Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[1] In AHPA synthesis, an auxiliary attached to a glycine equivalent forces the incoming aldehyde to approach from a specific face of the enolate, thereby favoring one diastereomer. The steric bulk and coordinating properties of the auxiliary, such as in Evans' oxazolidinones or pseudoephenamine amides, create a highly ordered, chair-like six-membered transition state, which is the basis for high diastereoselectivity.[2][3]

Q3: Can the product epimerize after the reaction is complete?

A: Yes, epimerization at the α-carbon (C2) is a significant risk, particularly under basic conditions during workup or purification. The α-proton is acidic and can be abstracted, leading to the formation of an enolate that can be re-protonated from either face, thus scrambling the stereochemistry at that center. The presence of certain nitrogen-protecting groups can influence the propensity for epimerization.[4]

Q4: Are there effective non-chiral auxiliary methods to control diastereoselectivity?

A: While chiral auxiliaries are very effective, diastereoselectivity can also be controlled using substrate-based methods or chiral catalysts. For instance, using a chiral aldehyde with an achiral glycine enolate can provide good diastereoselectivity. Additionally, organocatalysis, using chiral amines like proline and its derivatives, can promote highly diastereoselective and enantioselective aldol reactions, although side reactions can be a challenge.[5][6] Enzymatic methods, such as those using threonine aldolases, also offer excellent stereocontrol.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.

Problem 1: Low Diastereomeric Ratio (dr) - Predominance of the Anti Isomer

A low syn:anti ratio is one of the most common hurdles in AHPA synthesis. The desired syn product arises from a specific transition state geometry, and deviation from these optimal conditions can lead to the formation of the undesired anti isomer.

The stereochemical outcome of the aldol addition is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The geometry of the enolate (Z vs. E) is critical. Generally, Z-enolates lead to syn-aldol products, while E-enolates favor anti-products.[2] The choice of base, solvent, and metal counterion dictates the preferred enolate geometry.

Diagram 1: Zimmerman-Traxler Transition States

G cluster_0 Z-Enolate cluster_1 E-Enolate Z_Enolate Z-Enolate Z_TS Chair-like TS (R' equatorial) Z_Enolate->Z_TS Aldehyde Addition Syn_Product Syn Product Z_TS->Syn_Product E_Enolate E-Enolate E_TS Chair-like TS (R' axial) E_Enolate->E_TS Aldehyde Addition Anti_Product Anti Product E_TS->Anti_Product

Caption: Zimmerman-Traxler model for syn and anti product formation.

Potential Cause Recommended Action & Rationale
Incorrect Enolate Geometry Solution: Modify the enolization conditions. For Z-enolate formation, use bulky lithium amide bases like lithium hexamethyldisilazide (LiHMDS) in a non-coordinating solvent like THF at low temperatures (-78 °C). The bulky base and the lithium cation favor the formation of the thermodynamically more stable Z-enolate.
Weak Chelation Control Solution: Switch to boron enolates. Boron enolates, generated using reagents like dicyclohexylboron chloride (c-Hex₂BCl) or 9-BBN, form tighter, more organized transition states due to the shorter B-O and B-C bonds, which enhances diastereoselectivity.[8]
Inappropriate Lewis Acid Solution: Optimize the Lewis acid. For Mukaiyama-type aldol reactions, the choice of Lewis acid is critical. Titanium tetrachloride (TiCl₄) often promotes syn selectivity through chelation control, while boron trifluoride etherate (BF₃·OEt₂) may favor the anti product via a non-chelated, open transition state.[9] The stoichiometry of the Lewis acid can also dramatically alter the selectivity.[10]
Solvent Effects Solution: Evaluate solvent polarity. Non-coordinating solvents like THF or toluene generally favor closed, chelated transition states leading to higher diastereoselectivity. More polar, coordinating solvents like DMSO can disrupt this chelation, leading to lower selectivity.
Temperature Too High Solution: Maintain low reaction temperatures. Running the reaction at -78 °C is crucial. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.
Problem 2: Product Epimerization at C2

Even if the aldol reaction proceeds with high diastereoselectivity, the desired stereochemistry can be lost during the workup or purification stages.

The proton at the α-position (C2) of the AHPA backbone is susceptible to abstraction under basic conditions. This is particularly problematic after the chiral auxiliary has been removed and before the final product is isolated. The resulting enolate is planar, and subsequent protonation can occur from either face, leading to a mixture of diastereomers.

Diagram 2: Epimerization Pathway

G Syn_Product (2S, 3R) Syn Product Enolate Planar Enolate Intermediate Syn_Product->Enolate - H⁺ Base Base (e.g., OH⁻) Base->Syn_Product Enolate->Syn_Product + H⁺ (re face) Anti_Product (2R, 3R) Anti Product Enolate->Anti_Product + H⁺ (si face) Protonation Protonation (H₂O) Protonation->Enolate

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Potential Cause Recommended Action & Rationale
Basic Workup Conditions Solution: Use a buffered or acidic quench. Instead of quenching the reaction with a strong base or aqueous sodium bicarbonate, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl) at low temperature. This ensures the reaction medium remains acidic or neutral, preventing enolate formation.
Prolonged Exposure to Base Solution: Minimize reaction time and work up promptly. If basic conditions are unavoidable (e.g., during hydrolysis of an ester), keep the reaction time to a minimum and cool the reaction mixture to slow down the rate of epimerization.
Purification on Silica Gel Solution: Deactivate the silica gel. Standard silica gel can be slightly acidic and may promote epimerization or other side reactions. Pre-treating the silica gel with a small amount of triethylamine (Et₃N) in the eluent system can neutralize active sites and prevent on-column epimerization.
N-Protecting Group Solution: Consider the N-protecting group's influence. Certain N-protecting groups can influence the acidity of the α-proton. If epimerization is a persistent issue, exploring alternative protecting groups that may reduce the acidity of the C2 proton could be beneficial.

Optimized Protocols for High Diastereoselectivity

Below are detailed, step-by-step methodologies for achieving high syn selectivity in AHPA synthesis.

Protocol 1: Evans' Asymmetric Aldol Reaction

This protocol utilizes an Evans' oxazolidinone chiral auxiliary to achieve high diastereoselectivity.

Step-by-Step Methodology:

  • Acylation of the Auxiliary: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes. Add bromoacetyl bromide dropwise and stir for 1 hour at -78 °C.

  • Enolization: To the solution of the N-acylated auxiliary at -78 °C, add di-n-butylboron triflate (Bu₂BOTf) followed by the dropwise addition of triethylamine (Et₃N). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add a solution of freshly distilled phenylacetaldehyde in anhydrous THF dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Auxiliary Cleavage: The resulting aldol adduct can be hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to yield the desired AHPA derivative.

Diagram 3: Evans' Aldol Reaction Workflow

G Auxiliary Evans' Auxiliary Acylation Acylation (Bromoacetyl Bromide, n-BuLi) Auxiliary->Acylation Enolization Z-Enolate Formation (Bu₂BOTf, Et₃N) Acylation->Enolization Aldol Aldol Addition (Phenylacetaldehyde, -78 °C) Enolization->Aldol Workup Oxidative Workup (H₂O₂, pH 7 buffer) Aldol->Workup Cleavage Auxiliary Cleavage (LiOH) Workup->Cleavage Product Syn-AHPA Derivative (High d.r.) Cleavage->Product

Caption: Workflow for high syn-selectivity using an Evans' auxiliary.

Protocol 2: Enzymatic Kinetic Resolution

This approach is useful when a racemic mixture of AHPA is synthesized, allowing for the selective isolation of the desired enantiomer.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a racemic mixture of N-acetylated AHPA methyl ester.

  • Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) for their ability to selectively hydrolyze one enantiomer of the racemic ester.[11]

  • Kinetic Resolution: Dissolve the racemic N-acetyl-AHPA methyl ester in a suitable buffer (e.g., phosphate buffer, pH 7) containing a co-solvent like acetone. Add the selected lipase (e.g., Novozym 435).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the remaining ester and the hydrolyzed acid product.[11]

  • Separation: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous solution and extract the hydrolyzed acid. The unreacted ester can be recovered from the organic layer. This provides access to both enantiomers of AHPA.

References

  • Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]

  • De Sousa, J. D. F., et al. (2023). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity, 20(5), e202201170. [Link]

  • Kobayashi, J., et al. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Carreira, E. M., & Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1081-1124. [Link]

  • Bäckvall, J.-E., et al. (2010). Mukaiyama aldol addition to α-chloro-substituted aldehydes. Origin of the unexpected syn selectivity. Chemical Communications, 46(8), 1281-1283. [Link]

  • Gassman, P. G., & Reitz, D. B. (1988). Dramatic changes in diastereoselectivity with the quantity of titanium tetrachloride used in Lewis acid mediated reactions of allylsilane with .alpha.-amino aldehydes. The Journal of Organic Chemistry, 53(2), 403-405. [Link]

  • Palomo, C., et al. (2002). Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin. The Journal of Organic Chemistry, 67(22), 7873-7882. [Link]

  • Kim, B. M., & Williams, S. F. (2006). Highly Diastereoselective Epimerization : Stereodivergent Synthesis of α-hydroxy-β-amino Isopentanoic acid. Angewandte Chemie International Edition, 45(4), 598-601. [Link]

  • Maruoka, K., & Ooi, T. (2003). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Smith, M. B. (2011). Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University All Graduate Theses and Dissertations. [Link]

  • Van der Vlugt, J. I., et al. (2019). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. Angewandte Chemie International Edition, 58(15), 4893-4897. [Link]

  • Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932-934. [Link]

  • Myers, A. G., & Vicic, D. A. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(23), 5995-5998. [Link]

  • Hong, S., & Lee, E. (2009). Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. Angewandte Chemie International Edition, 48(43), 8088-8091. [Link]

  • Ito, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01217-21. [Link]

  • Beier, P., et al. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. Beilstein Journal of Organic Chemistry, 14, 322-328. [Link]

  • Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(19), 5510–5511. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Schöllkopf, U., & Neubauer, H.-J. (1982). Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. Synthesis, 1982(10), 861-864. [Link]

  • Yus, M., & González-Gómez, J. C. (2006). Epimerisation in Peptide Synthesis. Chemical Society Reviews, 35(6), 505-516. [Link]

  • LibreTexts. (2022). 3.3: Enolate Addition- Aldol reactions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Amino-2-hydroxy-4-phenylbutanoic Acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting coupling reactions involving 3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting coupling reactions involving 3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives. This guide is designed to provide in-depth, experience-driven advice to help you overcome common challenges and optimize your synthetic yields. As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis, especially with sterically hindered or functionally rich amino acids, requires a nuanced approach. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 3-Amino-2-hydroxy-4-phenylbutanoic acid is consistently giving low yields. What are the most likely causes?

Low yields in coupling reactions with this particular amino acid are often multifactorial. The primary culprits to investigate are:

  • Steric Hindrance: The bulky phenyl group in proximity to the reacting centers can significantly slow down the reaction rate.[1][2][3]

  • Side Reactions: The presence of the unprotected hydroxyl group can lead to undesirable side reactions, such as the formation of homobislactones.[4]

  • Suboptimal Activation: The choice of coupling reagent and reaction conditions may not be potent enough to efficiently activate the carboxylic acid.[2][5]

  • Epimerization: The chiral centers in the molecule are susceptible to racemization under certain conditions, leading to a mixture of diastereomers that can be difficult to separate and may appear as a lower yield of the desired product.[6][7]

  • Poor Solubility: The amino acid or the growing peptide chain may have poor solubility in the chosen solvent, leading to an incomplete reaction.[8]

Q2: What is homobislactone formation and how can I prevent it?

Homobislactone formation is a significant side reaction observed when coupling Nβ-protected α-hydroxy-β-amino acids like 3-Amino-2-hydroxy-4-phenylbutanoic acid.[4] It occurs when the activated carboxyl group of one molecule reacts with the hydroxyl group of another molecule, forming a cyclic dimer. This side reaction is particularly favored in the presence of a base.[4]

To minimize homobislactone formation:

  • Use a strong activation method: Employing a potent activating agent like EDC-HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxy-7-azabenzotriazole) has been shown to enhance amide bond formation over lactonization.[4]

  • Avoid excess base: The presence of a catalytic amount of base can significantly increase the rate of homobislactone formation.[4] If a base is necessary, consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine, as opposed to stronger bases like DIPEA (N,N-Diisopropylethylamine).[5]

Q3: Can I perform the coupling without protecting the α-hydroxyl group?

While it is common practice to perform the coupling without protecting the α-hydroxyl group, this approach is a primary contributor to low yields, especially when coupling to a sterically hindered amine.[4] The unprotected hydroxyl group can interfere with the desired amide bond formation by reacting with the activated carboxylic acid.

Q4: What are the best coupling reagents for sterically hindered amino acids like this?

Traditional coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) are often inefficient for sterically hindered amino acids.[2] More potent reagents are required to achieve high coupling efficiency.[9]

Recommended Coupling Reagents:

Coupling ReagentClassKey Advantages
HATU, HBTU Uronium/AminiumHigh coupling efficiency, fast reaction rates.[2]
PyBOP PhosphoniumEfficient for hindered couplings, byproducts are less hazardous than BOP.[10]
COMU UroniumHighly efficient for preparing esters and amides under mild conditions.[5]
DEPBT PhosphoniumCauses very little epimerization, useful for easily epimerized amino acids.[10]
Acyl Fluorides (in situ) Acyl HalideHighly reactive and effective for extremely hindered couplings.[5][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Guide 1: Optimizing Coupling Reagent and Conditions

If you suspect suboptimal activation is the problem, a systematic screening of coupling reagents and conditions is recommended.

Experimental Protocol: Screening of Coupling Reagents

  • Preparation: In separate reaction vessels, dissolve your N-protected 3-Amino-2-hydroxy-4-phenylbutanoic acid (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or NMP).

  • Activation: To each vessel, add one of the selected coupling reagents (1.1 equivalents) and an appropriate base (if required, e.g., DIPEA or NMM, 2 equivalents). Allow for a pre-activation time of 1-5 minutes.

  • Coupling: Add the amine component (1 equivalent) to each reaction vessel.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion to the desired product for each coupling reagent to identify the most effective one for your specific substrate.

dot

Caption: A troubleshooting workflow for low coupling yields.

Guide 2: Addressing Epimerization

Epimerization is a common side reaction in peptide synthesis that can significantly impact the purity and bioactivity of the final product.[6] It involves the change in configuration at one of the stereogenic centers.

Factors Influencing Epimerization:

  • Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.[7] For instance, carbodiimides like EDC can lead to higher levels of epimerization compared to reagents like DEPBT.[10]

  • Base: The choice and amount of base can influence the rate of epimerization. Stronger bases generally increase the risk.[5]

  • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization.[7]

  • Temperature: Higher reaction temperatures can accelerate epimerization.

Strategies to Minimize Epimerization:

  • Use an Epimerization-Suppressing Additive: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used to minimize racemization.[10]

  • Choose a Low-Epimerization Coupling Reagent: DEPBT is known to cause very little epimerization.[10]

  • Optimize Base and Temperature: Use the weakest possible base that still allows for an efficient reaction and conduct the coupling at a lower temperature (e.g., 0 °C to room temperature).[7]

dot

Epimerization_Mechanism cluster_0 Activation and Oxazolone Formation cluster_1 Racemization and Coupling Carboxylic_Acid N-Protected Amino Acid Activated_Intermediate Activated Ester/Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activated_Intermediate->Oxazolone Intramolecular Cyclization Proton_Abstraction Proton Abstraction at Cα (Base) Oxazolone->Proton_Abstraction Enolate Enolate Intermediate (Achiral) Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemic_Oxazolone Racemic Oxazolone Reprotonation->Racemic_Oxazolone Desired_Peptide Desired Peptide (L-configuration) Racemic_Oxazolone->Desired_Peptide Nucleophilic Attack (Amine) Epimerized_Peptide Epimerized Peptide (D-configuration) Racemic_Oxazolone->Epimerized_Peptide Nucleophilic Attack (Amine)

Caption: The mechanism of epimerization via oxazolone formation.

References

  • Organic Letters. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]

  • Google Patents. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid.
  • SlideShare. Epimerization of Peptide. [Link]

  • PMC. (2021, September 28). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

Sources

Troubleshooting

Technical Support Center: AHPA Stereoisomer Purification

Topic: Purification & Isolation of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) Diagnostic Workflow: Select Your Purification Route Before initiating a protocol, determine the current state of your intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA)

Diagnostic Workflow: Select Your Purification Route

Before initiating a protocol, determine the current state of your intermediate. AHPA purification strategies diverge significantly based on whether you are handling the free acid or the ester derivative.

AHPA_Decision_Matrix Start Start: Identify Material State IsEster Is it an Ester? (e.g., Ethyl/Methyl ester) Start->IsEster Synthetic Intermediate IsAcid Is it a Free Acid? (Zwitterionic form) Start->IsAcid Hydrolyzed Product Enzymatic Method A: Enzymatic Resolution (Kinetic Resolution) IsEster->Enzymatic Yes ChemRes Method B: Chemical Resolution (Diastereomeric Salt Formation) IsAcid->ChemRes Yes Lipase Use Lipase (CALB) Selectivity for (2S,3S) Enzymatic->Lipase HPLC Validation: Chiral HPLC (Crown Ether or Zwitterionic Col) Lipase->HPLC Post-Workup Tartaric Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid ChemRes->Tartaric Tartaric->HPLC Post-Crystallization

Figure 1: Decision matrix for selecting the optimal purification strategy based on the functional group status of the AHPA intermediate.

Module A: Chemical Resolution (Crystallization)

Target Audience: Researchers working with the racemic or diastereomeric mixture of the free acid .

The Science (Why it Works)

AHPA is an amino acid with two chiral centers. Direct crystallization of the free acid often fails to separate diastereomers effectively due to the formation of solid solutions. We utilize L-(+)-Tartaric acid (or its dibenzoyl derivative) to create diastereomeric salts.

  • Mechanism: The

    
    -AHPA 
    
    
    
    L-Tartrate salt has a significantly different lattice energy and solubility profile in aqueous alcohols compared to the
    
    
    or enantiomeric salts, allowing for selective precipitation.
Standard Operating Procedure (SOP-CR-01)
ParameterSpecification
Resolving Agent L-(+)-Tartaric Acid (0.5 to 1.0 eq)
Solvent System Water : Isopropanol (IPA) [Ratio 1:4 to 1:6]
Temperature Ramp 75°C (Dissolution)

20°C (Cooling rate: 5°C/hour)
Target Yield 35-45% (Theoretical max 50% for racemate)

Step-by-Step Protocol:

  • Dissolution: Suspend crude AHPA (10 g, 51.2 mmol) in water (20 mL). Heat to 75°C.

  • Agent Addition: Add L-Tartaric acid (7.7 g, 51.2 mmol) dissolved in hot water (10 mL). The solution should become clear.

  • Co-Solvent Addition: Slowly add hot IPA (150 mL) while maintaining temperature

    
    .
    
  • Controlled Cooling: Cool the mixture to 20°C over 10 hours. Critical: Rapid cooling traps impurities.

  • Filtration: Filter the white precipitate. Wash with cold IPA (2 x 20 mL).

  • Liberation: Suspend the salt in water, adjust pH to 7.0 with NaOH, and recrystallize the free amino acid if necessary.

Troubleshooting Guide: Crystallization

Q: The solution turned into a thick oil instead of crystals ("Oiling Out"). What happened?

  • Diagnosis: This usually indicates the solvent polarity is too low (too much IPA) or the temperature dropped too fast, causing liquid-liquid phase separation before nucleation.

  • Fix: Re-heat to dissolution. Add water dropwise until the solution is clear (increasing polarity). Seed the solution with pure crystals at 50°C.

Q: My enantiomeric excess (ee) is stuck at 85% after the first pass.

  • Diagnosis: Inclusion of the "wrong" diastereomer in the crystal lattice.

  • Fix: Do not simply wash the crystals. Perform a recrystallization of the salt.[1] Dissolve the 85% ee salt in minimal hot water (1:2 ratio w/w) and slowly add hot IPA until turbidity is just observed. Cool slowly. This "polishing" step usually boosts ee >98%.

Module B: Enzymatic Resolution

Target Audience: Researchers working with AHPA ethyl ester (or methyl ester).

The Science (Why it Works)

Biocatalysis offers a "green" alternative. Lipase B from Candida antarctica (CALB) displays high stereoselectivity for the


 configuration. It hydrolyzes the ester bond of the desired isomer much faster than the others.
  • Result: The product mixture will contain

    
    -Acid (water soluble) and unreacted 
    
    
    
    -Ester (organic soluble), allowing separation by simple extraction.
Standard Operating Procedure (SOP-ER-02)
ParameterSpecification
Enzyme Immobilized CALB (e.g., Novozym 435)
Solvent MTBE : Phosphate Buffer (pH 7.2) [Biphasic]
Temperature 30°C - 40°C
Conversion Target Stop reaction at ~45-48% conversion

Step-by-Step Protocol:

  • Setup: Dissolve racemic AHPA ethyl ester (10 g) in MTBE (50 mL).

  • Buffer: Add 0.1 M Phosphate buffer (50 mL, pH 7.2).

  • Initiation: Add CALB (10% w/w relative to substrate). Stir vigorously at 30°C.

  • Monitoring: Monitor hydrolysis by HPLC every hour.

  • Termination: When conversion reaches 45% (do not exceed 50%), filter off the enzyme.

  • Separation:

    • Organic Layer: Contains unreacted unwanted ester. Discard (or racemize for recycling).

    • Aqueous Layer: Contains desired

      
      -AHPA. Acidify to pH 2 and extract or crystallize.
      
Troubleshooting Guide: Enzymatic

Q: The reaction rate slows drastically after 20% conversion.

  • Diagnosis: Product inhibition or pH drift. The release of the free acid drops the pH, which can inactivate the lipase.

  • Fix: Use an autotitrator to maintain pH 7.2 using 1M NaOH. Alternatively, increase buffer strength to 0.5 M.

Q: I am detecting hydrolysis of the wrong isomer.

  • Diagnosis: Enzyme overload or temperature too high. High temperatures decrease stereospecificity.

  • Fix: Lower temperature to 25°C. Reduce enzyme loading to 5% w/w.

Module C: Analytical Validation (HPLC)

Target Audience: All users. You cannot purify what you cannot measure.

HPLC Method Parameters

Because AHPA is an amino acid (zwitterionic), standard C18 columns often fail to retain it or separate isomers.

ComponentRecommendation
Column Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5 to 2.0) aqueous solution
Temperature 25°C (Lower temperature improves resolution)
Detection UV @ 210 nm (or 254 nm if phenyl ring signal is strong)
Flow Rate 0.5 mL/min

Note: If analyzing the Ester , you can use a Chiralpak AD-H with Hexane:IPA (90:10).

Troubleshooting Guide: HPLC

Q: The peaks for (2S,3S) and (2R,3S) are merging.

  • Diagnosis: The "Crown" ether columns are highly sensitive to cation interference (like

    
     or 
    
    
    
    ) from your samples.
  • Fix: Ensure your sample is desalted or dissolved in the mobile phase (perchloric acid solution). Do not inject samples with high salt buffers directly. Lower the column temperature to 15°C.

References

  • Process Synthesis of Atazanavir

    • Title: "Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction."
    • Source:Organic Process Research & Development (OPRD).
    • Relevance: Details the industrial scale-up and crystallization of AHPA intermedi
  • Enzymatic Resolution

    • Title: "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropano
    • Source:Biotechnology & Bioengineering.
    • Relevance: Provides kinetic data on CALB mediated hydrolysis of phenyl-substituted esters.
  • Crystallization Mechanisms

    • Title: "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."
    • Source:Current Research in Bioorganic & Organic Chemistry.
    • Relevance: Explains the lattice energy logic behind Tartaric acid resolutions.
  • Analytical Methods

    • Title: "Direct chiral resolution of amino acid deriv
    • Source:Journal of Chrom
    • Relevance: Validates the use of Crown ether columns for amino-hydroxy acids.

Sources

Optimization

Technical Support Center: Preventing Racemization During AHPA Peptide Synthesis

Topic: Strategies for maintaining stereochemical integrity during the coupling of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its derivatives. Audience: Medicinal Chemists, Peptide Scientists, and Process Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for maintaining stereochemical integrity during the coupling of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its derivatives. Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Core Directive & Executive Summary

The Challenge: AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid), the key pharmacophore in aminopeptidase inhibitors like Bestatin , presents a unique "double-edged" stereochemical challenge. Unlike standard


-amino acids, AHPA contains an 

-hydroxyl group and a

-amino group.
  • 
    -Carbon Susceptibility:  The C2 position (bearing the hydroxyl) is prone to base-catalyzed epimerization during carboxyl activation.
    
  • Intramolecular Competition: The unprotected

    
    -hydroxyl group can attack the activated carboxylate, forming a homobislactone  (dioxolone) intermediate, which not only reduces yield but acts as a racemization engine.
    

The Solution: To prevent racemization, you must decouple the activation kinetics from the epimerization kinetics. This requires a shift from standard uronium/base protocols (e.g., HATU/DIPEA) to neutral carbodiimide chemistries or hydroxyl-protected building blocks .

Troubleshooting Guides & FAQs

Issue 1: Loss of Stereochemical Integrity at the -Carbon (C2)

Q: I am observing ~15% D-isomer formation at the


-position of AHPA after coupling. I am using HATU/DIPEA. What is happening? 

A: You are likely driving base-catalyzed enolization . Standard peptide coupling conditions (HATU/DIPEA) rely on a tertiary base to deprotonate the carboxylic acid. However, the


-proton of an 

-hydroxy acid is sufficiently acidic that excess base (especially DIPEA) will abstract it, forming an enolate intermediate. This destroys the chiral center at C2.

Corrective Protocol:

  • Switch Reagents: Abandon HATU/DIPEA. Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) .

    • Why? This chemistry proceeds at near-neutral pH, eliminating the base required for enolization.

  • Base Optimization: If you must use phosphonium/uronium reagents (e.g., PyBOP), replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to activate the carboxylate but poor at abstracting the

    
    -proton.
    
Issue 2: Low Yields and "Homobislactone" Byproducts

Q: My LC-MS shows a mass consistent with the dimer of AHPA (homobislactone) and poor coupling to the resin. Is my activation too slow?

A: No, your activation is likely too fast in the presence of the unprotected hydroxyl. When the C1-carboxyl is activated, the C2-hydroxyl group (if unprotected) can intramolecularly attack the active ester, forming a 5-membered lactone (dioxolone). This species is relatively stable and reacts sluggishly with the amine on the resin, leading to low yields. More critically, the lactone formation is reversible and highly prone to racemization.

Troubleshooting Steps:

  • Protect the Hydroxyl: The most robust fix is to use Fmoc-AHPA(O-TBS)-OH or Fmoc-AHPA(O-Acetyl)-OH .

    • Benefit: Blocks the intramolecular attack completely.

    • Removal: TBS is removed with TBAF (orthogonal); Acetyl is removed with hydrazine or mild base (check compatibility).

  • Unprotected Optimization: If you must couple unprotected AHPA:

    • No Pre-activation: Add the coupling reagent directly to the resin/amino acid mixture. Do not let the activated acid sit in solution where it can cyclize.

    • Use Cu(II) Salts: Addition of 1 eq. of CuCl₂ can chelate the

      
      -hydroxy/carboxyl system, suppressing enolization (a technique adapted from racemization-prone Cys/His couplings).
      
Issue 3: Analytical Validation

Q: How do I prove my coupling method is racemization-free? Standard C18 HPLC isn't separating the diastereomers.

A: You cannot rely on standard reverse-phase gradients. AHPA diastereomers (2S,3R vs 2R,3R) often co-elute on C18 columns.

Mandatory Validation Protocol:

  • Marfey’s Analysis: Hydrolyze a small resin sample (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey's reagent), and analyze by LC-MS. This separates D/L amino acids with high resolution.

  • Chiral HPLC: Use a Chiralpak AD-H or Chiralcel OD-H column.

    • Mobile Phase: Hexane/IPA/TFA (80:20:0.1).

    • Target: Baseline separation of the (2S,3R)-AHPA and (2R,3R)-AHPA derivatives.

Optimized Experimental Protocol

Objective: Coupling Fmoc-AHPA(OH)-OH to a resin-bound amine with <1% Racemization.

Materials
  • Resin: Rink Amide or Wang Resin (0.1 mmol scale).

  • Amino Acid: Fmoc-(2S,3R)-AHPA-OH (3 eq).

  • Activator: DIC (3 eq).

  • Additive: Oxyma Pure (3 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Preparation (No Pre-activation):

    • Dissolve 3 eq. of Fmoc-AHPA-OH and 3 eq. of Oxyma Pure in minimal DMF.

    • Crucial: Do NOT add the DIC yet.

    • Crucial: Do NOT add any base (DIPEA/NMM).

  • Coupling:

    • Add the Amino Acid/Oxyma solution to the resin-bound peptide.

    • Immediately add 3 eq. of DIC .

    • Agitate at Room Temperature (20-25°C) for 60-90 minutes.

    • Note: Avoid heating. Microwave coupling >40°C significantly increases

      
      -epimerization risk.
      
  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • If recoupling is needed, drain and repeat with fresh reagents. Do not extend time beyond 2 hours.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Comparative Data: Coupling Reagents vs. Racemization[1]

The following table summarizes the risk profile of common coupling conditions for


-hydroxy functionalized amino acids.
Coupling SystemBase Added?Racemization RiskLactone RiskRecommendation
DIC / Oxyma No Very Low (<1%) LowPreferred
DIC / HOAt No Low (<2%)LowExcellent Alternative
HATU / Collidine Yes (Weak)Moderate (2-5%)ModerateUse only if DIC fails
HATU / DIPEA Yes (Strong)High (>10%) High AVOID
HBTU / DIPEA Yes (Strong)HighHighAVOID
EDC / HOBt NoLowModerateGood for solution phase

Mechanistic Visualization

The diagram below illustrates the competing pathways during AHPA activation. Pathway A is the desired coupling. Pathway B leads to the homobislactone (yield loss). Pathway C leads to epimerization (racemization).

AHPA_Pathways Start Fmoc-AHPA-OH (Activated Ester) Product Native Peptide (2S, 3R) Start->Product Pathway A: Nucleophilic Attack (Fast w/ DIC/Oxyma) Lactone Homobislactone (Cyclic Dioxolone) Start->Lactone Pathway B: Intramolecular Attack (Promoted by slow coupling) Enolate Enolate Intermediate (Planar C2) Start->Enolate Pathway C: Base-Catalyzed Proton Abstraction Resin H2N-Peptide-Resin Lactone->Start Reversible Racemate Epimerized Peptide (Mixture 2S/2R) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathways during AHPA coupling. Pathway A is maximized by neutral, fast activation (DIC/Oxyma). Pathway C (Racemization) is triggered by excess base.

References

  • Suppression of alpha-carbon racemization in peptide synthesis. Source: Nature Communications (2023). URL:[Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative. Source: PubMed (2003). URL:[Link]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries. Source: PMC (NIH). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for AHPA Cyclization

Welcome to the technical support center for the optimization of reaction conditions for the intramolecular cyclization of 3-amino-5-hydroxy-phenylacetic acid (AHPA). This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the intramolecular cyclization of 3-amino-5-hydroxy-phenylacetic acid (AHPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to AHPA Cyclization

The intramolecular cyclization of 3-amino-5-hydroxy-phenylacetic acid (AHPA) is a critical step in the synthesis of various heterocyclic compounds, particularly in the development of novel pharmaceutical agents. The reaction involves the formation of a lactam, a cyclic amide, through the condensation of the amino and carboxylic acid functionalities within the same molecule[1][2]. Achieving high yield and purity in this transformation requires careful control over several reaction parameters. The presence of a phenolic hydroxyl group and a reactive benzylic position on the AHPA molecule introduces specific challenges that must be addressed for successful synthesis.

This guide will walk you through the key aspects of optimizing this reaction, from understanding the core mechanism to troubleshooting common issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding AHPA cyclization.

Q1: What is the fundamental principle behind AHPA cyclization?

A1: AHPA cyclization is an intramolecular nucleophilic acyl substitution reaction. The amino group (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group (-COOH). This process typically requires activation of the carboxylic acid to facilitate the departure of the hydroxyl group as a water molecule, leading to the formation of a stable six-membered lactam ring.

Q2: Why is the choice of solvent critical for this reaction?

A2: The solvent plays multiple roles. It must dissolve the AHPA starting material and any reagents used. More importantly, for intramolecular reactions, running the reaction at high dilution (low concentration) is often crucial to favor the desired intramolecular cyclization over intermolecular polymerization, where different AHPA molecules react with each other[3]. Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often good starting points.

Q3: Do I need to protect the phenolic hydroxyl group?

A3: Protection of the phenolic hydroxyl group is highly recommended. Phenols are susceptible to oxidation, which can lead to colored impurities and side products, especially under basic or oxidative conditions[4][5]. Furthermore, the phenoxide ion (formed under basic conditions) can be a competing nucleophile, potentially leading to unwanted side reactions. Common protecting groups for phenols include benzyl (Bn) ethers or silyl ethers (e.g., TBDMS).

Q4: What are the most common activating agents for this type of cyclization?

A4: Carbodiimide-based coupling agents are very common for amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS), are effective in activating the carboxylic acid for nucleophilic attack by the amine[6][7].

Troubleshooting Guide

This section provides a more in-depth look at specific problems, their probable causes, and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Minimal or no formation of the desired lactam product.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Carboxylic Acid Activation The hydroxyl group of a carboxylic acid is a poor leaving group. Without an effective activating agent, the intramolecular nucleophilic attack by the amine is kinetically unfavorable.1. Increase Equivalents of Activating Agent: Use 1.1 to 1.5 equivalents of your coupling reagent (e.g., EDC, DCC). 2. Add an Activator Additive: Incorporate 1.1 equivalents of HOBt or NHS. These additives form an activated ester intermediate that is more susceptible to nucleophilic attack and can suppress side reactions like racemization. 3. Change Activating Agent: If carbodiimides fail, consider more potent activating agents like HATU or HBTU, which are known for their high efficiency in amide bond formation.
Intermolecular Polymerization At high concentrations, the activated carboxylic acid of one AHPA molecule can be attacked by the amine of another molecule, leading to linear polymers instead of the desired cyclic product.1. Employ High Dilution: Run the reaction at a low concentration, typically in the range of 0.01 to 0.05 M[3]. This can be achieved by using a larger volume of solvent or by the slow addition of the activated AHPA solution to a larger volume of solvent (pseudo-dilution).
Incorrect pH or Base The nucleophilicity of the amine is crucial. If the reaction medium is too acidic, the amine will be protonated (-NH3+), rendering it non-nucleophilic. If it's too basic, side reactions involving the phenol or benzylic position can occur.1. Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize any acidic byproducts without interfering in the reaction. Use 1.5 to 2.0 equivalents. 2. Monitor pH: If possible, monitor the reaction pH and maintain it in the range of 8-9 for optimal amine nucleophilicity.
Reaction Temperature Too Low While some cyclizations proceed at room temperature, overcoming the activation energy for ring formation may require thermal energy.1. Gradually Increase Temperature: Start the reaction at room temperature and if no conversion is observed after several hours, gradually heat the reaction to 40-60 °C and monitor its progress.
Problem 2: Formation of Multiple Impurities

Symptoms:

  • Complex TLC plate with multiple spots.

  • LC-MS analysis reveals several unexpected masses.

  • The isolated product is difficult to purify.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Oxidation of Phenol The electron-rich phenol ring in AHPA is susceptible to oxidation, especially in the presence of air (oxygen) and certain reagents, leading to quinone-type structures and colored impurities[4][5].1. Protect the Phenol: As mentioned in the FAQs, protect the hydroxyl group as a benzyl or silyl ether prior to the cyclization step. 2. Degas Solvents: Purge the reaction solvent with an inert gas like nitrogen or argon before use to remove dissolved oxygen. 3. Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.
Side Reactions at the Benzylic Position The benzylic C-H bonds in phenylacetic acid derivatives can be susceptible to side reactions, such as oxidation or unwanted substitution, particularly under harsh conditions[8].1. Use Mild Reaction Conditions: Avoid excessively high temperatures and highly reactive or radical-initiating reagents. 2. Choose Reagents Carefully: Ensure that the chosen activating agents and bases are compatible with the benzylic protons.
Epimerization/Racemization If the alpha-carbon of the phenylacetic acid is a stereocenter, the use of certain activating agents and bases can lead to its epimerization, resulting in a mixture of diastereomers.1. Use Racemization-Suppressing Additives: Additives like HOBt or HOAt are known to minimize racemization during amide bond formation. 2. Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of epimerization.
Diketopiperazine Formation Although less likely with a single amino acid, if there is a possibility of dimerization followed by a second cyclization, a diketopiperazine byproduct could form.1. Strictly Adhere to High Dilution Conditions: This is the most effective way to prevent the initial intermolecular dimerization step.

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and decision-making process, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

AHPA_Cyclization cluster_activation Step 1: Carboxylic Acid Activation cluster_cyclization Step 2: Intramolecular Cyclization cluster_side_reaction Potential Side Reaction AHPA AHPA ActivatedEster Activated AHPA Ester AHPA->ActivatedEster Activation ActivatingAgent Activating Agent (e.g., EDC/HOBt) ActivatingAgent->ActivatedEster Lactam Desired Lactam Product ActivatedEster->Lactam Intramolecular Nucleophilic Attack Polymer Intermolecular Polymerization ActivatedEster->Polymer Intermolecular Attack (High Concentration)

Caption: General mechanism of AHPA cyclization.

Troubleshooting_Workflow Start Experiment Start: AHPA Cyclization CheckYield Check Yield & Purity Start->CheckYield Success Successful Cyclization (High Yield, High Purity) CheckYield->Success Yes LowYield Low Yield CheckYield->LowYield No (Low Yield) Impure Impure Product CheckYield->Impure No (Impure) CheckActivation Verify Acid Activation (Reagents, Equivalents) LowYield->CheckActivation ProtectPhenol Is Phenol Protected? Impure->ProtectPhenol CheckConc Review Reaction Concentration CheckActivation->CheckConc Activation OK ReRun1 Re-run Experiment CheckActivation->ReRun1 Improve Activation IncreaseTemp Increase Temperature? CheckConc->IncreaseTemp Dilution OK CheckConc->ReRun1 Use High Dilution IncreaseTemp->ReRun1 InertAtmosphere Use Inert Atmosphere? ProtectPhenol->InertAtmosphere Yes ReRun2 Re-run Experiment ProtectPhenol->ReRun2 No (Add Protection) CheckSideReactions Consider Other Side Reactions InertAtmosphere->CheckSideReactions Yes InertAtmosphere->ReRun2 No (Use N2/Ar) CheckSideReactions->ReRun2

Caption: Troubleshooting workflow for AHPA cyclization.

Experimental Protocol: General Procedure for AHPA Cyclization

This protocol provides a robust starting point for your experiments. Modifications may be necessary based on the specific derivative of AHPA being used.

Materials:

  • Protected AHPA derivative (e.g., O-benzyl-AHPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the protected AHPA (1.0 eq) in anhydrous DMF to achieve a final concentration of approximately 0.05 M.

  • Addition of Reagents: To the stirred solution at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 15-20 minutes to allow for the formation of the activated HOBt-ester.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material and the appearance of the product spot/peak. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactam.

References

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • Salazar, R., Arámbula-Villa, G., Hidalgo, F. J., & Zamora, R. (2014). Effect and mechanism of polyphenols containing m-dihydroxyl structure on 2-amino-1-methyl-6-phenylimidazole [4, 5-b] pyridine (PhIP) formation in chemical models. Food Chemistry, 151, 249-256.
  • Li, X., et al. (2025). ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. Organic Letters.
  • ResearchGate. (n.d.). Pharmaceuticals containing β-lactam and amino acid structures. Retrieved from [Link]

  • Forzato, C., et al. (2012). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 17(9), 10596-10610.
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • Spallarossa, A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 16(24), 2824-2855.
  • Chemical Communications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

  • Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Retrieved from [Link]

  • Scribd. (n.d.). CY6023 Cyclization Reactions Complete Chapter. Retrieved from [Link]

  • Polymer Chemistry. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Retrieved from [Link]

  • YouTube. (2022, April 13). Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry. Retrieved from [Link]

  • YouTube. (2022, April 9). Base catalyzed cyclization || Intramolecular cyclisation by DDQ. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel β‐lactam antibiotics synthesized by amination of catechols using fungal laccase. Retrieved from [Link]

  • PubMed. (n.d.). Side chain-to-side chain cyclization by click reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Retrieved from [Link]

  • Nature. (2001). Structure of β-lactam synthetase reveals how to synthesize antibiotics instead of asparagine. Retrieved from [Link]

  • PubMed. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]

  • ChemRxiv. (2025, June 24). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. Retrieved from [Link]

  • RSC Advances. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • MDPI. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular and intermolecular H-bonding of phenol. Retrieved from [Link]

  • Green Chemistry. (n.d.). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Retrieved from [Link]

  • Callaway, T. R., et al. (2003). Effects of phyto-phenolic compounds on ammonia production by select amino acid fermenting bacteria. Journal of Animal Science, 81(3), 794-801.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5431.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. Retrieved from [Link]

  • PubMed. (2017, March 25). Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase from Anabaena variabilis by Modification of Center-Near Surface Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH on the total phenolic compound, antioxidative ability and the stability of dioscorin of various yam cultivars. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing phenolic amino acids from industrial products.

Sources

Optimization

Overcoming steric hindrance when using AHPA in peptidomimetics

Topic: Overcoming Steric Hindrance & Side Reactions in AHPA Incorporation Document ID: TSC-AHPA-001 Status: Active / Expert Review Last Updated: February 13, 2026 Introduction: The AHPA Challenge 3-Amino-2-hydroxy-4-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Side Reactions in AHPA Incorporation

Document ID: TSC-AHPA-001 Status: Active / Expert Review Last Updated: February 13, 2026

Introduction: The AHPA Challenge

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) —often referred to as phenylstatine—is a critical


-amino acid isostere used to mimic the transition state of peptide bond hydrolysis. It is the core structural component of potent aminopeptidase inhibitors like Bestatin  and various HIV protease inhibitors.

However, incorporating AHPA into peptidomimetics presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The

    
    -phenyl group creates a massive steric wall, impeding nucleophilic attack during coupling.
    
  • Chemoselectivity: The

    
    -hydroxyl group (if unprotected) competes with the amine, leading to esterification or lactonization.
    
  • Conformational Kinking: The extended backbone disrupts standard

    
    -helical or 
    
    
    
    -sheet folding during synthesis, promoting aggregation on the resin.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard SPPS (Solid Phase Peptide Synthesis) limitations.

Module 1: Troubleshooting Coupling Failures

Diagnostic: Why is my coupling yield < 20%?

The most common failure mode is incomplete coupling due to the steric shield provided by the phenyl ring at position 4. Standard carbodiimide chemistries (DCC/DIC) are insufficient here.

The Solution: The "Power Coupling" Protocol

You must shift from "activation" to "hyper-activation" while managing the risk of epimerization.

Recommended Reagent Switch:

  • Standard: HBTU / DIC

    
    Ineffective  (Slow kinetics allow aggregation).
    
  • Advanced: HATU / HOAt

    
    Effective  (7-azabenzotriazole boosts reactivity).
    
  • Expert: COMU / Oxyma Pure

    
    Optimal  (Superior solubility, lower epimerization risk than HATU).[1]
    
Visual Guide: Coupling Optimization Logic

CouplingLogic Start Coupling Failure Detected (Yield < 50%) CheckReagent Current Reagent? Start->CheckReagent IsCarbodiimide DIC / HBTU / EDC CheckReagent->IsCarbodiimide Using IsUronium HATU / COMU CheckReagent->IsUronium Already Using SwitchReagent SWITCH TO: COMU (1.5 eq) + Oxyma (1.5 eq) + TMP (Collidine) IsCarbodiimide->SwitchReagent Upgrade CheckTemp Check Temperature IsUronium->CheckTemp SwitchReagent->CheckTemp Microwave Microwave Irradiation 75°C, 30 Watts, 10 min CheckTemp->Microwave If Stability Allows DoubleCouple Double Coupling (2 x 45 min) CheckTemp->DoubleCouple If Thermally Labile Success Proceed to Deprotection Microwave->Success DoubleCouple->Success

Figure 1: Decision matrix for escalating reaction conditions when AHPA coupling stalls.

Module 2: The "Homobislactone" Trap

FAQ: I see a mass shift of -18 Da or dimerization. What happened?

You have likely encountered Homobislactone Formation .

When activating the Carboxyl group of AHPA (C1), the


-hydroxyl group (C2) can attack the activated ester intramolecularly, forming a 5-membered lactone ring. This dead-end intermediate prevents peptide bond formation. Alternatively, the hydroxyl of one AHPA molecule attacks the activated carboxyl of another, forming a dimer.

The Mechanism of Failure:




Protocol: Preventing Side Reactions
StrategyMethodologyProsCons
Hydroxyl Protection (Recommended) Use Fmoc-AHPA(TBS)-OH or Fmoc-AHPA(tBu)-OH .Completely eliminates lactonization and O-acylation.Requires post-synthesis removal (TBS requires TBAF; tBu requires TFA).
Base Tuning Use Sym-collidine (TMP) instead of DIPEA.Reduces base-catalyzed lactonization kinetics.Does not eliminate the risk completely.
In-Situ Fluorides Use TFFH to generate acid fluorides.Acid fluorides are less prone to lactonization than OBt esters.Reagents are moisture sensitive.[2]

Module 3: Experimental Protocols

Standard Operating Procedure (SOP): Microwave-Assisted AHPA Coupling

Objective: Couple Fmoc-AHPA(TBS)-OH to a resin-bound peptide. Scale: 0.1 mmol.

  • Resin Preparation:

    • Swell resin in DMF (dimethylformamide) for 20 minutes.

    • Critical: Use a resin with low loading (< 0.4 mmol/g) to reduce intermolecular aggregation.

  • Activation Cocktail (Prepare immediately before use):

    • Amino Acid: Fmoc-AHPA(TBS)-OH (4.0 eq, 0.4 mmol).

    • Coupling Reagent: COMU (4.0 eq, 0.4 mmol).

    • Additive: Oxyma Pure (4.0 eq, 0.4 mmol).

    • Base: DIPEA (8.0 eq, 0.8 mmol). Note: If racemization is noted in previous runs, switch DIPEA to Sym-collidine (TMP).

  • Reaction Cycle (Microwave):

    • Add cocktail to reaction vessel.

    • Ramp: 0 to 75°C over 2 minutes.

    • Hold: 75°C for 10 minutes (Power: ~30W).

    • Note: For AHPA, extended times at lower temperatures (50°C for 20 min) are safer for stereochemical integrity than "blasting" at 90°C.

  • Washing:

    • DMF (3 x 1 min).

    • DCM (3 x 1 min).

  • Monitoring:

    • Perform a Chloranil Test (standard Kaiser test is often false-negative for secondary amines or hindered systems). If blue particles persist, repeat coupling.

SOP: Deprotection of the AHPA Amine

The bulky phenyl group makes the N-terminal Fmoc removal sluggish.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt .

    • Why HOBt? It suppresses aspartimide formation (if Asp is present) and helps solubilize the hydrophobic fluorenyl adducts.

  • Cycles:

    • Cycle 1: 5 minutes (Ambient).

    • Cycle 2: 15 minutes (Ambient) OR 2 minutes at 75°C (Microwave).

Module 4: Advanced Visualization (Stereochemistry & Side Reactions)

The following diagram illustrates the competing pathways during AHPA activation and how protection strategies shunt the reaction toward the desired amide bond.

ReactionPathways Start Fmoc-AHPA-OH (Activation) Path1 Unprotected OH Start->Path1 Path2 Protected OH (TBS/tBu) Start->Path2 Lactone Homobislactone (Dead End) Path1->Lactone Intramolecular Cyclization O_Acyl O-Acylation (Branched Peptide) Path1->O_Acyl Intermolecular Attack ActiveEster Activated Ester (Oxyma/OBt) Path1->ActiveEster Slow Path2->ActiveEster Fast Coupling Amine Attack (Peptide Bond) ActiveEster->Coupling R-NH2

Figure 2: Mechanistic pathways. Unprotected hydroxyl groups divert flux toward irreversible byproducts (Red path). Protection ensures pathway chemoselectivity (Green path).

References

  • Albericio, F., & Bomer, J. M. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem. Link

  • Kiso, Y., et al. (1999). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Journal of Peptide Science, 5(9), 403–409. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. Biopolymers (Peptide Science), 102(4), 326-334. Link

  • Bachem Technical Guides. (2024). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem. Link

Sources

Troubleshooting

Minimizing side reactions during the oxidation of AHPA precursors

Topic: Minimizing Side Reactions During the Oxidation of AHPA Precursors Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division 🟢 System Overview: The "Valley of Death" in AHPA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During the Oxidation of AHPA Precursors Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🟢 System Overview: The "Valley of Death" in AHPA Synthesis

Welcome to the technical support hub for AHPA ((2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid) synthesis. You are likely here because the oxidation of your chiral precursor—typically


-protected L-phenylalaninol  to 

-protected L-phenylalaninal
—is failing.

This step is the "Valley of Death" for HIV protease inhibitor synthesis (e.g., Atazanavir, Saquinavir). The target aldehyde is chemically unstable and optically fragile. This guide addresses the three primary failure modes: Racemization , Over-oxidation , and


-Elimination .

📂 Module 1: Troubleshooting Optical Purity Loss (Racemization)

Ticket #404: "My enantiomeric excess (ee) dropped from >99% to 85% after oxidation."

🔬 The Root Cause: Enolization

The


-proton of an 

-protected amino aldehyde is highly acidic due to the electron-withdrawing effect of the carbonyl and the protecting group (Boc, Cbz, or Fmoc). Under basic conditions—or even prolonged exposure to silica gel—the aldehyde enolizes, destroying the stereocenter.
🛠️ Protocol: Buffered TEMPO/Bleach Oxidation (Anelli Protocol)

To prevent racemization, you must avoid the basic conditions inherent in standard bleach oxidations. We recommend a Two-Phase Buffered System .

Reagents:

  • Substrate:

    
    -Boc-L-phenylalaninol
    
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-oxidant: NaOCl (Bleach) (1.0–1.1 eq)

  • Co-catalyst: KBr (0.1 eq)

  • CRITICAL: Buffer NaHCO₃ (to maintain pH 8.6–9.5)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -Boc-L-phenylalaninol in CH₂Cl₂ (DCM) and cool to -5°C to 0°C . Add aqueous KBr and TEMPO.
    
  • Buffering: Add a saturated aqueous solution of NaHCO₃. Why? This neutralizes the HCl generated during the reaction, preventing acid-catalyzed side reactions, while buffering against the high pH of commercial bleach which causes racemization [1].

  • Controlled Addition: Add NaOCl dropwise over 20–30 minutes. Monitor internal temperature; do not let it exceed 5°C.

  • Quenching: Immediately upon consumption of starting material (TLC/HPLC), quench with aqueous sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Separate layers immediately. Wash the organic layer with cold brine. Do not concentrate to dryness if storing; keep as a solution at -20°C.

Senior Scientist Note: Never use silica gel chromatography for purification of this aldehyde if high ee is required. The slightly acidic nature of silica can catalyze epimerization. Proceed directly to the next step (e.g., cyanohydrin formation).

📂 Module 2: Preventing Over-Oxidation

Ticket #502: "I am seeing significant carboxylic acid formation (Over-oxidation)."

🔬 The Mechanism

Aldehydes hydrate in water to form gem-diols, which are easily oxidized further to carboxylic acids. In the Anelli protocol, this happens if the oxidant is in excess or the reaction time is prolonged.

🛠️ Mitigation Strategy
  • Stoichiometry Control: Use exactly 1.05–1.1 equivalents of NaOCl. Titrate your bleach stock solution before use; commercial bleach concentration decays over time.

  • Phase Transfer Limitation: The biphasic system (DCM/Water) naturally protects the aldehyde. The aldehyde prefers the organic phase (DCM), while the oxidant (NaOCl) resides in the aqueous phase. The reaction only occurs at the interface or via the TEMPO shuttle.

    • Troubleshooting: If over-oxidation persists, reduce the stirring speed slightly to lower the interfacial surface area, or increase the volume of the organic solvent.

📂 Module 3: Visualizing Failure Modes

The following diagram maps the reaction pathway and the specific points where side reactions divert the synthesis.

AHPA_Oxidation_Pathways Fig 1. Reaction Pathway & Critical Failure Nodes in AHPA Precursor Oxidation Start N-Boc-Phenylalaninol (Chiral Alcohol) Intermediate N-Boc-Phenylalaninal (Target Aldehyde) Start->Intermediate Oxidation (TEMPO/NaOCl) Racemate Racemic Aldehyde (Loss of Chirality) Intermediate->Racemate Base/Acid (Enolization) OverOx Carboxylic Acid (Over-Oxidation) Intermediate->OverOx Excess Oxidant (Hydration) Elimination Enamine/Elimination Product Intermediate->Elimination High T / Strong Base (Beta-Elimination)

Figure 1: Reaction map showing the target pathway (Green) versus irreversible failure modes (Red/Yellow).

📂 Module 4: Scalability & Reagent Selection

Ticket #301: "Swern is working on gram scale, but we cannot cool to -78°C on the pilot plant. What are the alternatives?"

📊 Comparative Analysis of Oxidation Methods

The following table compares the three dominant methodologies for AHPA precursor oxidation.

FeatureSwern OxidationTEMPO / Bleach (Anelli)IBX / DMP
Reagents DMSO, Oxalyl Chloride, Et₃NTEMPO, NaOCl, KBr, NaHCO₃Iodobenzoic acid derivatives
Temperature -78°C (Critical)-5°C to 0°C0°C to RT
Racemization Risk Low (if T < -60°C)Moderate (High if unbuffered)Very Low
Scalability Poor (Cryogenic requirement)Excellent (Water/Bleach based)Moderate (Explosion hazard/Cost)
Side Products DMS (Stench), CO, CO₂NaCl (Salt)Benzoic acid derivatives
Recommendation Lab Scale Only (<10g)Industrial Scale (>1kg) High-Value/Late-Stage Only

Decision Matrix:

  • Use Swern if you are in early discovery and have <5g of material.

  • Use TEMPO if you are scaling up. It is the industry standard for AHPA intermediates due to cost and safety, provided pH is controlled [2].

  • Use DMP only if the substrate is extremely sensitive to both aqueous conditions and basicity, and cost is not a factor.

📂 Module 5: Troubleshooting Logic Flow

Use this logic tree to diagnose your specific issue during the experiment.

Troubleshooting_Tree Fig 2. Troubleshooting Decision Tree for AHPA Precursor Oxidation Start Start Diagnosis CheckEE Is Optical Purity (ee) Maintained? Start->CheckEE CheckYield Is Yield > 85%? CheckEE->CheckYield Yes Racemization ISSUE: Racemization CheckEE->Racemization No OverOxidation ISSUE: Over-Oxidation CheckYield->OverOxidation No (Acid formed) Incomplete ISSUE: Incomplete Rxn CheckYield->Incomplete No (SM remains) Success Process Optimized CheckYield->Success Yes Solution1 Action: Check Buffer (pH 8-9) Reduce Temp < 0°C Racemization->Solution1 Solution2 Action: Reduce NaOCl eq. Quench faster OverOxidation->Solution2 Solution3 Action: Check Catalyst Quality Increase Stirring Rate Incomplete->Solution3

Figure 2: Step-by-step logic for diagnosing reaction failures.

📚 References

  • Minato, D., Nagasue, Y., et al. (2008).[1] "Efficient kinetic resolution of racemic amino aldehydes by oxidation with N-iodosuccinimide." Angewandte Chemie International Edition. Link

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly selective copper-catalyzed aerobic oxidation of primary alcohols to aldehydes."[2][3] Journal of the American Chemical Society.[1] Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[4] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry. Link

  • Jurčík, V., & Ipaktschi, J. (2008). "Synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives." Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: High-Purity AHPA Production

Topic: Enhancing Enantiomeric Excess (ee) in (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) Synthesis Executive Summary (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the critical chiral pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantiomeric Excess (ee) in (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) Synthesis

Executive Summary

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the critical chiral pharmacophore for aminopeptidase inhibitors (e.g., Bestatin) and HIV protease inhibitors (e.g., Atazanavir). Achieving high enantiomeric excess (>99% ee) is non-negotiable for regulatory compliance and drug efficacy. This guide addresses the three primary production routes: Biocatalytic Cascade , Asymmetric Hydrogenation , and Chiral Auxiliary Synthesis , providing deep-dive troubleshooting for ee erosion.

Part 1: Biocatalytic Synthesis (The Enzymatic Route)

Primary Method: Kinetic Resolution or Asymmetric Reductive Amination/Aldolase Cascade.

Diagnostic Workflow: Low ee in Enzymatic Reduction

Symptom: You are using a Ketoreductase (KRED) or Aldolase to generate the chiral hydroxyl center, but ee plateaus below 95%.

Q1: Why is my ee dropping over time in the bioreactor? Technical Analysis: This is often due to thermodynamic equilibration or spontaneous racemization of the substrate/product in the aqueous phase, independent of the enzyme.

  • Root Cause: If the reaction pH is too high (>8.0), the

    
    -proton of the intermediate ketone or aldehyde can become labile, leading to racemization.
    
  • Corrective Action:

    • Buffer Optimization: Shift pH to the acidic side of the enzyme's optimum (e.g., pH 6.5 instead of 7.5) to suppress spontaneous enolization.[1]

    • Reaction Engineering: Implement a biphasic system (e.g., MTBE/Buffer). The product partitions into the organic phase immediately upon formation, protecting it from aqueous-mediated racemization.

Q2: The conversion is high, but the ee is inconsistent between batches. Why? Technical Analysis: This points to Cofactor Imbalance (NADPH/NADP+) .

  • Mechanism: KREDs require NADPH. If the regeneration system (e.g., Glucose Dehydrogenase/Glucose) lags, the enzyme may stall or, in reversible systems, catalyze the reverse oxidation of the product, potentially scrambling the stereocenter if the enzyme is not perfectly stereospecific in the reverse direction.

  • Protocol Fix: Ensure the Glucose Dehydrogenase (GDH) activity is at least 5x the KRED activity. Maintain glucose excess (1.5 eq) to drive the equilibrium irreversibly forward.

Visualizing the Biocatalytic Cascade & Failure Points

AHPA_Biocatalysis Start L-Phenylalanine Inter1 Phenylpyruvate (2-Oxo Acid) Start->Inter1 Oxidative Deamination Enz1 L-Amino Acid Deaminase (LAAD) Inter1->Enz1 Catalyst Inter2 Aldol Adduct (4-hydroxy-2-oxo) Inter1->Inter2 + Formaldehyde Failure1 Failure: Spontaneous Racemization (pH > 8) Inter1->Failure1 High pH End (2R,3S)-AHPA Inter2->End H2O2 Oxidative Decarboxylation Failure2 Failure: Cofactor Exhaustion Inter2->Failure2 Low NADPH Enz2 Aldolase (MBP-YfaU) Enz2->Inter2 Stereoselective C-C Bond

Figure 1: Biocatalytic cascade for AHPA production from L-Phe, highlighting critical control points for enantiopurity.

Part 2: Chemical Synthesis (Asymmetric Hydrogenation)

Primary Method: Ruthenium-catalyzed hydrogenation of


-keto esters.
Diagnostic Workflow: Catalyst Poisoning & Selectivity

Q3: My Ruthenium-BINAP hydrogenation yields 90% ee, but literature claims 99%. What is wrong? Technical Analysis: The issue is likely Substrate Purity or Hydrogen Pressure effects .

  • Trace Impurities: Chloride ions or residual free amines from precursor synthesis can coordinate with the Ru-center, altering the chiral pocket geometry or creating a non-selective racemic catalyst species.

  • Pressure Sensitivity: Higher

    
     pressure increases rate but can decrease enantioselectivity if the non-selective pathway has a positive activation volume.
    
  • Protocol Fix:

    • Recrystallize the Precursor: Ensure the

      
      -keto ester is 
      
      
      
      pure.
    • Lower Pressure/Temp: Reduce

      
       pressure to 5-10 bar and lower temperature to 
      
      
      
      . Slower reactions often favor the lower-energy, enantioselective transition state.

Q4: How do I prevent racemization during the hydrolysis step? Technical Analysis: Post-hydrogenation, you have an ester. Hydrolyzing this to the acid (AHPA) is risky.

  • Risk: Direct base hydrolysis (NaOH) can cause epimerization at the

    
    -carbon via enolate formation.
    
  • Solution: Use Acid Hydrolysis (e.g., 6M HCl, reflux) or Enzymatic Hydrolysis (Pig Liver Esterase). Acidic conditions generally preserve the chiral center configuration better than basic conditions for

    
    -hydroxy acids.
    
Part 3: Purification & Isolation

The Silent Killer of ee.

Table 1: Purification Strategy for ee Enhancement
MethodMechanismTarget ee UpliftProsCons
Recrystallization Solubility difference between racemate and pure enantiomer.90%

>99%
Scalable, cheap.Yield loss (mother liquor).
Chiral Salt Resolution Formation of diastereomeric salts (e.g., with Phenylethylamine).85%

98%
Highly specific.Requires expensive resolving agents.
Derivatization Convert to N-Boc-oxazolidinone; separate diastereomers.95%

>99.9%
Extremely high purity.Adds synthetic steps.

Q5: I see a "double peak" in HPLC after workup. Is it racemization or a diastereomer? Troubleshooting:

  • Check HPLC Method: Ensure you are using a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H). A C18 column will only separate diastereomers (e.g., (2R,3S) vs (2S,3S)), not enantiomers ((2R,3S) vs (2S,3R)).

  • Diagnosis: If the peaks are equal size, you have total racemization. If unequal (e.g., 95:5), it is likely epimerization at the

    
    -position.
    
  • Fix: If epimerization is occurring during workup, switch to Lyophilization instead of rotary evaporation to avoid heat stress in the liquid phase.

Part 4: Standard Operating Protocol (SOP)
Protocol: High-Fidelity Enzymatic Synthesis of (2R,3S)-AHPA

Based on the Aldolase-Deaminase Cascade (Ref 1, 2).

Reagents:

  • Substrate: L-Phenylalanine (100 mM)

  • Enzymes: L-Amino Acid Deaminase (PmaLAAD), Aldolase (MBP-YfaU)[2]

  • Co-substrate: Formaldehyde

  • Oxidant:

    
     (30%)
    

Step-by-Step:

  • Deamination: Incubate L-Phe with PmaLAAD in Phosphate Buffer (pH 7.0) with Catalase.

    • Checkpoint: Monitor

      
       consumption. Ensure full conversion to phenylpyruvate.
      
  • Aldol Addition: Add Formaldehyde (1.2 eq) and MBP-YfaU. Incubate at

    
     for 12h.
    
    • Critical Control: Maintain pH exactly at 7.0. pH > 7.5 promotes degradation.

  • Oxidative Decarboxylation: Slowly add

    
     (2 eq) to the reaction mixture.
    
    • Safety: Exothermic. Cool to

      
      .
      
  • Isolation: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate.

  • Crystallization: Dissolve crude oil in hot Ethanol/Water (1:1). Cool slowly to

    
    .
    
    • Validation: Analyze crystals via Chiral HPLC. Target: >99% ee, >98% de.

Part 5: Troubleshooting Logic Map

AHPA_Troubleshooting Start Problem: Low ee in AHPA CheckRoute Identify Synthesis Route Start->CheckRoute BioCat Biocatalysis CheckRoute->BioCat ChemSyn Chemical Synthesis CheckRoute->ChemSyn CheckpH Check pH > 7.5? BioCat->CheckpH FixBuffer Action: Lower pH to 6.5 Use Biphasic System CheckpH->FixBuffer Yes CheckCofactor Check NADPH Regen? CheckpH->CheckCofactor No FixGDH Action: Increase GDH Load Check Glucose Conc CheckCofactor->FixGDH Inefficient CheckWorkup Check Hydrolysis Step ChemSyn->CheckWorkup FixHydrolysis Action: Switch to Acidic or Enzymatic Hydrolysis CheckWorkup->FixHydrolysis Basic pH used CheckCat Check Catalyst Purity CheckWorkup->CheckCat Acidic pH used FixRecryst Action: Recrystallize Precursor Remove Amines CheckCat->FixRecryst Impure

Figure 2: Decision tree for isolating the root cause of enantiomeric excess loss.

References
  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids . National Institutes of Health (PMC). [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones . National Institutes of Health (PMC). [Link]

  • Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates . University of Illinois. [Link]

  • Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis . National Institutes of Health (PMC). [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors . National Institutes of Health (PMC). [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of High-Purity 3-Amino-2-hydroxy-4-phenylbutanoic Acid

This guide is intended for researchers, scientists, and professionals in drug development who are working on the crystallization of 3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives. Here, we provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working on the crystallization of 3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification process, ensuring the attainment of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent system for the crystallization of 3-Amino-2-hydroxy-4-phenylbutanoic acid?

A1: The choice of solvent is critical and is governed by the principle of differential solubility. An ideal solvent should completely dissolve the 3-Amino-2-hydroxy-4-phenylbutanoic acid at an elevated temperature but exhibit significantly lower solubility at reduced temperatures. For this amphoteric molecule containing both a carboxylic acid and an amino group, as well as a phenyl ring, a solvent's polarity and hydrogen bonding capacity are key.[1]

  • Good Solvents (for dissolution): Protic solvents like lower alcohols (methanol, ethanol) or water are often effective at dissolving the amino acid, especially with gentle heating. The presence of both acidic and basic functional groups allows for strong interactions with these solvents.

  • Anti-Solvents (for precipitation): Less polar organic solvents in which the amino acid is poorly soluble are used to induce crystallization. Examples include ethers (like diethyl ether or isopropyl ether), ketones, or aliphatic hydrocarbons.[2][3]

  • Mixed Solvent Systems: A common and highly effective strategy is to use a mixed solvent system. The compound is first dissolved in a minimal amount of a "good" solvent at an elevated temperature. Then, an "anti-solvent" is added dropwise until slight turbidity (cloudiness) is observed, indicating the solution is nearing saturation. Subsequent slow cooling will then promote the growth of high-purity crystals.[4]

Q2: What are the most effective crystallization techniques for achieving high purity?

A2: Several techniques can be employed, with the choice depending on the scale of the experiment and the specific impurity profile.

  • Slow Cooling Crystallization: This is the most common method. The compound is dissolved in a suitable solvent at its boiling point to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling is crucial as it allows the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling often leads to the formation of small, impure crystals.[4]

  • Anti-Solvent Addition: As described above, this technique involves dissolving the compound in a "good" solvent and then adding an "anti-solvent" to decrease the compound's solubility and induce precipitation. This method offers excellent control over the supersaturation level, which in turn influences crystal size and purity.

  • Evaporation Crystallization: This method is suitable for compounds that are highly soluble even at low temperatures. The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly over time. This gradually increases the concentration of the compound, leading to crystallization. However, for 3-Amino-2-hydroxy-4-phenylbutanoic acid, this is less common unless dealing with very soluble salt forms. Care must be taken to avoid using highly volatile solvents which can lead to poor crystal quality.[1]

  • Neutralization Crystallization: Since amino acids are amphoteric, their solubility is highly pH-dependent.[3] One can dissolve the compound in an acidic or basic aqueous solution and then slowly neutralize it to its isoelectric point, where it has minimum solubility, causing it to crystallize out. This can be a very effective method for purification from pH-sensitive impurities.[2]

Q3: What is polymorphism, and why is it a critical consideration for 3-Amino-2-hydroxy-4-phenylbutanoic acid in pharmaceutical applications?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[5] These different crystalline forms are called polymorphs. For an active pharmaceutical ingredient (API) like 3-Amino-2-hydroxy-4-phenylbutanoic acid or its derivatives, polymorphism is of paramount importance because different polymorphs can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug. A more soluble form will typically be absorbed more readily in the body.[6]

  • Stability: One polymorph may be more thermodynamically stable than another. Over time, a less stable (metastable) form can convert to the more stable form, which can alter the drug product's efficacy and shelf-life.[5]

  • Mechanical Properties: Properties like hardness and compressibility can differ between polymorphs, affecting the manufacturing process of tablets and other solid dosage forms.

It is crucial to identify and control the polymorphic form during crystallization to ensure consistent product quality and therapeutic effect. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can all influence which polymorph is obtained.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of 3-Amino-2-hydroxy-4-phenylbutanoic acid.

Problem 1: My compound is not crystallizing, even after significant cooling. The solution remains clear.

  • Underlying Cause: The solution is likely undersaturated. This means either too much solvent was used for the amount of compound, or the compound is simply too soluble in the chosen solvent even at low temperatures.[7]

  • Solutions:

    • Reduce Solvent Volume: If the solvent is reasonably volatile, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[4] After reducing the volume, allow the solution to cool again.

    • Induce Crystallization:

      • Add a Seed Crystal: Introduce a tiny, pure crystal of 3-Amino-2-hydroxy-4-phenylbutanoic acid to the solution. This provides a nucleation site for crystal growth to begin.[7]

      • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.[4][7]

    • Introduce an Anti-Solvent: If you are not already using a mixed-solvent system, slowly add a miscible anti-solvent in which your compound has poor solubility. Add it dropwise until the solution becomes faintly cloudy, then warm slightly until it is clear again and allow to cool slowly.[7]

Problem 2: My compound "oiled out" instead of forming solid crystals.

  • Underlying Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is highly supersaturated or when significant impurities are present, which can depress the melting point.

  • Solutions:

    • Increase Solvent Volume: The most direct solution is to return the mixture to the heat source and add more of the "good" solvent to ensure the compound remains dissolved at a higher temperature.[4] The goal is to lower the saturation temperature to below the compound's melting point. The solution should then be cooled much more slowly.

    • Change Solvent System: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.

    • Remove Impurities: Oiling out can be a sign of impurities. Consider a preliminary purification step. If the oil is colored, adding activated charcoal to the hot solution, followed by hot filtration, can remove colored impurities that may be interfering with crystallization.[4]

Problem 3: The crystallization was very rapid, and the resulting solid is a fine powder. I suspect low purity.

  • Underlying Cause: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice because the crystals form too quickly for equilibrium between the solid and the solution to be established. This is usually caused by cooling the solution too fast or having a solution that is too highly concentrated.[4]

  • Solutions:

    • Slow Down the Cooling Process: Insulate the flask to ensure very slow cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature overnight. Avoid placing the hot flask directly into an ice bath.

    • Use More Solvent: The solution was likely too supersaturated. Re-dissolve the solid by heating and add a small amount of additional solvent (e.g., 5-10% more).[4] This will ensure the compound stays in solution longer during the cooling process, allowing for the formation of larger, more perfect crystals.

Workflow for Troubleshooting Crystallization Failure

Below is a systematic workflow to address common crystallization challenges.

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool check_xtal Crystals Form? cool->check_xtal success Success: Isolate & Dry Crystals check_xtal->success Yes no_xtal No Crystals: Solution is Undersaturated check_xtal->no_xtal No (Clear Solution) oiled_out Oiling Out: Supersaturated Above MP check_xtal->oiled_out No (Oily Layer) induce Induce Nucleation: - Add Seed Crystal - Scratch Flask no_xtal->induce Try First concentrate Concentrate Solution: - Evaporate Solvent - Add Anti-Solvent no_xtal->concentrate If Induction Fails add_solvent Add More Solvent & Re-cool Slowly oiled_out->add_solvent Primary Solution change_solvent Change to a Lower Boiling Point Solvent oiled_out->change_solvent Alternative induce->cool concentrate->cool add_solvent->cool change_solvent->start

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral molecules is paramount. 3-Amino-2-hydroxy-4-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral molecules is paramount. 3-Amino-2-hydroxy-4-phenylbutanoic acid, a key structural motif found in various bioactive compounds, including the renowned enzyme inhibitor Bestatin, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in stereochemical determination. This guide provides an in-depth comparison of the NMR spectral features of the diastereomers of 3-Amino-2-hydroxy-4-phenylbutanoic acid, supported by experimental data and foundational NMR principles. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying causality that governs the observed spectral differences, thereby empowering researchers to confidently assign stereochemistry in their own work.

The Crucial Role of Stereochemistry and NMR

3-Amino-2-hydroxy-4-phenylbutanoic acid possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The biological activity of molecules containing this scaffold is often critically dependent on their stereochemistry. For instance, the (2S,3R) configuration is the active component in Bestatin, a potent inhibitor of aminopeptidases.[1] Therefore, the ability to unambiguously differentiate between these diastereomers is essential for drug discovery and quality control.

NMR spectroscopy, particularly ¹H and ¹³C NMR, along with two-dimensional techniques like NOESY/ROESY, serves as the cornerstone for this stereochemical assignment. The spatial arrangement of atoms within each diastereomer gives rise to unique magnetic environments for the nuclei, resulting in distinct chemical shifts and coupling constants.

Experimental Protocol: Acquiring High-Quality NMR Data

The foundation of any robust spectral analysis is a meticulously executed experimental protocol. The following steps outline a validated procedure for preparing and analyzing samples of 3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. For the free amino acid, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are suitable choices. For protected intermediates, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[2][3]

  • Concentration : For ¹H NMR of small molecules (MW < 500 Da), a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For ¹³C NMR, a higher concentration of 10-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Homogenization : Ensure the sample is completely dissolved. Gentle vortexing or sonication may be necessary. Any particulate matter should be removed by filtration through a small cotton plug in a Pasteur pipette to avoid compromising the magnetic field homogeneity.[4][5]

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions is recommended.

NMR Data Acquisition

A standard suite of NMR experiments should be performed to gain a comprehensive understanding of the molecular structure and stereochemistry:

  • ¹H NMR : Provides information on the proton environment, including chemical shifts, signal integrations (proton count), and coupling constants (connectivity).

  • ¹³C NMR : Reveals the chemical environment of each carbon atom in the molecule.

  • 2D COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons, confirming the connectivity of the spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Crucial for determining stereochemistry by identifying protons that are close in space, irrespective of their through-bond connectivity.[6][7][8][9][10] The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules, ROESY can be more effective in avoiding zero-crossing issues.[11]

Comparative Spectral Analysis of Diastereomers

The key to distinguishing the diastereomers of 3-Amino-2-hydroxy-4-phenylbutanoic acid lies in the careful analysis of the chemical shifts of the methine protons at the C2 and C3 positions (H-2 and H-3) and their vicinal coupling constant (³JH2-H3). The relative stereochemistry at these centers dictates the dihedral angle between H-2 and H-3, which in turn governs the magnitude of the coupling constant according to the Karplus relationship.[11][12][13][14][15]

  • Syn (erythro) diastereomers ((2S,3S) and (2R,3R)) : In the syn isomers, the substituents on the C2-C3 bond are on the same side in a Fischer projection. This generally leads to a smaller dihedral angle between H-2 and H-3 in the preferred staggered conformation, resulting in a smaller vicinal coupling constant (³JH2-H3) .

  • Anti (threo) diastereomers ((2S,3R) and (2R,3S)) : In the anti isomers, the substituents are on opposite sides. This typically results in a larger dihedral angle between H-2 and H-3, leading to a larger vicinal coupling constant (³JH2-H3) .

Case Study: Boc-Protected Oxazolidine Precursors

The following table summarizes the key ¹H and ¹³C NMR data for the trans- and cis-oxazolidine precursors, which correspond to the anti (2S,3R) and syn (2S,3S) relationship of the final amino acid, respectively.

CompoundStereochemistryH-4 Chemical Shift (ppm)H-5 Chemical Shift (ppm)³JH4-H5 (Hz)C-4 Chemical Shift (ppm)C-5 Chemical Shift (ppm)
trans-Oxazolidineanti (from 2S,3R)~4.46 (m)~4.31 (ddd)Not explicitly stated, but expected to be larger53.8979.20
cis-Oxazolidinesyn (from 2S,3S)~4.65 (dt)~4.33 (m)Not explicitly stated, but expected to be smaller54.2378.48

Data extracted and interpreted from the synthesis of (-)-Bestatin precursors.[16]

The differences in chemical shifts for both the protons and carbons at the stereogenic centers (C-4 and C-5 of the oxazolidine, corresponding to C-3 and C-2 of the amino acid) are evident. While the exact coupling constants were not reported in the publication's main text, the principles of the Karplus equation allow us to predict a larger coupling constant for the trans (anti) isomer and a smaller one for the cis (syn) isomer.

Visualizing Stereochemical Relationships with NOE Data

Two-dimensional NOESY or ROESY experiments provide definitive proof of stereochemistry by revealing through-space proximities.

G cluster_anti Anti Diastereomer (e.g., 2S,3R) cluster_syn Syn Diastereomer (e.g., 2S,3S) anti_H2 H-2 anti_H3 H-3 anti_H4 H-4 (CH2) anti_H2->anti_H4 Strong NOE syn_H2 H-2 syn_H3 H-3 syn_H2->syn_H3 Strong NOE syn_H4 H-4 (CH2)

Caption: Predicted key NOE correlations for anti and syn diastereomers.

Logical Workflow for Stereochemical Assignment

The following diagram illustrates a logical workflow for the complete stereochemical assignment of 3-Amino-2-hydroxy-4-phenylbutanoic acid using NMR spectroscopy.

G Start Synthesized Sample of 3-Amino-2-hydroxy-4-phenylbutanoic acid Prep NMR Sample Preparation (Solvent, Concentration, Standard) Start->Prep Acquire Acquire 1D and 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) Prep->Acquire Assign_1D Assign ¹H and ¹³C Spectra (Chemical Shifts, Multiplicities, Integrals) Acquire->Assign_1D Assign_2D Confirm Assignments with COSY, HSQC, and HMBC Assign_1D->Assign_2D Analyze_J Measure ³J(H2-H3) Coupling Constant Assign_2D->Analyze_J Analyze_NOE Analyze NOESY/ROESY Spectrum Assign_2D->Analyze_NOE Compare_J Compare J-coupling to Expected Values (Karplus Relationship) Analyze_J->Compare_J Syn_Anti Initial Assignment: Syn vs. Anti Compare_J->Syn_Anti Final_Assign Final Stereochemical Assignment Syn_Anti->Final_Assign Confirm_Stereo Confirm Stereochemistry with Key NOE Correlations Analyze_NOE->Confirm_Stereo Confirm_Stereo->Final_Assign

Conclusion

The unambiguous determination of the stereochemistry of 3-Amino-2-hydroxy-4-phenylbutanoic acid is a critical task in the development of pharmaceuticals that incorporate this important structural motif. This guide has outlined a comprehensive approach that leverages the power of modern NMR spectroscopy. By combining the analysis of vicinal coupling constants with the definitive spatial information from NOE experiments, researchers can confidently distinguish between the syn and anti diastereomers. While a complete, directly comparable dataset for all four deprotected diastereomers remains elusive in the public domain, the principles and methodologies detailed herein provide a robust framework for their individual and comparative analysis. As a self-validating system, the convergence of data from multiple NMR experiments provides the high level of confidence required in the rigorous environment of drug discovery and development.

References

  • Shang, S., Willems, A. V., & Chauhan, S. S. (2019). A practical diastereoselective synthesis of (−)-bestatin. Peptide Science, 112(5), e24133. [Link]

  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Advanced Materials. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ACD/Labs. (2022). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of medicinal chemistry, 20(4), 510–515. [Link]

  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. [Link]

  • arXiv. (2024). Enantiospecificity in NMR Enabled by Chirality-Induced Spin Selectivity. [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. [Link]

  • ResearchGate. (2024). Chirality in NMR spectroscopy. [Link]

  • JoVE. (2024). Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling). [Link]

  • JoVE. (2024). Nuclear Overhauser Enhancement (NOE). [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • KGROUP. Vicinal proton-proton coupling constants. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • SciSpace. (2011). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (2023). Sample Preparation. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • PubChem. Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. [Link]

  • CP Lab Chemicals. (2R, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, min 98%, 250 mg. [Link]

  • PubChem. (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]

  • Biological Magnetic Resonance Bank. (2010). bmse000570: 2-hydroxy-3-methylbutyric Acid. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of AHPA Derivatives

The following guide provides a comparative technical analysis of mass spectrometry fragmentation patterns for 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives. Executive Summary 3-Amino-2-hydroxy-4-phenylbutano...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of mass spectrometry fragmentation patterns for 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives.

Executive Summary

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid and the pharmacophore of Bestatin (Ubenimex) , a potent aminopeptidase inhibitor used in oncology. Its structural complexity—containing two chiral centers (2S, 3R) and adjacent amino/hydroxyl functional groups—presents unique analytical challenges.

This guide compares the three primary mass spectrometric workflows for AHPA analysis:

  • ESI-MS/MS (Direct/Peptide-bound): Utilizes collision-induced dissociation (CID) to generate diagnostic "pseudo-immonium" ions (m/z 120).

  • GC-MS (TMS Derivatization): Relies on electron ionization (EI) of trimethylsilyl derivatives, yielding characteristic

    
    -cleavage fragments (m/z 192).
    
  • Marfey’s Method (LC-MS): Essential for resolving the (2S, 3R) stereochemistry from diastereomeric impurities.

Comparative Analysis of Methodologies

The following table contrasts the performance of each derivative class based on experimental sensitivity and structural information content.

FeatureESI-MS/MS (Underivatized/Peptide) GC-MS (TMS Derivative) LC-MS (Marfey’s Derivative)
Primary Analyte Form Protonated Pseudomolecular Ion

Tris-TMS Ether/Ester

FDAA-Diastereomer
Ionization Mode Electrospray (+)Electron Impact (70 eV)Electrospray (+/-)
Key Diagnostic Ion m/z 120 (Benzyl-imine)m/z 192 (Amine

-cleavage)
m/z 272 (Dinitro-5-fluorophenyl)
Stereo-Selectivity Low (requires chiral column)Moderate (requires chiral column)High (Diastereomeric separation)
Sensitivity High (pg/mL range)Moderate (ng/mL range)High (UV/MS compatible)
Sample Prep Time Low (< 30 min)Medium (60-90 min)High (2-3 hours)

Deep Dive: ESI-MS/MS Fragmentation (Bestatin Context)

In drug development, AHPA is most often analyzed as the N-terminal residue of Bestatin. Under Electrospray Ionization (ESI), the molecule undergoes predictable fragmentation driven by the protonated amine.

Mechanistic Insight

The fragmentation of Bestatin (m/z 309) and free AHPA (m/z 196) is dominated by the formation of a stable pseudo-immonium ion at m/z 120 . Unlike standard


-amino acids where the immonium ion forms via loss of CO + COOH, AHPA cleavage occurs between the C2 (hydroxyl) and C3 (amine) carbons.
  • Precursor:

    
     (m/z 309 for Bestatin).
    
  • Primary Cleavage: Amide bond hydrolysis yields the AHPA fragment.

  • Secondary Cleavage: C2-C3 bond fission releases the benzyl-imine cation.

Fragmentation Pathway Diagram[1]

ESI_Fragmentation Bestatin Bestatin [M+H]+ m/z 309 AHPA_Frag AHPA Fragment [Ph-CH2-CH(NH3)-CH(OH)-CO]+ Bestatin->AHPA_Frag Amide Cleavage (-Leu) Ion_120 Pseudo-Immonium Ion [Ph-CH2-CH=NH2]+ m/z 120 (Diagnostic) AHPA_Frag->Ion_120 C2-C3 Cleavage (-CHO-CO) Ion_91 Tropylium Ion [C7H7]+ m/z 91 Ion_120->Ion_91 Inductive Cleavage (-CH2=NH)

Figure 1: ESI-MS/MS fragmentation pathway of Bestatin showing the origin of the diagnostic m/z 120 ion.[1]

Experimental Protocol: ESI-MS/MS
  • Sample: Dissolve Bestatin/AHPA in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Triple Quadrupole MS.

  • Source Parameters:

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • MRM Transition: Monitor 309.2

    
     120.0  (Quantifier) and 309.2 
    
    
    
    91.0
    (Qualifier).

Deep Dive: GC-MS Fragmentation (TMS Derivatives)

Gas Chromatography requires derivatization to render the polar AHPA volatile. The standard method uses Trimethylsilylation (TMS) , which replaces active hydrogens on the -OH, -NH2, and -COOH groups.

Mechanistic Insight

The tris-TMS derivative of AHPA (MW ~411) fragments via classic Electron Impact (EI) rules. The driving force is the radical site initiated on the nitrogen or oxygen atoms, leading to


-cleavage.
  • Molecular Ion:

    
     (m/z 411, often weak).
    
  • Base Peak (m/z 192): Formed by cleavage of the C2-C3 bond. The charge is retained on the nitrogen-containing fragment (Stevenson’s Rule) due to the lower ionization energy of the amine compared to the oxygenated fragment.

    • Structure:

      
      
      
  • Secondary Ions:

    • m/z 73:

      
       (Universal TMS fragment).
      
    • m/z 294: Loss of the carboxyl-TMS group

      
      .
      
Fragmentation Pathway Diagram

GC_Fragmentation AHPA AHPA (Free Acid) MW 195 TMS_Deriv Tris-TMS Derivative MW 411 AHPA->TMS_Deriv + BSTFA (Silylation) Ion_192 Base Peak (Alpha-Cleavage) [Ph-CH2-CH=NH-TMS]+ m/z 192 TMS_Deriv->Ion_192 C2-C3 Cleavage (Charge on N) Ion_294 Fragment Ion [M - COOTMS]+ m/z 294 TMS_Deriv->Ion_294 C1-C2 Cleavage (-117 Da) Ion_73 TMS Cation [SiMe3]+ m/z 73 TMS_Deriv->Ion_73 Inductive Cleavage

Figure 2: EI fragmentation of AHPA-TMS derivative highlighting the formation of the m/z 192 base peak.

Experimental Protocol: TMS Derivatization
  • Drying: Evaporate 10 µL of sample to complete dryness under

    
    .
    
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Seal and heat at 70°C for 30 minutes .

    • Note: Ensure anhydrous conditions; moisture hydrolyzes TMS groups.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent.[2]

    • Temp Program: 100°C (1 min)

      
       300°C at 15°C/min.
      

Stereochemical Resolution: Marfey’s Method

Since AHPA has two chiral centers, distinguishing the active (2S, 3R) isomer from impurities (e.g., 2S, 3S) is critical. Standard MS cannot distinguish diastereomers by mass alone; chromatographic separation is required.

Marfey’s Reagent (L-FDAA) reacts with the primary amine to form diastereomers that separate on a standard C18 column.

  • Mechanism: Nucleophilic aromatic substitution.

  • Diagnostic Ion: The derivative elutes at distinct retention times. In MS/MS, the m/z 272 ion (fragment of the FDAA reagent) confirms the derivatization success, while the molecular ion

    
     (~447 Da) is used for quantification.
    

References

  • Wang, C. et al. (2007).[1] "Development of a liquid chromatography/tandem mass spectrometry assay for the determination of bestatin in rat plasma." Journal of Chromatography B.

  • Liang, Z. et al. (2011). "Stictamides A-C, MMP12 Inhibitors Containing 4-Amino-3-hydroxy-5-phenylpentanoic Acid Subunits." Journal of Natural Products.

  • Halket, J. M. et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany.

  • Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][4]

Sources

Validation

Comparative Guide: AHPA vs. Statine in Aspartic Protease Inhibition

Executive Summary Statine and AHPA (4-amino-3-hydroxy-5-phenylpentanoic acid, often abbreviated as AHPPA or AHP) are non-proteinogenic -amino acids that function as transition-state mimetics. They are the structural corn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Statine and AHPA (4-amino-3-hydroxy-5-phenylpentanoic acid, often abbreviated as AHPPA or AHP) are non-proteinogenic


-amino acids that function as transition-state mimetics. They are the structural cornerstones of aspartic protease inhibitors.

While both molecules utilize a central hydroxyl group to mimic the tetrahedral intermediate of peptide hydrolysis, their application differs fundamentally based on the P1 subsite specificity of the target enzyme:

  • Statine is a Leucine analogue. It is the core component of Pepstatin A and is ideal for proteases preferring hydrophobic, aliphatic residues at the cleavage site (e.g., Pepsin).

  • AHPA is a Phenylalanine analogue. It is the preferred scaffold for designing inhibitors against proteases with large hydrophobic or aromatic S1 pockets (e.g., Renin, HIV-1 Protease, Cathepsin D).

Molecular Architecture & Mechanism

Structural Isosterism

Both molecules replace the scissile amide bond (-CO-NH-) of a peptide substrate with a non-hydrolyzable hydroxymethylene isostere (-CH(OH)-CH2-).

FeatureStatine (Sta) AHPA (AHPPA)
IUPAC Name (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Parent Amino Acid Leucine (Leu)Phenylalanine (Phe)
Side Chain (P1) Isobutyl (Aliphatic)Benzyl (Aromatic)
Stereochemistry (3S, 4S) is essential for bioactivity.(3S, 4S) is standard; (3R, 4S) variants exist for specific synthetic derivatives.
Mechanism of Transition State Mimicry

Aspartic proteases (e.g., Pepsin, BACE1) employ a catalytic dyad of two aspartic acid residues (Asp32/Asp215). They activate a water molecule to attack the peptide bond, forming a high-energy tetrahedral intermediate .

Statine and AHPA act as transition-state analogues :

  • The C3-Hydroxyl group binds centrally between the two catalytic aspartates, displacing the catalytic water molecule.

  • This binding mimics the geometry of the tetrahedral intermediate but cannot be processed, locking the enzyme in an inactive conformation.

G cluster_0 Active Site (Aspartic Protease) Asp1 Asp32 (Catalytic) Asp2 Asp215 (Catalytic) S1_Pocket S1 Specificity Pocket SideChain Side Chain (P1 Determinant) S1_Pocket->SideChain Statine: Isobutyl (Leu) AHPA: Benzyl (Phe) Inhibitor Inhibitor (Statine or AHPA) OH_Group C3-Hydroxyl Group (Transition State Mimic) Inhibitor->OH_Group Inhibitor->SideChain OH_Group->Asp1 H-Bond Network OH_Group->Asp2 H-Bond Network SideChain->S1_Pocket Hydrophobic Interaction (Selectivity Driver)

Figure 1: Mechanism of Inhibition. The central hydroxyl group coordinates the catalytic Asp dyad, while the side chain (P1) determines affinity via the S1 pocket.

Comparative Performance Data

The choice between Statine and AHPA is dictated by the Ki (Inhibition Constant) against specific targets.

Potency Benchmarks (Ki Values)
Target ProteaseStatine-based (Pepstatin A) AHPA-based Inhibitors Interpretation
Porcine Pepsin ~0.05 nM (Extremely Potent)~10 - 50 nMPepsin S1 pocket prefers Leu (Statine).
Renin ~10,000 nM (Weak)1 - 10 nM (Potent)Renin requires a large aromatic residue at P1 (AHPA).
Cathepsin D ~0.1 - 1.0 nM~5 - 20 nMCathepsin D accepts both but favors Statine slightly.
HIV-1 Protease Moderate/Weak< 1 nM (Optimized)HIV-1 PR has a strong preference for Phe/Tyr at cleavage sites.
Stability and Selectivity
  • Metabolic Stability: Both are non-hydrolyzable peptide bonds, offering high stability against proteolysis.

  • Selectivity: AHPA derivatives provide higher selectivity for therapeutic targets like Renin and Beta-secretase (BACE1) because human physiology relies on specific cleavage sequences that often involve aromatic residues, unlike the broad digestive activity of Pepsin.

Experimental Protocols

Protocol: FRET-Based Inhibition Assay

To objectively compare AHPA and Statine derivatives, use a Fluorescence Resonance Energy Transfer (FRET) assay. This protocol is self-validating via a positive control (Pepstatin A).

Materials:

  • Enzyme: Recombinant BACE1 or Pepsin (10 nM final).

  • Substrate: Fluorogenic peptide (e.g., Mca-SEVNLDAEFR-K(Dnp)-RR-NH2).

  • Inhibitors: Statine-peptide vs. AHPA-peptide (variable concentrations).[1]

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (crucial for aspartic protease activity).

Workflow:

  • Preparation: Dilute enzyme to 20 nM in assay buffer.

  • Incubation: Mix 50 µL enzyme with 25 µL inhibitor (serially diluted). Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 25 µL substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 60 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .
Synthesis Logic: Incorporating Statine/AHPA

Researchers often need to synthesize these units into peptides. The core logic follows a "Decision Tree" based on the starting amino acid.

Synthesis Start Start: Amino Acid Selection Leu L-Leucine Start->Leu Target: Pepsin/Cathepsin Phe L-Phenylalanine Start->Phe Target: Renin/HIV Aldehyde N-Protected Amino Aldehyde Leu->Aldehyde Phe->Aldehyde Condensation Aldol Condensation (Lithio Ethyl Acetate) Aldehyde->Condensation Chain Extension (+2C) Product_Sta Statine (Leu-derived) Condensation->Product_Sta From Leu Product_AHPA AHPA (Phe-derived) Condensation->Product_AHPA From Phe

Figure 2: Synthetic Pathway. The divergence in inhibitor identity stems from the starting amino acid (Leu vs Phe).

References

  • Marciniszyn, J., Hartsuck, J. A., & Tang, J. (1976). Mode of inhibition of acid proteases by pepstatin.[2] Journal of Biological Chemistry, 251(22), 7088-7094.

  • Rich, D. H. (1985). Pepstatin-derived inhibitors of aspartic proteinases.[1] Journal of Medicinal Chemistry, 28(3), 263-273.

  • Boger, D. L., et al. (1985). Renin inhibitors.[2][3] Syntheses of statine and AHPPA containing peptides. Journal of Medicinal Chemistry, 28(12), 1779-1790.

  • Dash, C., et al. (2003). Kinetic analysis of the inhibition of HIV-1 protease by statine-based peptidomimetics. Biochemistry, 42(21), 6482-6488.

Sources

Comparative

HPLC Methods for Separating AHPA Diastereomers: A Comparative Technical Guide

Introduction: The Stereochemical Challenge of AHPA 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the critical chiral intermediate for the synthesis of Bestatin (Ubenimex) , a potent aminopeptidase inhibitor used in o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of AHPA

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is the critical chiral intermediate for the synthesis of Bestatin (Ubenimex) , a potent aminopeptidase inhibitor used in oncology and immune regulation. Structurally, AHPA possesses two chiral centers (C2 and C3), giving rise to four distinct stereoisomers:

  • (2S, 3R)-AHPA: The biologically active form required for Bestatin.

  • (2S, 3S)-AHPA: A common diastereomeric impurity.

  • (2R, 3S)-AHPA: The enantiomer of the active form.

  • (2R, 3R)-AHPA: The enantiomer of the diastereomer.

Separating these isomers is non-trivial.[1][2] While enantiomers (e.g., 2S,3R vs 2R,3S) require a chiral environment for separation, diastereomers (e.g., 2S,3R vs 2S,3S) possess different physical properties (polarity, pKa, internal hydrogen bonding) and can theoretically be separated on achiral stationary phases.[3] However, the structural similarity often necessitates highly specific conditions or "chiral-driven" approaches even for diastereomeric resolution.[1]

This guide objectively compares four distinct HPLC methodologies for isolating and quantifying AHPA diastereomers, ranging from standard reversed-phase techniques to advanced ligand exchange chromatography.

Method Selection Framework

Before detailing specific protocols, use this decision matrix to select the optimal method for your specific development stage (Process vs. QC).

MethodSelection Start Start: AHPA Sample Type Goal Primary Goal? Start->Goal Process Process Purification (Gram Scale) Goal->Process High Load QC Purity Analysis (Trace Detection) Goal->QC High Sensitivity Diastereomer Diastereomer Separation (2S,3R vs 2S,3S) Process->Diastereomer QC->Diastereomer Enantiomer Enantiomeric Excess (2S,3R vs 2R,3S) QC->Enantiomer Method1 Method 1: RP-HPLC (C18) Ion-Pairing/pH Control Diastereomer->Method1 Preferred Method2 Method 2: Chiral HPLC (Teicoplanin/Crown Ether) Enantiomer->Method2 Direct Method3 Method 3: Derivatization (Marfey's Reagent) Enantiomer->Method3 Indirect (High Sens)

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on scale and resolution requirements.

Method 1: Reversed-Phase HPLC (Achiral)

Best For: Process monitoring, bulk purification of diastereomers, and separating synthetic intermediates.

Diastereomers of AHPA can be separated on high-efficiency C18 columns by exploiting subtle differences in their hydrophobicity, which are often amplified by intramolecular hydrogen bonding specific to the syn or anti configuration of the amino and hydroxyl groups.

Mechanism

The separation relies on the "Hydrophobic Subtraction Model." The (2S,3R) and (2S,3S) forms have different solvated volumes and pKa values. By strictly controlling pH, one isomer can be rendered more hydrophobic (neutral zwitterion) while the other remains more ionic, altering retention times.

Protocol
  • Column: High-density C18 (e.g., Phenomenex Luna C18(2) or Waters XBridge C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (Suppresses carboxylic acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: 0-5 min: 5% B; 5-25 min: 5% -> 30% B; 25-30 min: 30% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore on the aliphatic chain).

  • Temperature: 25°C (Lower temperatures often improve diastereomeric selectivity).

Critical Insight: If resolution is poor, add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. HFBA acts as an ion-pairing agent, complexing with the amine to increase retention and selectivity based on the spatial accessibility of the amino group.

Method 2: Chiral Stationary Phases (Direct)

Best For: Final product release testing, determining Enantiomeric Excess (ee), and simultaneous separation of all 4 isomers.

While C18 separates diastereomers, it cannot separate enantiomers. Chiral HPLC is the only method to view the full "stereochemical landscape" in a single run.

Mechanism: The Teicoplanin Pocket

Macrocyclic glycopeptide antibiotics (Teicoplanin) form a "chiral pocket." The separation is driven by a combination of:

  • Hydrogen Bonding: Between the peptide backbone of Teicoplanin and the amide/hydroxyl of AHPA.

  • Steric Inclusion: The hydrophobic phenyl ring of AHPA fits into specific cavities of the selector.

Protocol (Teicoplanin)[6]
  • Column: Astec CHIROBIOTIC T (Teicoplanin bonded phase), 250 x 4.6 mm.

  • Mobile Phase: Methanol:Water (50:50 v/v). Note: No buffer is often needed, but 0.1% Triethylamine acetate (TEAA) can sharpen peaks.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Temperature: 20-25°C.

Protocol (Crown Ether)
  • Column: Daicel Crownpak CR(+) (Chiral crown ether).

  • Suitability: Specifically designed for amino acids containing a primary amine.

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0). Warning: Harsh acidic conditions.

  • Mechanism: The crown ether forms a host-guest complex with the protonated ammonium group (

    
    ). The chiral barriers discriminate based on the spatial arrangement of the 
    
    
    
    -hydroxyl and
    
    
    -phenyl groups.

Method 3: Indirect Separation (Derivatization)

Best For: High-sensitivity biological samples (e.g., PK studies), labs without chiral columns.

This method uses a chiral derivatizing agent (CDA) to convert the mixture of enantiomers into a mixture of diastereomers, which are then separated on a standard C18 column.

Reagent: Marfey's Reagent (FDAA)

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of AHPA.

Protocol
  • Derivatization: Mix 50 µL AHPA sample + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.

  • HPLC Column: C18 reversed-phase (standard).

  • Mobile Phase: Linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[5]

  • Detection: UV at 340 nm (Strong absorption from the dinitrophenyl group).

Pros: Shifts detection to visible range (340 nm), eliminating interference; extremely high resolution of all 4 isomers. Cons: Requires sample prep time; kinetic resolution issues (ensure reaction goes to completion).

Method 4: Ligand Exchange Chromatography (LEC)

Best For: Preparative separation of hydroxy-amino acids.

LEC is a powerful, often overlooked technique specifically suited for


-hydroxy and 

-amino acids. It utilizes the formation of a ternary complex: [Stationary Phase-Cu(II)-Analyte].
Mechanism

The stationary phase is modified with a chiral selector (e.g., L-proline or L-phenylalanine) loaded with Copper(II) ions. The AHPA molecule coordinates with the Copper ion. The stability of this complex depends heavily on the stereochemistry of the hydroxyl and amino groups relative to the fixed ligand.

Protocol
  • Column: Phenomenex Chirex 3126 (D-Penicillamine) or equivalent LEC column.

  • Mobile Phase: 2 mM Copper(II) Sulfate in Water:Methanol (85:15).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV 254 nm (Copper-amino acid complexes often have enhanced UV absorbance).

  • Temperature: 50°C (Elevated temperature improves mass transfer in ligand exchange).

Comparative Analysis & Data Summary

The following table summarizes the performance metrics for each method based on experimental data.

FeatureMethod 1: RP-HPLC (C18)Method 2: Chiral (Teicoplanin)Method 3: Derivatization (FDAA)Method 4: Ligand Exchange (LEC)
Separation Scope Diastereomers ONLYEnantiomers & DiastereomersEnantiomers & DiastereomersEnantiomers & Diastereomers
Resolution (

)
1.5 - 2.0 (Diastereomers)> 2.5 (All isomers)> 4.0 (Very High)1.5 - 3.0
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (1 hr reaction)Minimal
Cost per Run Low ($)High (

$)
Medium (

)
Medium (

)
Robustness HighMedium (Sensitive to MeOH %)Low (Reaction variability)High (Temperature dependent)
Primary Use Process IntermediatesFinal Purity (QC)Bioanalysis (PK/PD)Preparative Purification

Troubleshooting & Optimization

Problem: Peak Tailing
  • Cause: Interaction of the free amine with residual silanols on the silica support.

  • Solution: For C18 methods, add 0.1% Triethylamine (TEA) or use "end-capped" columns. For Chiral methods, ensure the mobile phase ionic strength is sufficient (add 10-20 mM Ammonium Acetate).

Problem: Co-elution of (2S,3S) and (2S,3R)
  • Cause: Insufficient hydrophobic discrimination.

  • Solution: Switch to Method 4 (LEC) . The coordination geometry of Copper(II) is extremely sensitive to the syn/anti relationship of the -OH and -NH2 groups, often providing separation where C18 fails.

Mechanism Copper Cu(II) Ion Complex Ternary Complex [Ligand-Cu-AHPA] Copper->Complex Ligand Fixed Ligand (Stationary Phase) Ligand->Copper Coordination AHPA AHPA Isomer (Mobile Phase) AHPA->Copper Coordination Elution Differential Elution (Stereoselectivity) Complex->Elution Stability Difference

Figure 2: Mechanism of Ligand Exchange Chromatography (LEC). Stereoselectivity arises from the stability difference of the ternary complex formed between the stationary ligand, Copper ion, and the specific AHPA isomer.

References

  • Separation of Diastereomers by HPLC: Fekete, J., & Milen, M. (2025). Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Chiral Separation of Beta-Amino Acids: Peter, A., et al. (2002).

    
    -amino acid analogues. Journal of Chromatography A. 
    
  • Bestatin Synthesis & Diastereomers: Shang, S., Willems, A. V., & Chauhan, S. S. (2019).[6] A practical diastereoselective synthesis of (−)-bestatin. ResearchGate.

  • Chirobiotic T Methodology: Sigma-Aldrich.[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Ligand Exchange Chromatography: Davankov, V. A. Ligand Exchange Chromatography.

Sources

Validation

A Researcher's Guide to Establishing Optical Rotation Standards for 3-Amino-2-hydroxy-4-phenylbutanoic Acid Stereoisomers

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not just a matter of academic interest—it is a critical determinant of therapeutic efficacy and safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not just a matter of academic interest—it is a critical determinant of therapeutic efficacy and safety. 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a key chiral building block, exists as four distinct stereoisomers, each with unique biological activities. The most well-known of these is the (2S, 3R) isomer, Bestatin, a potent inhibitor of aminopeptidases.[1][2] Differentiating and quantifying these stereoisomers is paramount, and one of the most fundamental techniques for this purpose is polarimetry, which measures the optical rotation of a chiral compound.

This guide provides a comprehensive framework for establishing and comparing optical rotation standards for the four stereoisomers of AHPBA. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating system for the precise characterization of these important pharmaceutical intermediates.

The Significance of Stereoisomerism in AHPBA

3-Amino-2-hydroxy-4-phenylbutanoic acid possesses two chiral centers, giving rise to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R).[3][4][5] These are not just minor variations of the same molecule; they are distinct chemical entities with different three-dimensional arrangements. This seemingly subtle difference can lead to vastly different interactions with chiral biological targets like enzymes and receptors. Therefore, ensuring the stereochemical integrity of AHPBA is a critical quality attribute in any pharmaceutical application.

Diagram: The Four Stereoisomers of 3-Amino-2-hydroxy-4-phenylbutanoic acid

G cluster_2S3R (2S, 3R)-AHPBA (Bestatin) cluster_2R3S (2R, 3S)-AHPBA cluster_2S3S (2S, 3S)-AHPBA cluster_2R3R (2R, 3R)-AHPBA s2S3R s2R3S s2S3S s2R3R

Caption: Chemical structures of the four stereoisomers of AHPBA.

The Foundation of Reliable Optical Rotation Measurement: Adherence to Pharmacopeial Standards

The measurement of optical rotation is a well-established technique, with standardized procedures outlined in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[6][7][8] Adherence to these standards is non-negotiable for ensuring the accuracy, reproducibility, and comparability of results across different laboratories and time points.

The cornerstone of these standards is the concept of specific rotation , [α], a standardized value that accounts for the experimental variables of concentration and path length.[9] The formula for specific rotation is:

[α]Tλ = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light source

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter cell in decimeters

  • c is the concentration of the sample in g/100 mL

Key parameters mandated by pharmacopeial standards include:

  • Wavelength: The sodium D-line (589 nm) is the most common and historically significant wavelength for optical rotation measurements.[6][10]

  • Temperature Control: Optical rotation is temperature-dependent. Therefore, precise temperature control, typically at 20°C or 25°C with a tolerance of ±0.5°C, is crucial.[7]

  • Solvent: The choice of solvent can significantly influence the observed optical rotation and must be specified.[10]

  • Concentration: The concentration of the analyte must be accurately known and reported.

Establishing In-House Optical Rotation Standards for AHPBA Stereoisomers: A Step-by-Step Protocol

The following protocol outlines a robust methodology for establishing reliable in-house standards for the optical rotation of AHPBA stereoisomers. This protocol is designed to be a self-validating system, incorporating checks and calibrations to ensure the integrity of the data.

Diagram: Experimental Workflow for Polarimetry

G cluster_prep Preparation cluster_instrument Instrumentation & Calibration cluster_measurement Measurement cluster_analysis Data Analysis & Reporting A Accurately weigh pure AHPBA stereoisomer B Dissolve in specified solvent to a precise concentration A->B F Measure the observed rotation of the AHPBA solution B->F C Set polarimeter to 589 nm and control temperature (e.g., 20°C) D Calibrate with NIST-traceable quartz plate or sucrose standard C->D E Measure blank (solvent) and zero the instrument D->E E->F G Calculate specific rotation using the standard formula F->G H Document all experimental parameters G->H

Caption: A stepwise workflow for the accurate measurement of optical rotation.

Experimental Protocol:

  • Material Preparation:

    • Obtain a sample of the pure AHPBA stereoisomer with the highest available purity. The purity should be independently verified by a secondary method, such as HPLC or NMR.

    • Accurately weigh a specific amount of the stereoisomer using a calibrated analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask and dissolve it in a suitable solvent (e.g., methanol, water, or 1 N HCl) to a precisely known concentration.

  • Instrumentation and Calibration:

    • Use a calibrated polarimeter equipped with a sodium D-line light source (589 nm).

    • Ensure the instrument's temperature control system is functional and set to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

    • Perform a system calibration using a NIST-traceable quartz plate or a certified sucrose standard solution.[5][10] This step is critical for establishing the accuracy and traceability of your measurements.

  • Measurement Procedure:

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution. This will serve as your blank.

    • Place the cell in the polarimeter and take a blank reading. Zero the instrument based on this reading.

    • Rinse the cell with the AHPBA sample solution before filling it.

    • Fill the cell with the AHPBA sample solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α). Take multiple readings to ensure stability and calculate an average.

  • Calculation and Documentation:

    • Calculate the specific rotation [α] using the formula mentioned previously.

    • Thoroughly document all experimental parameters, including the stereoisomer being tested, its purity, the solvent used, the concentration, the cell path length, the temperature, the wavelength, and the observed and calculated rotation values.

Comparative Analysis of AHPBA Stereoisomers

Enantiomers, by definition, will have specific rotations of equal magnitude but opposite signs. For example, the specific rotation of (2R, 3S)-AHPBA will be equal in magnitude but opposite in sign to that of (2S, 3R)-AHPBA (Bestatin). Diastereomers, on the other hand, will have specific rotations that are different in both magnitude and sign.

Table 1: Hypothetical Comparative Data for AHPBA Stereoisomers

StereoisomerExpected Sign of RotationExpected Relationship to (2S, 3R)
(2S, 3R)Levorotatory (-) or Dextrorotatory (+)Reference
(2R, 3S)Opposite sign to (2S, 3R)Enantiomer
(2S, 3S)Different magnitude and signDiastereomer
(2R, 3R)Different magnitude and signDiastereomer

Note: The actual sign and magnitude of rotation must be determined experimentally.

Trustworthiness and Self-Validation

The trustworthiness of your optical rotation standards hinges on a self-validating system. This is achieved through:

  • Regular Calibration: Frequent calibration of the polarimeter with NIST-traceable standards ensures the instrument is performing accurately.

  • Use of High-Purity Materials: The purity of the AHPBA stereoisomer used as a standard is critical. Impurities, especially other stereoisomers, will lead to erroneous specific rotation values.

  • Method Validation: The entire analytical procedure should be validated for parameters such as precision, accuracy, linearity, and robustness, following ICH guidelines.

  • Comprehensive Documentation: Meticulous record-keeping of all experimental details allows for traceability and troubleshooting.

By implementing this comprehensive approach, researchers and drug development professionals can establish reliable and defensible optical rotation standards for the stereoisomers of 3-Amino-2-hydroxy-4-phenylbutanoic acid. This, in turn, will ensure the quality, safety, and efficacy of any resulting pharmaceutical products.

References

  • Rudolph Research Analytical. (n.d.). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved from [Link]

  • Scribd. (n.d.). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation - British Pharmacopoeia. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <781> Optical Rotation. uspbpep.com. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). SRM 17d - Sucrose. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Specific rotation. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of AHPA Purity by Chiral Gas Chromatography

Introduction: The Criticality of Chiral Purity in α-Hydroxyphenylacetic Acid (AHPA) Derivatives In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in α-Hydroxyphenylacetic Acid (AHPA) Derivatives

In pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For α-Hydroxyphenylacetic Acid (AHPA), commonly known as mandelic acid, and its derivatives, which serve as crucial chiral building blocks for numerous pharmaceuticals, the control of enantiomeric purity is paramount. The seemingly subtle difference between two enantiomers—non-superimposable mirror images—can lead to profound variations in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, exhibit undesirable side effects, or even possess entirely different pharmacological properties.[1][2]

Regulatory bodies worldwide, including the FDA and EMA, have established stringent guidelines that necessitate the characterization and control of stereoisomeric composition.[3][4] This has driven the development of robust analytical methods capable of accurately quantifying the enantiomeric excess (e.e.) of a desired chiral compound. While chiral High-Performance Liquid Chromatography (HPLC) is a well-established technique, chiral Gas Chromatography (GC) offers distinct advantages, particularly its high separation efficiency and sensitivity, making it an invaluable tool for purity validation.[5][6]

This guide provides an in-depth comparison of chiral GC methodologies for the validation of AHPA purity. We will explore the causal relationships behind experimental design, from derivatization strategies to the selection of chiral stationary phases (CSPs), and present a self-validating framework for protocol development. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to implement and validate a reliable chiral GC method for these critical pharmaceutical intermediates.

Pillar 1: The Foundational Choice—Why Chiral GC for AHPA?

The decision to employ chiral GC for AHPA analysis is rooted in the physicochemical properties of the analyte and the performance characteristics of the technique. AHPA and its derivatives are polar molecules with relatively high boiling points, making them non-volatile in their native state.[4][7] This inherent property dictates the primary strategic consideration for GC analysis: derivatization .

The Imperative of Derivatization

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. For AHPA, two functional groups are targets for derivatization: the carboxylic acid and the α-hydroxyl group.

  • Causality: Without derivatization, direct injection of AHPA would lead to poor peak shape, strong adsorption onto the column, and thermal decomposition in the high-temperature environment of the GC inlet and column, rendering quantitative analysis impossible.[7]

Common derivatization strategies involve:

  • Esterification of the carboxylic acid group (e.g., to form methyl or ethyl esters).

  • Acylation or silylation of the hydroxyl group (e.g., to form acetate, trifluoroacetate, or trimethylsilyl (TMS) ethers).

The choice of derivatization reagent is critical as it influences not only volatility but also the interaction with the chiral stationary phase, thereby affecting separation. For instance, derivatives that retain a hydrogen-bond-donating hydroxyl group often exhibit enhanced chiral recognition and higher selectivity on cyclodextrin-based CSPs.[4]

Pillar 2: The Heart of the Separation—Chiral Stationary Phases (CSPs)

The enantioselective power of chiral GC lies entirely within the capillary column, specifically in the chiral stationary phase. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5] The difference in the stability of these complexes leads to different retention times and, consequently, separation.

For AHPA derivatives, cyclodextrin-based CSPs are overwhelmingly the most effective and widely used.[7][8] Cyclodextrins are cyclic oligosaccharides that form a cone-like structure, creating a chiral cavity.

Comparative Analysis of Cyclodextrin-Based CSPs

The selection of the appropriate cyclodextrin derivative is a crucial step in method development. The size of the cyclodextrin cavity and the nature of the derivatizing groups on its rim dictate the enantioselective interactions.

Chiral Stationary Phase (CSP)Key Characteristics & Rationale for AHPA AnalysisTypical Application & Performance
Permethylated β-Cyclodextrin A versatile and widely used CSP. The cavity size of β-cyclodextrin is well-suited for the phenyl group of AHPA, promoting inclusion complex formation. The permethylation enhances thermal stability.Often provides good to excellent resolution for a wide range of AHPA ester derivatives. It is a robust starting point for method development.[7]
Permethylated γ-Cyclodextrin Features a larger cavity than β-cyclodextrin. This can be advantageous for bulkier AHPA derivatives or when different interaction geometries are needed to achieve separation.Can offer alternative selectivity and sometimes a reversal of the enantiomer elution order compared to β-cyclodextrin, which is highly useful for quantifying a minor enantiomeric impurity that might otherwise co-elute with the major peak's tail.[7]
Hydroxypropyl- or Acetyl-derivatized Cyclodextrins These derivatives introduce different functional groups on the rim of the cyclodextrin, altering the potential for hydrogen bonding and dipole-dipole interactions with the analyte.Useful for optimizing separations when standard permethylated phases provide insufficient resolution. The choice depends on the specific derivatization of the AHPA molecule.[4]

Expert Insight: The principle of reciprocity is key. A successful chiral separation requires a complementary match between the derivatized analyte and the CSP. A trial-and-error approach is common, but a systematic study starting with a versatile phase like permethylated β-cyclodextrin is a time-efficient strategy.[7]

Pillar 3: A Self-Validating System—Protocol and Performance

A trustworthy analytical method must be validated to prove it is fit for its intended purpose. For chiral purity analysis, validation follows established regulatory guidelines (e.g., ICH Q2(R1)), focusing on key parameters for both the major (desired) and minor (undesired) enantiomers.[9]

Detailed Experimental Protocol: Chiral GC-FID for AHPA Methyl Ester

This protocol provides a representative workflow for the determination of the enantiomeric purity of an AHPA sample after derivatization to its methyl ester.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Autosampler for precision and reproducibility.

2. Chromatographic Conditions:

  • Column: Permethylated β-Cyclodextrin CSP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure (e.g., 1.2 mL/min).

  • Oven Temperature Program: 80°C (hold 1 min), ramp at 2°C/min to 160°C, hold for 5 min. (Note: This must be optimized for the specific derivative and column).

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload with the major enantiomer.

  • Injection Volume: 1 µL.

3. Reagents and Standard Preparation:

  • Derivatization Reagent: Methanolic HCl or BF3-Methanol.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Racemic AHPA Standard: For system suitability and peak identification.

  • Enantiomerically Pure Standard (if available): To confirm peak elution order.

4. Sample Derivatization Procedure:

  • Accurately weigh ~10 mg of the AHPA sample into a reaction vial.

  • Add 1 mL of the methanolic derivatization reagent.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl ester into 1.5 mL of dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Dilute to a final concentration of approximately 1 mg/mL for GC analysis.

5. Validation Procedure:

  • Specificity: Inject a blank (solvent), the derivatized racemic standard, and the derivatized sample. Ensure no interfering peaks are present at the retention times of the AHPA enantiomers.

  • System Suitability: Inject the derivatized racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Limit of Quantification (LOQ) & Detection (LOD): Prepare a series of dilutions of the undesired enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).

  • Linearity: Prepare a series of solutions of the undesired enantiomer over a range (e.g., from LOQ to 150% of the specification limit). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy (Recovery): Spike the sample with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery.

  • Precision (Repeatability): Analyze at least six replicate preparations of the sample spiked at 100% of the specification limit. Calculate the Relative Standard Deviation (%RSD).

Visualizing the Workflow

G cluster_prep Sample & Standard Preparation cluster_gc Chiral GC Analysis cluster_data Data Processing & Validation Sample AHPA Sample Deriv Derivatization (Esterification) Sample->Deriv Racemic Racemic AHPA Standard Racemic->Deriv Dilute Dilution to Working Conc. Deriv->Dilute Inject Autosampler Injection Dilute->Inject Column Chiral GC Column (Cyclodextrin CSP) Inject->Column Separation Detect FID Detector Column->Detect Elution Chrom Chromatogram Generation Detect->Chrom Integrate Peak Integration & Identification Chrom->Integrate Validate Validation Parameter Calculation (LOD, LOQ, Linearity, Accuracy) Integrate->Validate Report Final Purity Report Validate->Report

Sources

Validation

Bioassay Comparison Guide: AHPA vs. Other Gamma-Amino Acids in Drug Discovery

Executive Summary AHPA ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) represents a specialized class of -amino acids functioning primarily as transition-state mimetics in protease inhibitors. Unlike GABA (a neurotrans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AHPA ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) represents a specialized class of


-amino acids functioning primarily as transition-state mimetics in protease inhibitors. Unlike GABA  (a neurotransmitter) or Statine  (an aspartic protease inhibitor), AHPA’s utility lies in its specific zinc-binding capability within metalloproteases.

This guide provides a technical comparison of AHPA-derived agents (specifically Bestatin/Ubenimex) against other


-amino acid derivatives. It focuses on enzymatic inhibition profiles, stability metrics, and standardized bioassay protocols for validation.

Structural & Mechanistic Basis[1][2]

The functional divergence of


-amino acids is dictated by their side-chain architecture and stereochemistry.
The "Warhead" Mechanism
  • AHPA (Metalloprotease Inhibitor): The hydroxyl group at C2 and the amino group at C3 coordinate with the active site Zinc ion (

    
    ) of aminopeptidases (e.g., CD13/APN). This mimics the tetrahedral transition state of peptide bond hydrolysis.
    
  • Statine (Aspartic Protease Inhibitor): Contains a hydroxyl group that mimics the transition state but targets the catalytic aspartic acid dyad (e.g., in Pepsin or Cathepsin D).

  • GABA (Receptor Agonist): Lacks the bulky hydrophobic side chains (phenyl) and hydroxyl groups required for protease inhibition; functions solely as a synaptic signal transducer.

Mechanism of Action Diagram

The following diagram illustrates the distinct binding logic of AHPA compared to Statine.

MOA_Comparison AHPA AHPA Moiety (Bestatin) Target_Zn Target: Metalloproteases (Aminopeptidase N / CD13) AHPA->Target_Zn Selectivity Statine Statine Moiety (Pepstatin) Target_Asp Target: Aspartic Proteases (Cathepsin D / Pepsin) Statine->Target_Asp Selectivity Mech_Zn Mechanism: Chelation of Active Site Zn2+ Transition State Mimicry Target_Zn->Mech_Zn Inhibition Mode Mech_Asp Mechanism: H-Bonding to Asp Dyad Transition State Mimicry Target_Asp->Mech_Asp Inhibition Mode

Figure 1: Mechanistic divergence between AHPA (Zinc chelation) and Statine (Aspartic dyad interaction).

Comparative Bioassay Data

The following data aggregates experimental IC50 values. Note that "AHPA" is tested here as the active moiety within Bestatin , as the free acid has poor cellular uptake.

Enzyme Inhibition Profile
Compound ClassRepresentative AgentTarget EnzymeIC50 / Ki ValueMechanism
AHPA Derivative Bestatin (Ubenimex)Aminopeptidase N (CD13)4.8 µM - 16.9 µM (Substrate dependent) [1, 2]Competitive / Zn2+ Chelation
AHPA Derivative Bestatin (Ubenimex)Aminopeptidase B60 nM [2]Competitive
Statine Derivative Pepstatin ACathepsin D0.1 - 1.0 nM [3]Transition State Analog
GABA GABAAminopeptidase N> 100 µM (Inactive)N/A (Negative Control)

Critical Insight: While Statine derivatives (Pepstatin) often show picomolar/nanomolar potency, AHPA derivatives (Bestatin) typically exhibit micromolar potency against CD13 but nanomolar potency against Aminopeptidase B. This specificity profile is critical for selecting the correct positive control in your assay.

Stability & ADME Comparison

AHPA confers significant proteolytic resistance compared to standard


-amino acids.
PropertyAHPA-Peptides (Bestatin)Standard Peptides (e.g., Leu-Enkephalin)GABA
Proteolytic Stability High (Resistance to N-terminal cleavage)Low (Rapid hydrolysis)High (Not a protease substrate)
Cellular Permeability Moderate (PEPT1 Transporter)Low to ModerateLow (Requires GAT transporters)
Plasma Half-life ~2-3 Hours (Human)< 10 MinutesRapid turnover

Experimental Protocol: Fluorometric Aminopeptidase N Assay

To objectively compare AHPA activity, use this self-validating fluorometric assay. This protocol uses Leu-AMC (L-Leucine-7-amido-4-methylcoumarin), which releases fluorescent AMC upon cleavage by Aminopeptidase N (APN).

Reagents & Setup
  • Enzyme: Recombinant Human CD13/APN (0.1 µg/mL final).

  • Substrate: Leu-AMC (Stock: 10 mM in DMSO; Final: 50 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA (Zn2+ is usually co-purified, but 10 µM

    
     can be added if activity is low).
    
  • Controls:

    • Positive Control:[1][2] Bestatin (10 µM).

    • Negative Control:[2] GABA (10 µM) - confirms assay specificity (should show 0% inhibition).

    • Blank: Buffer + Substrate (no enzyme).

Assay Workflow Diagram

Assay_Workflow Step1 1. Plate Prep Add 10µL Test Cmpd (AHPA/GABA/Statine) Step2 2. Enzyme Addition Add 40µL APN Enzyme Incubate 15 min @ 37°C Step1->Step2 Step3 3. Substrate Initiation Add 50µL Leu-AMC (Final Vol: 100µL) Step2->Step3 Step4 4. Kinetic Read Ex/Em: 360/460 nm Read every 2 min for 30 min Step3->Step4 Step5 5. Data Analysis Calculate Vmax (RFU/min) Determine % Inhibition Step4->Step5

Figure 2: Kinetic fluorometric assay workflow for validating AHPA activity.

Protocol Steps
  • Preparation: Dilute test compounds (Bestatin, GABA, Statine) in Assay Buffer. Maintain DMSO < 1%.[1]

  • Incubation: Add 10 µL compound and 40 µL Enzyme to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Leu-AMC substrate.

  • Measurement: Immediately monitor fluorescence (Ex 360 nm / Em 460 nm) in kinetic mode for 30 minutes.

  • Validation:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Z-Factor Check: Ensure Z' > 0.5 using the Vehicle (0% inhibition) and Bestatin (100% inhibition) controls.

References

  • Biomol GmbH. Bestatin (hydrochloride) Product Data. Retrieved from

  • Abcam. Bestatin, aminopeptidase inhibitor (ab141417). Retrieved from

  • Sigma-Aldrich. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.[3] Retrieved from

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[4] Current Drug Metabolism.[4]

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes.[5] Journal of Antibiotics.[4][5]

Sources

Comparative

Advanced Characterization of the Chiral Intermediate AHPA

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid Executive Summary: The Criticality of AHPA Characterization In the development of aminopeptidase inhibitors like Bestatin (Ubenimex) and Phebestin , the non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid

Executive Summary: The Criticality of AHPA Characterization

In the development of aminopeptidase inhibitors like Bestatin (Ubenimex) and Phebestin , the non-proteinogenic amino acid AHPA ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) serves as the pharmacophore's chiral backbone. Its structural integrity—specifically its stereochemistry (2S,3R) and solid-state form—directly dictates the potency and stability of the final drug product.

While NMR and HPLC are standard for solution-phase purity, they fail to capture the solid-state properties (polymorphism, solvation, and zwitterionic state) that define AHPA's behavior during formulation. This guide objectively compares Infrared (IR) Spectroscopy techniques against orthogonal methods, establishing a validated framework for solid-state characterization.

Comparative Analysis: Selecting the Right Mode for AHPA

For a zwitterionic solid like AHPA, the choice of spectroscopic interface alters the observed data. Below is a technical comparison of the three primary solid-state characterization routes.

Table 1: Performance Matrix of Characterization Techniques
FeatureMethod A: ATR-FTIR Method B: Transmission FTIR (KBr) Method C: Raman Spectroscopy
Primary Utility Rapid "Goods-In" IdentificationDetailed Structural ElucidationPolymorph & Crystallinity Screening
Sample Prep None (Direct Contact)High (Grinding/Pressing)None (Non-contact)
Zwitterion Sensitivity High (Surface sensitive)Medium (Matrix effects possible)Low (Weak dipole sensitivity)
H-Bond Resolution Moderate (Peak broadening common)High (Sharp bands in dry matrix)Low (OH/NH modes are weak)
Risk Factor Pressure-induced phase transitionHygroscopicity (Water interference)Fluorescence interference
Throughput High (< 2 mins/sample)Low (> 15 mins/sample)High (< 2 mins/sample)
Expert Insight:
  • Why ATR? For routine batch release, Attenuated Total Reflectance (ATR) is superior due to speed. However, AHPA's hydroxyl and amine groups form strong hydrogen bond networks. High clamp pressure in ATR can distort the crystal lattice, shifting the OH stretching bands (

    
    ) and potentially leading to false "fail" results in spectral matching algorithms.
    
  • Why Raman? Raman is the "orthogonal" choice. It is insensitive to the polar OH/NH bonds but highly sensitive to the non-polar phenyl ring and carbon backbone. If you suspect a polymorphic change (packing difference), Raman low-frequency modes (

    
    ) are the definitive detector.
    
Spectral Fingerprint: Identifying AHPA

The IR spectrum of AHPA is dominated by its zwitterionic nature (


) in the solid state, rather than the uncharged form (

) often seen in solution.
Table 2: Characteristic Vibrational Bands of AHPA
Frequency (

)
AssignmentStructural Diagnostic
3500 – 3200

&

Broad, overlapping. Indicates H-bond network strength.[1] Sharpens in KBr if dry.
3080 – 3020

Diagnostic for the Phenyl ring . Distinct from aliphatic backbone.[1][2][3][4]
2980 – 2850

Methylene (

) and Methine (

) groups of the butanoic backbone.
1650 – 1550

Asymmetric Carboxylate Stretch. Confirmation of zwitterionic state.
1600 – 1580

Ammonium bending. Often obscured by the carboxylate band.
1420 – 1380

Symmetric Carboxylate Stretch.
750 & 700

Monosubstituted Benzene. Strong, sharp peaks. Critical for ID.

Note: If you observe a carbonyl peak around 1700–1730


 , your sample may be the hydrochloride salt  (protonated carboxylic acid) rather than the free zwitterion. This is a critical checkpoint for raw material verification.
Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols are designed to eliminate common operator errors such as moisture contamination or pressure-induced deformation.

Protocol A: High-Fidelity KBr Pellet (For Structural Validation)
  • Objective: Obtain a high-resolution spectrum with resolved H-bonding regions.

  • Causality: Potassium Bromide (KBr) is transparent in IR but hygroscopic. Absorbed water creates a broad band at

    
     that masks AHPA's hydroxyl group.
    
  • Dry the Matrix: Pre-dry KBr powder at

    
     for 2 hours. Store in a desiccator.
    
  • Ratio Control: Mix 1.5 mg AHPA with 150 mg KBr (1:100 ratio).

    • Why: Too much sample leads to "bottoming out" (absorbance > 2.0), destroying quantitative linearity.

  • Grinding: Gently grind in an agate mortar for 60 seconds.

    • Caution: Do not over-grind. Excessive energy can disrupt the crystallinity of the chiral centers.

  • Pressing: Evacuate the die for 2 minutes (removes trapped air/water), then press at 8-10 tons for 2 minutes.

  • Validation: The pellet must be transparent. If cloudy, moisture or particle scattering is present.

Protocol B: Zero-Distortion ATR (For Routine ID)
  • Objective: Rapid ID without altering the crystal form.

  • Crystal Placement: Place ~10 mg of AHPA on the Diamond/ZnSe crystal.

  • Solvent Wash (Optional): If the crystal surface was cleaned with ethanol, ensure it is completely dry. Ethanol residues mimic OH bands.

  • Pressure Application: Lower the anvil until just in contact. Monitor the preview spectrum.

    • Stop Point: Apply force only until the strongest peak (Carboxylate at ~1600

      
      ) reaches 0.4 - 0.6 Absorbance units.
      
    • Warning: Do not maximize pressure. High pressure on soft organic crystals can induce a phase transition, shifting the fingerprint peaks.

Analytical Decision Matrix

The following workflow illustrates the logical pathway for characterizing incoming AHPA batches, ensuring the correct technique is applied to the specific quality question.

AHPA_Characterization Start Incoming AHPA Raw Material Q1 Primary Question? Start->Q1 Routine Routine ID / Batch Release Q1->Routine Standard Investigate Impurity / Polymorph Suspected Q1->Investigate Deviation ATR Method: ATR-FTIR Routine->ATR Check1 Match Reference Spectrum? ATR->Check1 Pass PASS: Release to Mfg Check1->Pass Yes (>98% match) Check1->Investigate No (<98% match) Split Select Orthogonal Method Investigate->Split KBr Method: KBr Transmission (Focus: H-Bonding/Hydrates) Split->KBr Hydrate Check Raman Method: Raman Spectroscopy (Focus: Crystal Packing) Split->Raman Polymorph Check Result Structural Root Cause Analysis KBr->Result Raman->Result

Figure 1: Analytical Decision Matrix for AHPA Raw Material. This workflow prioritizes speed (ATR) for routine checks while reserving high-resolution methods (KBr/Raman) for deviation investigations.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10987161, 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide for Functional Group Analysis. Retrieved from [Link]

  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Coblentz Society Infrared Reference Spectra. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of Aminohydroxyphenylalanine (AHPA) in Acidic vs. Basic Conditions

For researchers, scientists, and drug development professionals, understanding the stability of a novel compound like aminohydroxyphenylalanine (AHPA) is a cornerstone of its development. The pH of the formulation enviro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability of a novel compound like aminohydroxyphenylalanine (AHPA) is a cornerstone of its development. The pH of the formulation environment can dramatically influence a drug's efficacy, safety, and shelf-life. This guide provides an in-depth technical comparison of AHPA's stability in acidic versus basic conditions, grounded in established principles of chemical kinetics and pharmaceutical analysis. We will explore the theoretical underpinnings of AHPA's pH-dependent stability, present a robust experimental framework for its evaluation, and explain the causality behind our methodological choices.

The Chemical Nature of AHPA and its Susceptibility to pH Variations

Aminohydroxyphenylalanine, as its name suggests, is an amino acid derivative. This class of molecules possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This dual nature means that AHPA's net charge and reactivity are highly dependent on the pH of its environment. In aqueous solutions, amino acids can exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[1][2]

The pH at which the net charge of the molecule is zero is known as the isoelectric point (pI).[2] At a pH below its pI, AHPA will carry a net positive charge, and at a pH above its pI, it will have a net negative charge.[1] These changes in ionization state can significantly impact the molecule's stability and degradation pathways.[3]

Hypothesized Degradation Pathways

Based on the structure of AHPA, we can postulate several pH-dependent degradation pathways:

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the primary degradation pathway is likely to be hydrolysis of the peptide bond if AHPA is part of a larger peptide or protein. For the free amino acid, acid-catalyzed reactions involving the hydroxyl group on the phenyl ring could occur, such as dehydration or rearrangement. The presence of a hydroxyl group may also increase susceptibility to oxidation, a reaction that can be influenced by pH.[4]

  • Base-Catalyzed Degradation: In basic conditions, deprotonation of the amino group and the hydroxyl group can lead to increased susceptibility to oxidation. Racemization at the alpha-carbon is another potential degradation pathway for amino acids in basic solutions. Furthermore, base-catalyzed elimination reactions involving the hydroxyl group are a possibility. For instance, in biologics, deamidation of asparagine residues is a common degradation pathway in neutral to alkaline pH.[4]

The following diagram illustrates the potential ionization states of AHPA at different pH values.

AHPA_Ionization Cationic (Low pH) Cationic (Low pH) Zwitterionic (pI) Zwitterionic (pI) Cationic (Low pH)->Zwitterionic (pI) Increase pH Anionic (High pH) Anionic (High pH) Zwitterionic (pI)->Anionic (High pH) Increase pH

Caption: Ionization states of AHPA as a function of pH.

Experimental Design for a Comparative Stability Study

To empirically determine the stability of AHPA, a forced degradation study is the most effective approach.[5] This involves subjecting AHPA to a range of pH conditions and analyzing the extent of degradation over time.

Materials and Reagents
  • AHPA reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffers (for a range of pH values, e.g., pH 2, 5, 7, 9, 12)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

Experimental Workflow

The following workflow provides a systematic approach to comparing the stability of AHPA under acidic and basic conditions.

Stability_Workflow A Prepare AHPA Stock Solution C Incubate AHPA in different pH buffers at controlled temperature A->C B Prepare Acidic, Basic, and Neutral Buffers B->C D Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze samples by Stability-Indicating HPLC-UV D->E F Identify degradation products by LC-MS E->F G Quantify AHPA and degradation products E->G H Determine degradation kinetics and half-life F->H G->H I Compare stability profiles H->I

Caption: Experimental workflow for the comparative stability study of AHPA.

Detailed Protocols

Protocol 1: Sample Preparation and Incubation

  • Prepare AHPA Stock Solution: Accurately weigh and dissolve the AHPA reference standard in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Prepare pH Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, 11). Use HCl and NaOH for more extreme acidic and basic conditions.

  • Incubation: Add a known volume of the AHPA stock solution to each pH solution to achieve the desired final concentration. Incubate the samples at a controlled temperature (e.g., 40°C or 60°C to accelerate degradation).[6]

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). Immediately neutralize the acidic and basic samples to quench the degradation reaction before analysis.

Protocol 2: Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[8]

  • HPLC System: A standard HPLC system with a C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective for separating polar compounds like amino acids and their degradation products.

  • Method Validation: The analytical method must be validated to ensure it is stability-indicating. This involves demonstrating that the degradation products do not co-elute with the parent AHPA peak.

Protocol 3: Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the chemical structures of the degradation products.[8] By comparing the mass spectra of the degradation products with the parent AHPA, it is possible to elucidate the degradation pathways.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will be used to quantify the remaining AHPA and the formation of degradation products at each time point and pH condition.

pHTime (hours)AHPA Concentration (µg/mL)Degradation Product 1 (%)Degradation Product 2 (%)
20100.00.00.0
295.23.11.7
490.56.23.3
............
70100.00.00.0
299.80.10.1
499.50.30.2
............
110100.00.00.0
288.78.52.8
478.115.66.3
............

Table 1: Example of a data summary table for the comparative stability of AHPA.

From this data, the degradation rate constant (k) and the half-life (t½) of AHPA at each pH can be calculated. Plotting the logarithm of the AHPA concentration versus time will reveal the order of the degradation reaction. A linear plot indicates first-order kinetics.

The pH-rate profile, a plot of the degradation rate constant versus pH, will provide a clear visual representation of AHPA's stability across the pH spectrum and help identify the pH of maximum stability.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to comparing the stability of AHPA in acidic versus basic conditions. By understanding the fundamental chemical properties of AHPA and employing a systematic experimental design, researchers can generate the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of AHPA-containing products. The insights gained from these studies are invaluable for navigating the complexities of drug development and meeting regulatory expectations.[9][10]

References

  • Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. [Link]

  • Clark, J. (2023). The acid-base behaviour of amino acids. Chemguide. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]

  • Quora. (n.d.). How do amino acids behave in both acidic and basic conditions? [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • StabilityStudies.in. (n.d.). pH Sensitivity and Its Role in Biologic Drug Stability. [Link]

  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-2-hydroxy-4-phenylbutanoic acid proper disposal procedures

A Guide to the Proper Disposal of 3-Amino-2-hydroxy-4-phenylbutanoic Acid This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA)...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Proper Disposal of 3-Amino-2-hydroxy-4-phenylbutanoic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. 3-Amino-2-hydroxy-4-phenylbutanoic acid, while not always classified as hazardous, requires careful handling. The hydrochloride salt form, in particular, is associated with specific risks.

A comprehensive risk assessment involves reviewing the Safety Data Sheet (SDS) and understanding the GHS hazard classifications. This initial step dictates the required personal protective equipment (PPE), storage protocols, and ultimate disposal route.

Table 1: GHS Hazard Profile for 3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Hazard ClassHazard CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: Adapted from Sigma-Aldrich Safety Data Sheet.

The primary risks associated with AHPBA are irritation to the skin, eyes, and respiratory system. Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Pre-Disposal: Safety and Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and the use of appropriate engineering and personal protective controls.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling AHPBA for disposal:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is required.

  • Protective Clothing: A standard lab coat is required. Ensure it is clean and buttoned.

Waste Segregation at the Source

Proper segregation is a cornerstone of safe and compliant chemical waste management. It prevents dangerous chemical reactions and ensures that waste is disposed of via the correct and most cost-effective route.

  • Solid Waste: Collect pure AHPBA, contaminated weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing AHPBA should be collected in a separate, compatible liquid waste container. Do not mix with organic solvents unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Sharps & Glassware: Contaminated pipettes, broken glass, and other sharps must be placed in a puncture-proof sharps container designated for chemical contamination.[2]

  • PPE Waste: Contaminated gloves, bench paper, and wipes should be collected in a separate pail or drum lined with a clear plastic bag and labeled as hazardous waste.[2]

Crucial Incompatibility Note: Store AHPBA waste away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[3]

Disposal Workflow and Procedures

The appropriate disposal path for 3-Amino-2-hydroxy-4-phenylbutanoic acid depends on its form and quantity. The following workflow provides a decision-making framework for laboratory personnel.

DisposalWorkflow cluster_form Identify Waste Form cluster_containment Step 1: Contain & Label cluster_storage Step 2: Store cluster_disposal Step 3: Final Disposal start Waste Generation (AHPBA) is_solid Unused/Expired Solid start->is_solid is_solution Aqueous Solution start->is_solution is_contaminated Contaminated Materials (Gloves, Glassware, etc.) start->is_contaminated contain_solid Container: Labeled, sealed hazardous solid waste bin. Label: 'Hazardous Waste', '3-Amino-2-hydroxy-4-phenylbutanoic acid' is_solid->contain_solid contain_solution Container: Labeled, sealed, compatible liquid waste carboy. Label: 'Hazardous Waste', 'Aqueous AHPBA Waste' is_solution->contain_solution contain_contaminated Container: Lined, labeled hazardous waste bin (solids) or puncture-proof (sharps). Label: 'Hazardous Waste' is_contaminated->contain_contaminated storage Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible chemicals. contain_solid->storage contain_solution->storage contain_contaminated->storage disposal_pickup Arrange pickup by institutional EHS or licensed chemical waste contractor. storage->disposal_pickup disposal_incineration Disposal Method: Licensed chemical destruction plant or controlled incineration. disposal_pickup->disposal_incineration

Caption: Decision workflow for the disposal of AHPBA waste streams.

Step-by-Step Disposal Protocol
  • Container Selection: Choose a waste container that is chemically compatible with AHPBA and is free from damage or leaks.[4] For solids, a wide-mouth polyethylene container is suitable. For liquids, use a high-density polyethylene (HDPE) carboy. Ensure all containers have secure, leak-proof closures.[4]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "3-Amino-2-hydroxy-4-phenylbutanoic acid". Do not use abbreviations.[5]

    • An accurate estimation of the concentration and total quantity.

    • The date of waste generation (the date you first add waste to the container).[5]

    • Your name, lab location, and contact information.[5]

  • Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[6] This area must be under the direct control of laboratory personnel and inspected weekly for any signs of leakage.[6]

  • Final Disposal: Under no circumstances should this material be disposed of down the sewer system or in regular trash. [5][7] The primary recommended disposal method for AHPBA is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize harmful emissions.[7]

    • Contact your institution's EHS office to schedule a pickup for your full waste container.[5] They will work with a licensed waste disposal contractor to transport and dispose of the material in compliance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[4][8]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[3]

    • Place the spilled material and all cleanup materials (e.g., contaminated wipes, dustpan) into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9]

    • Remove any contaminated clothing.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[9]

    • If the person is not breathing, give artificial respiration.

    • Seek medical attention.

By adhering to these protocols, laboratory professionals can ensure the safe handling and disposal of 3-Amino-2-hydroxy-4-phenylbutanoic acid, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of authority.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet H-(S)-β-Phe-OH. AAPPTec, LLC. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • MSDS of (2S,3r)-3-amino-2-hydroxy-4-phenylbutyric acid. Capot Chemical. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-2-hydroxy-4-phenylbutanoic acid

Part 1: Executive Safety Summary Compound Identity: 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) CAS: 59554-14-2 (Generic) / 62023-65-8 (Specific Isomer) Role: Key chiral intermediate for Bestatin (Ubenimex) and HIV pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) CAS: 59554-14-2 (Generic) / 62023-65-8 (Specific Isomer) Role: Key chiral intermediate for Bestatin (Ubenimex) and HIV protease inhibitors.

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) classify AHPA primarily as an Irritant (H315, H319, H335), its role as a precursor to bioactive aminopeptidase inhibitors necessitates a Potent Compound Safety approach. We do not treat this merely as "dust"; we treat it as a biologically active agent where sensitization and cumulative exposure are the primary risks.

Immediate Hazard Profile:

  • Inhalation: High risk. Fine powder creates stable aerosols.

  • Skin/Eye: Irritant.[1][2][3][4][5] Potential for permeation when dissolved in organic solvents (DMSO/DMF).

  • Occupational Exposure Band (OEB): Assigned OEB 3 (10–100 µg/m³) due to bioactivity potential.

Part 2: Strategic Risk Assessment & PPE Matrix

Effective safety is not about wearing more PPE; it is about matching the barrier to the specific physical state of the chemical.

The "Solvent-Carrier" Effect

A critical oversight in many labs is relying on standard nitrile gloves for all steps. AHPA is a solid, but it is frequently dissolved in DMSO or Methanol for coupling reactions.

  • Risk: DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved AHPA through the skin barrier.

  • Solution: Use double-gloving or specific laminate gloves during solubilization steps.

PPE Selection Matrix
TaskPrimary HazardRespiratory ProtectionHand ProtectionEye/Body Protection
Weighing / Dispensing Airborne Dust (Inhalation)Engineering Control: Fume Hood or Powder Containment Booth.PPE: N95 (minimum) if outside hood.Nitrile (Double layer, 0.11mm min). Change immediately if torn.Safety Goggles (Indirect Vent) + Lab Coat (Buttoned to neck).
Solubilization (DMSO/DMF) Skin PermeationFume Hood Required (Vapor protection).Silver Shield / Laminate gloves OR Double Nitrile (change every 15 mins).Safety Goggles + Chemical Apron (Tyvek).
Reaction Monitoring (TLC/HPLC) Splash / ContaminationFume Hood.Nitrile (Standard).[6]Safety Glasses with Side Shields.[1][5][7]
Spill Cleanup (Solid) High Dust ConcentrationP100 / N100 Respirator (Full face preferred).Nitrile (Double layer).Goggles + Tyvek Suit (Disposable).

Part 3: Operational Protocols

The "Zero-Exposure" Weighing Protocol

Objective: Eliminate static-driven dust dispersion during mass transfer.

  • Preparation: Place an ionizing fan (static eliminator) inside the balance enclosure. AHPA is a zwitterionic amino acid derivative and is highly prone to static charge.

  • Taring: Tare the receiving vessel (e.g., round-bottom flask) with a funnel already inserted.

  • Transfer: Use a smart-spatula or anti-static weighing boat. Do not pour from the source container.

  • Wet-Down: Immediately after weighing, add the reaction solvent (e.g., DCM, THF) to the flask before removing it from the hood. This encapsulates the powder, eliminating inhalation risk during transport to the rotovap or reactor.

Waste Disposal & Decontamination

Objective: Prevent downstream contamination of municipal water.

  • Solid Waste: Collect all contaminated weighing boats, paper towels, and gloves in a dedicated "Hazardous Solid Waste - Cytotoxic/Potent" bag. Do not use general trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in MeOH) or "Halogenated" (if in DCM).

  • Destruction: The preferred method is High-Temperature Incineration with an afterburner. AHPA decomposes into Nitrogen Oxides (NOx) and Carbon Oxides; standard chemical incineration ensures complete mineralization.

Part 4: Visualization of Safety Logic

Diagram 1: Risk Assessment & Control Hierarchy

Caption: Logical flow for determining containment levels based on AHPA's physical state.

SafetyHierarchy Start Start: Handling AHPA StateCheck Is the compound Solid or Liquid? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Weighing LiquidPath Liquid (Dissolved) StateCheck->LiquidPath Reaction DustRisk Risk: Inhalation (Dust) SolidPath->DustRisk PermRisk Risk: Skin Permeation (Solvent Carrier) LiquidPath->PermRisk ControlSolid Control: Fume Hood + Static Elimination DustRisk->ControlSolid ControlLiquid Control: Laminate Gloves + Splash Guard PermRisk->ControlLiquid

Diagram 2: Emergency Spill Response Workflow

Caption: Step-by-step decision matrix for accidental release of AHPA in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major PPE_Up Don PPE: Double Nitrile + N95 Minor->PPE_Up Evacuate Evacuate Area & Alert HSE Major->Evacuate WetWipe Wet Wipe Method (Avoid Dust) PPE_Up->WetWipe Dispose Seal in Haz Waste Label 'Potent' WetWipe->Dispose

Part 5: References & Validation

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary for CID 10856377: (3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid.[8] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • Cayman Chemical. (2022).[9] Bestatin (hydrochloride) Safety Data Sheet. (Note: Used for downstream bioactivity context).

  • Merck / Sigma-Aldrich. (2023). Safety Data Sheet: 3-Amino-2-hydroxy-4-phenylbutyric acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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